molecular formula C6H13NO6 B1216962 Gluconamide CAS No. 3118-85-2

Gluconamide

Cat. No.: B1216962
CAS No.: 3118-85-2
M. Wt: 195.17 g/mol
InChI Key: JCZPMGDSEAFWDY-SQOUGZDYSA-N
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Description

Gluconamide is a carbohydrate-based compound serving as a versatile building block in cutting-edge scientific research. Its molecular structure, featuring multiple hydroxyl groups and an amide linkage, enables it to form extensive hydrogen-bonding networks. This property is central to its key research value in supramolecular gelation , allowing the formation of stable, self-assembled hydrogels and organogels investigated for biomedical applications . These gels have shown promise as matrices for pH-responsive drug delivery systems, facilitating the controlled release of therapeutic agents . Furthermore, this compound's role in biomaterial design is highlighted by its ability to strengthen protein-based structures . Studies on hair fibers, which are primarily composed of keratin proteins, demonstrate that this compound derivatives can permeate the cortex and form a range of intermolecular bonds with amino acid residues, thereby enhancing mechanical strength . This interaction suggests broader potential for stabilizing protein structures in material science. In nanotechnology, this compound acts as a functional targeting ligand when conjugated to nanoparticle surfaces. Its specific adhesion to bacterial membranes, such as the lipopolysaccharide (LPS) layer of Gram-negative bacteria like E. coli , enhances the selectivity and efficacy of antimicrobial photodynamic therapy (aPDT) platforms . This application offers a promising strategy to combat antimicrobial resistance (AMR). Researchers value this compound for its biocompatibility and derivatization potential, making it a critical component in developing advanced soft materials, drug delivery systems, and targeted nanotherapies .

Properties

CAS No.

3118-85-2

Molecular Formula

C6H13NO6

Molecular Weight

195.17 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanamide

InChI

InChI=1S/C6H13NO6/c7-6(13)5(12)4(11)3(10)2(9)1-8/h2-5,8-12H,1H2,(H2,7,13)/t2-,3-,4+,5-/m1/s1

InChI Key

JCZPMGDSEAFWDY-SQOUGZDYSA-N

SMILES

C(C(C(C(C(C(=O)N)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)N)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(=O)N)O)O)O)O)O

Synonyms

gluconamide

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Novel Gluconamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel gluconamide derivatives. It is designed to serve as a practical resource for researchers in academia and industry, offering detailed experimental protocols, data analysis, and visualization of key concepts.

Introduction to this compound Derivatives

Gluconamides are a class of compounds derived from gluconic acid, a mild organic acid that occurs naturally. The core structure consists of a five-carbon chain with multiple hydroxyl groups and a terminal amide functional group. This unique combination of a hydrophilic polyol chain and a versatile amide linkage makes this compound derivatives attractive candidates for a wide range of applications, including as surfactants, gelling agents, and bioactive molecules in drug development.[1] Their biocompatibility and derivation from renewable resources further enhance their appeal in the development of sustainable chemical technologies.

The ability to modify the amide group with various substituents allows for the fine-tuning of the physicochemical properties and biological activities of these derivatives. This guide will explore the synthetic routes to access these novel compounds and the analytical techniques used to characterize their structure and function.

Synthesis of Novel this compound Derivatives

The primary synthetic route to this compound derivatives involves the aminolysis of D-glucono-1,5-lactone, a cyclic ester of gluconic acid. This reaction is versatile and can be adapted to produce a wide array of N-substituted gluconamides.

General Reaction Scheme

The fundamental reaction involves the ring-opening of the lactone by a primary or secondary amine, leading to the formation of the corresponding amide.

Figure 1: General reaction for the synthesis of N-substituted gluconamides from D-glucono-1,5-lactone.

G cluster_reactants Reactants cluster_product Product D-glucono-1,5-lactone Amine R-NH₂ plus + N-substituted this compound Amine->N-substituted this compound Solvent, Temp

Caption: Synthesis of N-substituted gluconamides.

Experimental Protocols

This protocol describes a standard method for the synthesis of N-hexyl-D-gluconamide in a solvent.[2]

Materials:

  • D-glucono-1,5-lactone

  • Hexylamine (B90201)

  • Anhydrous ethanol (B145695)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Crystallization dish

  • Vacuum filtration apparatus (Büchner funnel, filter paper, filter flask)

  • Diethyl ether (for washing)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve D-glucono-1,5-lactone in anhydrous ethanol. Add hexylamine to the solution (a molar excess of 1.5 to 2.0 equivalents of hexylamine is recommended to drive the reaction to completion).

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, remove the ethanol using a rotary evaporator.

  • Crystallization: Transfer the resulting crude product to a crystallization dish. The product will likely solidify upon cooling. Recrystallization from hot ethanol or an ethanol/diethyl ether mixture can be performed for purification.

  • Purification: Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and melting point determination.

This protocol offers an environmentally friendly, solvent-free alternative to the conventional method.

Materials:

  • D-glucono-1,5-lactone

  • Hexylamine

  • Deionized water (catalytic amount)

  • Stainless steel grinding jar with a grinding ball

  • Planetary ball mill or mixer mill

Procedure:

  • Reactant Preparation: Into a stainless steel grinding jar containing a grinding ball, add D-glucono-1,5-lactone and a stoichiometric equivalent (1:1 molar ratio) of hexylamine.

  • Reaction: Add a catalytic amount of deionized water to the mixture. Grind the mixture at room temperature for a specified time (e.g., 60 minutes). The reaction's completion can be verified by TLC analysis of a small sample.

  • Work-up and Purification: After the reaction, the resulting powder is removed from the grinding jar. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Bioactive this compound Derivatives

The versatile synthesis allows for the incorporation of various bioactive moieties. For instance, coupling with sulfonamide precursors can yield derivatives with potential anticancer or antimicrobial properties.

Characterization of Novel this compound Derivatives

Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized this compound derivatives.

Spectroscopic Techniques

Table 1: Spectroscopic Data for N-Hexyl-D-gluconamide

TechniqueKey Observations and Interpretations
¹H NMR Signals corresponding to the hexyl chain protons and the this compound headgroup protons. The chemical shifts and coupling constants confirm the covalent linkage and stereochemistry.
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbons of the sugar backbone and the alkyl chain.
FT-IR Characteristic absorption bands for O-H stretching (broad), N-H stretching, C=O stretching (amide I), and N-H bending (amide II).
Mass Spec The molecular ion peak confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Physicochemical Characterization

Table 2: Physicochemical Properties of Selected this compound Derivatives

DerivativeYield (%)Melting Point (°C)Bioactivity (IC₅₀)Reference
N-Hexyl-D-gluconamide>85110-112-[2]
Sulfonamide Derivative 2--114.0 µmol/L (MCF-7 cells)[3]
20-amino-50-(4-chlorostyryl)-3-fluorochalcone--2.5 µM (α-amylase)

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of novel this compound derivatives.

G cluster_synthesis Synthesis Reactants D-glucono-1,5-lactone + Amine Derivative Reaction Aminolysis Reaction (Conventional or Green) Reactants->Reaction Crude_Product Crude this compound Derivative Reaction->Crude_Product Purification Recrystallization or Chromatography Crude_Product->Purification Spectroscopy NMR, FT-IR, Mass Spec Purification->Spectroscopy Physicochemical Melting Point, Purity (TLC/HPLC) Spectroscopy->Physicochemical Bioactivity Enzyme Inhibition, Cytotoxicity Assays Spectroscopy->Bioactivity

Caption: Experimental workflow diagram.

Signaling Pathway

Certain sulfonamide derivatives have been shown to induce apoptosis in cancer cells through mitochondrial-associated pathways. The following diagram depicts a simplified representation of this process.

G cluster_cell Cancer Cell This compound This compound-Sulfonamide Derivative Mitochondrion Mitochondrion This compound->Mitochondrion ROS Increased ROS Production Mitochondrion->ROS MMP Reduced Mitochondrial Membrane Potential Mitochondrion->MMP Apoptosis Apoptosis ROS->Apoptosis MMP->Apoptosis

Caption: Mitochondrial apoptosis pathway.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of novel this compound derivatives. The synthetic methodologies are robust and adaptable, allowing for the creation of a diverse library of compounds. Comprehensive characterization using a suite of analytical techniques is crucial for confirming the identity and purity of these derivatives. The potential for these compounds in various applications, particularly in the realm of bioactive agents, is significant and warrants further investigation. The provided protocols and data serve as a valuable resource for researchers embarking on the exploration of this promising class of molecules.

References

Physicochemical Properties of Gluconamide in Aqueous Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gluconamide, a polyhydroxylated amide derived from glucose, holds significant potential in various scientific and industrial applications, including pharmaceuticals and material science. Its structural similarity to biological molecules suggests favorable biocompatibility, making it an attractive excipient or building block. However, a comprehensive understanding of its behavior in aqueous environments is crucial for its effective utilization. This technical guide provides a detailed overview of the key physicochemical properties of this compound in aqueous solutions. Due to a notable lack of publicly available quantitative data for the parent this compound, this document focuses on providing robust experimental protocols for determining these properties, alongside data for analogous compounds to offer valuable context and estimations. This guide is intended to be a practical resource for researchers initiating studies on this compound, enabling them to generate the necessary data for their specific applications.

Introduction

This compound (IUPAC name: (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanamide) is a carbohydrate derivative featuring a linear six-carbon chain with five hydroxyl groups and a terminal primary amide group. This structure imparts a high degree of polarity and the potential for extensive hydrogen bonding, which dictates its behavior in aqueous solutions. While derivatives such as N-alkyl-gluconamides have been studied for their surfactant and hydrogel-forming properties, the fundamental physicochemical characteristics of the parent this compound remain largely uncharacterized in the scientific literature.

This guide addresses this knowledge gap by presenting detailed methodologies for the determination of critical properties of this compound in aqueous solutions, including:

  • Solubility: As a function of temperature.

  • Density: As a function of concentration and temperature.

  • Viscosity: As a function of concentration and temperature.

  • Stability: Investigating hydrolysis under varying pH and temperature conditions.

Furthermore, this document includes template tables for data presentation and visualizations of experimental workflows to aid researchers in systematically characterizing this promising molecule.

Synthesis and Purification of D-Gluconamide

A common and efficient method for the synthesis of D-gluconamide is through the aminolysis of D-glucono-1,5-lactone.[1]

Experimental Protocol: Synthesis of D-Gluconamide

Materials:

Procedure:

  • Dissolve D-glucono-1,5-lactone in a suitable solvent like methanol in a reaction vessel.

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated ammonia solution while stirring. If using anhydrous ammonia, it can be bubbled through the cooled solution.

  • Continue stirring the reaction mixture at a low temperature for a specified period. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.

  • The resulting crude solid is then purified by recrystallization from a suitable solvent, such as hot ethanol or methanol.[1]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization: The identity and purity of the synthesized D-gluconamide should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_synthesis Synthesis cluster_purification Purification D-glucono-1,5-lactone D-glucono-1,5-lactone Reaction_Vessel Reaction_Vessel D-glucono-1,5-lactone->Reaction_Vessel Ammonia Ammonia Ammonia->Reaction_Vessel Crude_Product Crude_Product Reaction_Vessel->Crude_Product Aminolysis Recrystallization Recrystallization Crude_Product->Recrystallization Filtration Filtration Recrystallization->Filtration Drying Drying Filtration->Drying Purified_this compound Purified_this compound Drying->Purified_this compound

Synthesis and Purification Workflow

Physicochemical Properties and Experimental Protocols

Solubility in Aqueous Solutions

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

Materials:

  • Purified D-gluconamide

  • Deionized water

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Filtration device (e.g., syringe filters with low analyte binding)

  • A validated analytical method for quantification (e.g., HPLC-UV or a colorimetric assay)

Procedure:

  • Add an excess amount of D-gluconamide to a known volume of deionized water in a sealed vial.

  • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C, 37°C, 50°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved solid.

  • Quantify the concentration of this compound in the clear filtrate using a pre-validated analytical method.

  • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

G Start Start Add_Excess_this compound Add excess this compound to water Start->Add_Excess_this compound Equilibrate Equilibrate at constant temperature (24-48h) Add_Excess_this compound->Equilibrate Filter_Supernatant Filter supernatant Equilibrate->Filter_Supernatant Analyze_Concentration Quantify this compound concentration (e.g., HPLC) Filter_Supernatant->Analyze_Concentration End End Analyze_Concentration->End

Solubility Determination Workflow

Data Presentation:

The experimentally determined solubility data should be summarized in a table.

Temperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
e.g., 10Data to be determinedData to be determined
e.g., 25Data to be determinedData to be determined
e.g., 37Data to be determinedData to be determined
e.g., 50Data to be determinedData to be determined
Density of Aqueous Solutions

The density of aqueous this compound solutions is expected to increase with concentration. This data is essential for various applications, including formulation development and fluid dynamics modeling.

Experimental Protocol: Determination of Density

A vibrating tube density meter is a precise and commonly used instrument for this measurement.

Materials:

  • Purified D-gluconamide

  • Deionized water

  • Vibrating tube density meter

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Prepare a series of aqueous this compound solutions of known concentrations (e.g., 1%, 5%, 10%, 20% w/v).

  • Calibrate the density meter with deionized water and air at the desired temperature.

  • Inject the this compound solution into the measuring cell of the density meter.

  • Allow the temperature to stabilize and record the density reading.

  • Repeat the measurement for each concentration and at different temperatures.

Data Presentation:

The density data should be presented in a clear, tabular format.

Concentration (% w/v)Temperature (°C)Density (g/cm³)
1e.g., 20Data to be determined
5e.g., 20Data to be determined
10e.g., 20Data to be determined
20e.g., 20Data to be determined
1e.g., 40Data to be determined
5e.g., 40Data to be determined
10e.g., 40Data to be determined
20e.g., 40Data to be determined
Viscosity of Aqueous Solutions

The viscosity of this compound solutions is expected to increase with concentration and decrease with temperature, a typical behavior for solutions of polyhydroxy compounds.

Experimental Protocol: Determination of Viscosity

A cone-and-plate or a capillary viscometer can be used for these measurements.

Materials:

  • Aqueous this compound solutions of known concentrations

  • Viscometer (e.g., cone-and-plate rheometer or Ubbelohde-type capillary viscometer)

  • Temperature-controlled water bath

Procedure:

  • Prepare a series of aqueous this compound solutions of known concentrations.

  • Equilibrate the viscometer and the sample to the desired temperature.

  • Measure the viscosity of the solution according to the instrument's operating procedure.

  • For a cone-and-plate rheometer, shear rate dependence can also be investigated to determine if the solutions exhibit Newtonian or non-Newtonian behavior.

  • Repeat the measurements for each concentration and at various temperatures.

Data Presentation:

Viscosity data should be tabulated for easy comparison.

Concentration (% w/v)Temperature (°C)Dynamic Viscosity (mPa·s)
1e.g., 20Data to be determined
5e.g., 20Data to be determined
10e.g., 20Data to be determined
20e.g., 20Data to be determined
1e.g., 40Data to be determined
5e.g., 40Data to be determined
10e.g., 40Data to be determined
20e.g., 40Data to be determined
Stability in Aqueous Solutions: Hydrolysis

The amide bond in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures. Understanding the hydrolysis kinetics is critical for determining the shelf-life and appropriate storage conditions for this compound-containing formulations.

Experimental Protocol: Determination of Hydrolysis Rate

A stability-indicating HPLC method is the preferred approach to monitor the degradation of this compound and the formation of its primary degradation product, gluconic acid (or its salt).

Materials:

  • Purified D-gluconamide

  • Buffer solutions of different pH values (e.g., pH 3, 5, 7, 9)

  • Temperature-controlled chambers or water baths

  • HPLC system with a suitable detector (e.g., UV or Charged Aerosol Detector)

  • Validated HPLC method for the separation and quantification of this compound and gluconic acid.

Procedure:

  • Prepare solutions of this compound in buffer solutions of different pH values.

  • Store the solutions at various temperatures (e.g., 25°C, 40°C, 60°C).

  • At predetermined time points, withdraw aliquots from each solution.

  • Analyze the samples by HPLC to determine the concentration of remaining this compound.

  • Plot the concentration of this compound versus time for each condition.

  • Determine the observed rate constant (k_obs) from the slope of the natural logarithm of the concentration versus time plot (for first-order kinetics).

  • A pH-rate profile can be constructed by plotting log(k_obs) versus pH.

G Start Start Prepare_Solutions Prepare this compound solutions in buffers of varying pH Start->Prepare_Solutions Incubate Incubate at controlled temperatures Prepare_Solutions->Incubate Sample_at_Time_Points Withdraw samples at intervals Incubate->Sample_at_Time_Points HPLC_Analysis Analyze by HPLC to quantify remaining this compound Sample_at_Time_Points->HPLC_Analysis Determine_Kinetics Plot ln[this compound] vs. time to determine rate constants HPLC_Analysis->Determine_Kinetics End End Determine_Kinetics->End

Hydrolysis Kinetics Study Workflow

Data Presentation:

The hydrolysis rate constants should be presented in a table.

pHTemperature (°C)Observed Rate Constant, k_obs (s⁻¹)Half-life, t₁/₂ (days)
e.g., 3e.g., 40Data to be determinedData to be determined
e.g., 5e.g., 40Data to be determinedData to be determined
e.g., 7e.g., 40Data to be determinedData to be determined
e.g., 9e.g., 40Data to be determinedData to be determined

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and quality control of this compound.

¹H-NMR Spectroscopy: In D₂O, the ¹H-NMR spectrum of D-gluconamide is expected to show a series of multiplets in the range of approximately 3.5-4.5 ppm, corresponding to the protons on the carbon backbone. The anomeric proton (H-2) would likely appear as a distinct signal. The exchangeable protons of the hydroxyl and amide groups will not be observed in D₂O.

FT-IR Spectroscopy: The FT-IR spectrum of this compound will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H and N-H stretching vibrations. A strong absorption band around 1640-1680 cm⁻¹ corresponding to the C=O stretching of the primary amide (Amide I band) is expected. Another characteristic band for the N-H bending (Amide II band) should appear around 1600-1640 cm⁻¹.

Biological Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the interaction of the parent this compound with cellular signaling pathways. Research on related compounds, such as N-hexyl-D-gluconamide, has primarily focused on their antimicrobial properties, with no in-depth studies on their effects on pathways like NF-κB or MAPK.[3] Further research is required to elucidate any potential biological signaling activity of this compound.

Conclusion

This technical guide highlights the significant gap in the publicly available data regarding the physicochemical properties of this compound in aqueous solutions. To address this, we have provided detailed, standard experimental protocols for the determination of its solubility, density, viscosity, and stability. The inclusion of template tables and workflow diagrams is intended to facilitate a systematic and standardized approach to the characterization of this molecule. The generation of this fundamental data by the research community is a critical step towards unlocking the full potential of this compound in pharmaceutical formulations, drug delivery systems, and other advanced applications. It is anticipated that with a more thorough understanding of its behavior in aqueous media, this compound can be effectively and safely integrated into a new generation of products.

References

In-depth Technical Guide: Crystal Structure and Molecular Conformation of D-Gluconamide Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, a complete single-crystal X-ray diffraction study for the parent D-gluconamide is not publicly available. This guide therefore focuses on the detailed crystal and molecular structure of a close and structurally relevant analogue, N-(2-chloroethyl)-D-gluconamide , based on the comprehensive study by L. O. G. Satzke and M. F. Mackay published in Acta Crystallographica (1975). The data presented provides critical insights into the conformational preferences and hydrogen bonding networks inherent to the D-gluconamide moiety.

Crystal Structure Data

The crystal structure of N-(2-chloroethyl)-D-gluconamide was determined by single-crystal X-ray diffraction, revealing a triclinic crystal system. The fundamental crystallographic data are summarized in the table below.

ParameterValue
Chemical FormulaC₈H₁₆ClNO₆
Formula Weight289.67 g/mol
Crystal SystemTriclinic
Space GroupP1
Unit Cell Dimensions
a4.807(5) Å
b5.093(5) Å
c11.888(7) Å
α91.25(6)°
β84.48(6)°
γ94.48(6)°
Volume (V)288.75 ų
Cell Contents
Z (Molecules per unit cell)1
Density
Calculated Density (Dx)1.475 g cm⁻³
Measured Density (Dm)1.48(1) g cm⁻³
Diffraction Data
RadiationCu Kα (λ = 1.5418 Å)
Final R-factor0.045 for 827 reflections

Molecular Conformation

The X-ray analysis conclusively established that the N-(2-chloroethyl)-D-gluconamide molecule adopts a linear, open-chain conformation in the crystalline state.[1] This finding was significant as it ruled out a cyclic structure analogous to α-D-glucopyranose. The gluconamide portion of the molecule maintains a planar zig-zag conformation of the carbon chain, a common feature in alditols. The long axis of the molecule is oriented approximately parallel to the c-axis of the unit cell.[1]

Detailed bond lengths, bond angles, and torsion angles, while determined in the original study, are not fully reproduced in this guide. For these specific parameters, direct consultation of the primary literature is recommended.

Intermolecular Interactions and Crystal Packing

The crystal packing of N-(2-chloroethyl)-D-gluconamide is dominated by an extensive network of hydrogen bonds. These interactions link the molecules into infinite sheets that are parallel to the ab plane of the crystal lattice.[1] The hydroxyl groups of the this compound moiety and the amide group are the primary participants in this hydrogen-bonding scheme, creating a stable, three-dimensional architecture.

The specific hydrogen bonding patterns are crucial for understanding the solid-state properties of this class of compounds and their interactions with biological systems, such as glycosidase enzymes.

Experimental Protocols

The following sections detail the methodologies employed in the single-crystal X-ray diffraction study of N-(2-chloroethyl)-D-gluconamide.

Crystallization

Single crystals suitable for X-ray analysis were obtained by slow evaporation from an aqueous solution. The resulting crystals were well-formed and of sufficient size and quality for diffraction experiments.

X-ray Data Collection

A single crystal was mounted on a goniometer head for data collection. The intensity data were collected using a counter diffractometer with copper Kα radiation. A total of 827 independent reflections were measured.

Structure Solution and Refinement

The crystal structure was solved using Patterson methods. The initial structural model was refined using full-matrix least-squares procedures. The refinement process converged to a final R-factor of 0.045, indicating a high-quality solution and accurate determination of the atomic positions. The application of phase correction procedures was also successful in leading to the correct structure solution.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow from sample preparation to the final determination of the crystal structure.

experimental_workflow cluster_prep Sample Preparation cluster_data X-ray Diffraction cluster_analysis Structure Determination crystallization Crystallization (Slow evaporation from aqueous solution) crystal_selection Selection of Single Crystal crystallization->crystal_selection data_collection Data Collection (Counter diffractometer, Cu Kα radiation) crystal_selection->data_collection structure_solution Structure Solution (Patterson Methods) data_collection->structure_solution refinement Structure Refinement (Full-matrix least-squares) structure_solution->refinement final_structure Final Crystal Structure (R = 0.045) refinement->final_structure

Experimental workflow for crystal structure determination.
Hydrogen Bonding Network Schematic

This diagram provides a simplified representation of the intermolecular hydrogen bonding that links the N-(2-chloroethyl)-D-gluconamide molecules into sheets within the crystal lattice.

hydrogen_bonding cluster_sheet Infinite Sheet Parallel to ab Plane mol1 N-(2-chloroethyl)-D-gluconamide Molecule 1 OH Amide mol2 N-(2-chloroethyl)-D-gluconamide Molecule 2 OH Amide mol1->mol2 H-Bond mol3 N-(2-chloroethyl)-D-gluconamide Molecule 3 OH Amide mol1->mol3 H-Bond mol4 N-(2-chloroethyl)-D-gluconamide Molecule 4 OH Amide mol2->mol4 H-Bond mol3->mol4 H-Bond

Schematic of intermolecular hydrogen bonding network.

References

Spectroscopic Analysis of Gluconamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Gluconamide Structure using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, a versatile carbohydrate derivative with applications in various scientific fields. For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structural characteristics is paramount. This document details the experimental protocols and data interpretation for the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Introduction to this compound

This compound is a stable, neutral amide derived from gluconic acid. Its structure, featuring a linear chain of five hydroxyl groups and a terminal amide group, imparts unique properties that make it a molecule of interest in pharmaceutical and biotechnological applications. Accurate spectroscopic characterization is essential for confirming its identity, purity, and for studying its interactions in various chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of this compound in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to elucidate the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy

Proton NMR spectroscopy of this compound reveals the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms, allowing for the assignment of each proton in the this compound backbone.

Table 1: Estimated ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~4.0 - 4.2d~8-9
H-3~3.5 - 3.8m-
H-4~3.5 - 3.8m-
H-5~3.5 - 3.8m-
H-6a, H-6b~3.4 - 3.6m-
-OHVariablebr s-
-NH₂~7.0 - 7.5br s-

Note: The chemical shifts are estimated based on data from similar compounds, such as N-alkyl gluconamides and glucuronamide. Actual values may vary depending on experimental conditions.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound in D₂O

AssignmentChemical Shift (δ, ppm)
C=O (Amide Carbonyl)~175 - 178
C-2~72 - 75
C-3~71 - 74
C-4~70 - 73
C-5~69 - 72
C-6~62 - 65

Note: The chemical shifts are estimated based on data from N-alkyl this compound derivatives. Actual values may vary depending on the solvent and other experimental parameters.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H and N-H stretching
3000 - 2850MediumC-H stretching
~1680 - 1640StrongC=O stretching (Amide I)
~1650 - 1550MediumN-H bending (Amide II)
~1400MediumC-N stretching
1200 - 1000StrongC-O stretching

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound is the ammonolysis of D-glucono-δ-lactone.

  • Materials : D-glucono-δ-lactone, aqueous ammonia (B1221849).

  • Procedure :

    • Dissolve D-glucono-δ-lactone in a minimal amount of water at room temperature.

    • Add an excess of concentrated aqueous ammonia to the solution.

    • Stir the reaction mixture at room temperature for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, remove the water and excess ammonia under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

NMR Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : Dissolve approximately 10-20 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Tetramethylsilane (TMS) can be used as an internal standard.

  • Data Acquisition :

    • ¹H NMR : Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR : Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared spectrometer.

  • Sample Preparation : Prepare a potassium bromide (KBr) pellet by mixing a small amount of dry this compound with finely ground KBr. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹ with a sufficient number of scans to obtain a high-quality spectrum.

Workflow Diagrams

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of this compound.

Synthesis_Workflow Start D-glucono-δ-lactone Reaction Ammonolysis (Aqueous Ammonia) Start->Reaction Purification Recrystallization Reaction->Purification Product This compound Purification->Product

Synthetic workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR NMR_Data NMR Spectra Interpretation (Chemical Shifts, Multiplicities) NMR->NMR_Data FTIR_Data FT-IR Spectrum Interpretation (Functional Group Identification) FTIR->FTIR_Data Structure Structural Elucidation NMR_Data->Structure FTIR_Data->Structure

General workflow for spectroscopic analysis.

Conclusion

The combined application of NMR and FT-IR spectroscopy provides a robust framework for the comprehensive structural characterization of this compound. This technical guide serves as a foundational resource for researchers and scientists, enabling accurate analysis and fostering further investigation into the applications of this important carbohydrate derivative. The presented data, while estimated from closely related compounds, offers a reliable starting point for the interpretation of experimentally acquired spectra.

The Rising Therapeutic Profile of Gluconamides: A Technical Guide to Their Biological Activities and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of the burgeoning field of gluconamide compounds, detailing their diverse biological activities and significant potential as therapeutic agents. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current research on their anticancer, antimicrobial, and enzyme-inhibiting properties. It includes a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Executive Summary

Gluconamides, derivatives of gluconic acid, are emerging as a versatile class of compounds with a wide spectrum of biological activities. Their structural similarity to carbohydrates allows them to interact with various biological targets, leading to promising therapeutic effects. This guide explores their potential in oncology, infectious diseases, and metabolic disorders, providing a foundational resource for further research and development in this exciting area of medicinal chemistry.

Biological Activities and Therapeutic Potential

Research has illuminated several key areas where this compound derivatives show significant therapeutic promise. These include anticancer, antimicrobial, and enzyme-inhibiting activities.

Anticancer Activity

This compound-related compounds have demonstrated notable efficacy against various cancer cell lines. Their mechanisms of action are believed to involve the induction of programmed cell death, or apoptosis. One of the key downstream effectors in the apoptotic cascade is caspase-3, an enzyme that executes the final stages of cell death. Studies on related glycoside amides suggest that these compounds can trigger apoptosis, making them promising candidates for novel cancer therapies.[1] For instance, certain spermatinamine (B12380403) analogues, which share structural similarities with some this compound derivatives, have shown potent cytotoxic effects against human cervix adenocarcinoma (HeLa), breast adenocarcinoma (MCF-7), and prostate carcinoma (DU145) cell lines.[2] Furthermore, the use of gluconate, the precursor to gluconamides, has been explored as a potential adjunct in cancer therapy due to its ability to modulate cancer cell metabolism.[3]

Antimicrobial and Anti-biofilm Activity

A significant area of investigation for this compound compounds is in combating bacterial infections, particularly those complicated by biofilm formation. Biofilms are communities of bacteria encased in a protective matrix, rendering them highly resistant to conventional antibiotics. Gluconamides have been shown to inhibit bacterial communication systems known as quorum sensing (QS).[4] By disrupting QS, these compounds can prevent the formation of biofilms and reduce the expression of virulence factors, effectively disarming the bacteria without necessarily killing them, which may reduce the selective pressure for developing resistance.[4][5] Glucosamides, which are closely related to gluconamides, have demonstrated significant QS inhibition against pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli.[4]

Enzyme Inhibition

The structural resemblance of gluconamides to monosaccharides makes them ideal candidates for inhibiting carbohydrate-processing enzymes like glycosidases.[6] α-Glucosidase inhibitors are an established class of drugs for managing type 2 diabetes, as they delay carbohydrate digestion and absorption, thereby reducing post-meal blood glucose spikes.[7] Certain this compound analogues, such as N-alkyl-D-gluconamidines, have been studied as inhibitors of β-glucosidases.[6] Additionally, related structures like sulfonamide chalcones have exhibited potent α-glucosidase inhibitory activity.[8]

Potential in Neurodegenerative Diseases

While direct research is still in its early stages, there is a theoretical basis for exploring this compound derivatives in the context of neurodegenerative diseases like Alzheimer's. For example, glucoceramides have been implicated in memory and cognition, and their derivatives are being investigated for their therapeutic potential in Alzheimer's disease.[9] Furthermore, other classes of compounds with structural similarities, such as sulfonamide derivatives, are being evaluated for their ability to inhibit enzymes like acetylcholinesterase and reduce amyloid-β aggregation, both of which are key pathological features of Alzheimer's.[10]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of various this compound and related compounds from the cited literature.

Table 1: Anticancer Activity of this compound-Related Compounds

Compound ClassCell Line(s)Activity MetricValueReference(s)
Spermatinamine AnaloguesHeLa, MCF-7, DU145IC505-10 µM[2]
1,2,4-Triazine SulfonamideDLD-1, HT-29 (Colon)IC503.4 µM, 3.9 µM
Arylpropyl SulfonamidesPC-3 (Prostate)IC5029.2 - 267.3 µM
Arylpropyl SulfonamidesHL-60 (Leukemia)IC5020.7 - 160.6 µM

Table 2: Antimicrobial and Anti-Quorum Sensing Activity of Glucosamides

CompoundBacterial Strain(s)Activity MetricValueReference(s)
Hydroxy-glucosamide (9b)P. aeruginosa MH602% QS Inhibition (at 2mM)79.1%[4]
Hydroxy-glucosamide (9b)E. coli MT102% QS Inhibition (at 2mM)98.4%[4]
3-Oxo-glucosamide (12b)P. aeruginosa MH602% QS Inhibition (at 2mM)64.5%[4]
3-Oxo-glucosamide (12b)E. coli MT102% QS Inhibition (at 2mM)88.1%[4]

Table 3: Enzyme Inhibition by this compound-Related Compounds

Compound ClassEnzymeActivity MetricValueReference(s)
N1-alkyl-D-gluconamidineβ-GlucosidaseKiVaries by enzyme source[6]
Sulfonamide Chalcone (B49325)α-GlucosidaseIC500.4 µM[8]
δ-GluconolactoneGlucosylceramidaseIC500.047 mM
δ-GluconolactoneGlucosylceramidaseKi0.023 mM

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of this compound compounds.

Synthesis of N-Substituted Gluconamides

Method: Amide coupling reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and N,N'-dicyclohexylcarbodiimide (DCC) coupling methods.[4]

  • Starting Materials: D-gluconic acid, desired amine, EDC·HCl or DCC, and a suitable solvent (e.g., dichloromethane (B109758) or dimethylformamide).

  • Procedure:

    • Dissolve D-gluconic acid and the amine in the solvent.

    • Add the coupling agent (EDC·HCl or DCC) to the solution.

    • If DCC is used, N-hydroxysuccinimide may be added to prevent side reactions.

    • Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours).

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC is used).

    • Wash the organic layer with dilute acid, base, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a solution of sodium dodecyl sulfate in dilute HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Biofilm Inhibition Assay

Principle: This assay quantifies the ability of a compound to prevent biofilm formation by staining the adherent biomass with crystal violet.[11]

  • Bacterial Culture Preparation: Grow a bacterial culture overnight in a suitable broth medium.

  • Inoculation and Treatment: In a 96-well plate, add the bacterial suspension along with different concentrations of the this compound compound. Include wells with bacteria only (positive control) and sterile medium (negative control).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently discard the planktonic (free-floating) bacteria and wash the wells with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Destaining: Remove the crystal violet solution and wash the wells with water. Add an appropriate solvent (e.g., 30% acetic acid or 95% ethanol) to dissolve the stain from the biofilm.

  • Quantification: Transfer the destaining solution to a new plate and measure the absorbance at a wavelength of 595 nm.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound compounds.

Antimicrobial_Drug_Discovery_Workflow cluster_0 High-Throughput Screening cluster_1 Hit Validation cluster_2 Lead Characterization cluster_3 Further Development Screening Compound Library Screening (e.g., yBRET assay) Validation In Vitro Target Validation (e.g., Competitive ELISA) Screening->Validation Identify Hits MIC_Assay Bacterial Growth Inhibition (MIC Determination) Validation->MIC_Assay Confirm Target Interaction Lead_Opt Lead Optimization MIC_Assay->Lead_Opt Determine Potency

Caption: A logical workflow for the discovery of new antimicrobial compounds.

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell AHL_Synthase AHL Synthase (e.g., LuxI/LasI) AHL Acyl-Homoserine Lactone (AHL) (Autoinducer) AHL_Synthase->AHL produces LasR LasR Receptor AHL->LasR binds to & activates Gene_Expression Virulence & Biofilm Gene Expression LasR->Gene_Expression activates This compound This compound Compound This compound->LasR inhibits binding Apoptosis_Induction_Pathway This compound This compound-related Compound Ceramide Ceramide Accumulation This compound->Ceramide induces Mitochondrion Mitochondrion Ceramide->Mitochondrion signals to Caspase9 Pro-Caspase-9 Mitochondrion->Caspase9 activates Caspase9_active Active Caspase-9 Caspase3 Pro-Caspase-3 Caspase9_active->Caspase3 activates Caspase3_active Active Caspase-3 (Executioner) Apoptosis Apoptosis Caspase3_active->Apoptosis leads to

References

Thermal Degradation and Stability of Gluconamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of gluconamide. In the absence of extensive, publicly available experimental data specifically for unsubstituted this compound, this document synthesizes established knowledge of the thermal behavior of its core chemical moieties—the polyhydroxy (polyol) chain and the primary amide group—to project a scientifically grounded thermal profile. The methodologies and predicted pathways described herein serve as a robust framework for researchers and professionals in drug development and materials science.

Predicted Thermal Properties of this compound

The thermal behavior of this compound is dictated by its bifunctional nature, possessing a stable polyol backbone and a thermally labile amide group. The following table summarizes the predicted quantitative thermal analysis data for this compound. These values are estimations based on the analysis of similar N-alkyl-aldonamides and polyhydroxy compounds and should be confirmed by empirical testing.[1]

ParameterPredicted Value/RangeMethod of AnalysisNotes
Melting Point (Tm)~141-143 °CDifferential Scanning Calorimetry (DSC)As a crystalline solid, this compound will exhibit a sharp endothermic peak corresponding to its melting point.
Onset of Decomposition (Tonset)200 - 230 °CThermogravimetric Analysis (TGA)Significant weight loss is expected to begin in this range, following the initial loss of any adsorbed water.
Temperature of Maximum Decomposition Rate (Tmax)Stage 1: 230 - 280 °CStage 2: 300 - 400 °CTGA / DTG (Derivative Thermogravimetry)Decomposition is anticipated to occur in multiple stages, corresponding to the breakdown of the amide and subsequent degradation of the polyol chain.[1]
Residual Mass @ 600 °C (Inert Atmosphere)< 10%TGAIn an inert atmosphere, significant char formation is not expected for this type of molecule.[1]

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is expected to be a multi-step process involving a complex series of reactions. The initial stages likely involve the dehydration of the polyol chain, followed by the cleavage of the amide bond.[1]

Initial Stage: Dehydration As the temperature increases, intramolecular and intermolecular dehydration of the polyhydroxy chain will occur. This process leads to the formation of furan-like structures and other unsaturated compounds.[1]

Primary Decomposition: Amide Bond Cleavage The amide bond is susceptible to thermal cleavage. This can occur through homolytic cleavage of the C-N bond, generating radicals that initiate further decomposition reactions.[1] This can lead to the formation of gluconic acid derivatives, such as gluconolactone, and ammonia.[1]

Secondary Decomposition At higher temperatures, the fragments from the initial decomposition will undergo further breakdown. The gluconic acid derivatives can cyclize or undergo further dehydration and carbonization. This stage results in the formation of smaller volatile compounds.[1]

Final Products In an inert atmosphere, the final degradation products are expected to be a mixture of volatile compounds such as carbon monoxide, carbon dioxide, water, and ammonia, along with a small amount of char residue.[1]

G Proposed Thermal Degradation Pathway for this compound This compound This compound Dehydration Intra/Intermolecular Dehydration This compound->Dehydration Heat (Initial Stage) Unsaturated_Furan Furan-like and Unsaturated Structures Dehydration->Unsaturated_Furan AmideCleavage Primary Decomposition (Amide Bond Cleavage) Gluconolactone_Ammonia Gluconolactone + Ammonia AmideCleavage->Gluconolactone_Ammonia Unsaturated_Furan->AmideCleavage SecondaryDecomposition Secondary Decomposition Gluconolactone_Ammonia->SecondaryDecomposition Higher Heat Volatiles Volatile Products (CO, CO2, H2O) SecondaryDecomposition->Volatiles Char Char Residue SecondaryDecomposition->Char

Proposed thermal degradation pathway for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments required to determine the thermal stability and degradation profile of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring weight loss as a function of temperature.[2]

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of dry this compound powder into a clean, tared alumina (B75360) or platinum crucible.[1]

  • Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[1]

  • Data Collection: Continuously record the sample weight as a function of temperature.[2]

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Determine the onset temperature of decomposition (Tonset) and the final residual mass.

G Experimental Workflow for Thermogravimetric Analysis (TGA) cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing weigh Weigh 5-10 mg of this compound load Load into TGA crucible weigh->load purge Purge with Inert Gas load->purge heat Heat from 30°C to 600°C @ 10°C/min purge->heat record Record Weight Loss vs. Temperature heat->record plot Plot TGA and DTG Curves record->plot determine Determine Tonset, Tmax, and Residue plot->determine

Experimental workflow for the thermal analysis of this compound.
Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of this compound.[3]

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of dry this compound powder into a clean, tared aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond its melting point but below its decomposition temperature (e.g., 180 °C).

  • Data Collection: Continuously record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • The melting point (Tm) is typically determined as the peak temperature of the endothermic melting transition. The onset temperature of the peak can also be reported.

Factors Influencing Thermal Stability

The thermal stability of this compound can be influenced by several factors:

  • Purity: The presence of impurities can lower the decomposition temperature.

  • Atmosphere: The presence of oxygen can lead to oxidative degradation, which typically occurs at lower temperatures than thermal degradation in an inert atmosphere.

  • Heating Rate: Higher heating rates in TGA and DSC experiments can shift the observed transition and decomposition temperatures to higher values.[4]

  • pH: In aqueous solutions, the stability of the amide bond is pH-dependent. Hydrolysis can be catalyzed by both acidic and basic conditions.[5]

Conclusion

This technical guide provides a projected thermal degradation and stability profile for this compound based on the established behavior of its constituent chemical groups. The proposed degradation pathway initiates with dehydration of the polyol chain, followed by amide bond cleavage and subsequent decomposition into smaller volatile molecules. The provided experimental protocols for TGA and DSC offer a standardized approach for the empirical determination of this compound's thermal properties. For professionals in drug development, understanding these thermal characteristics is crucial for formulation design, processing, and stability assessment. It is strongly recommended that the predicted data be verified through rigorous experimental analysis.

References

Understanding the self-assembly and aggregation behavior of gluconamide-based surfactants.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Self-Assembly and Aggregation Behavior of Gluconamide-Based Surfactants

Abstract

This compound-based surfactants, a class of non-ionic amphiphiles derived from renewable resources, are garnering significant attention across various scientific disciplines, particularly in materials science and drug development. Their inherent biocompatibility, biodegradability, and unique self-assembly properties make them exemplary candidates for advanced applications.[1] This technical guide provides a comprehensive overview of the fundamental principles governing the self-assembly and aggregation of these surfactants. It details their synthesis and characterization, presents quantitative data on their aggregation behavior, outlines key experimental methodologies, and explores their application in drug delivery systems.

Core Principles of Self-Assembly

The spontaneous organization of this compound-based surfactants in aqueous solutions is a thermodynamically driven process governed by the amphiphilic nature of the molecules. Each molecule is composed of a polar, hydrophilic D-gluconamide headgroup and a nonpolar, hydrophobic tail.[2]

Driving Forces for Aggregation

The self-assembly process is primarily dictated by two non-covalent interactions:

  • Hydrophobic Effect : This is the principal driving force. The hydrophobic tails minimize their exposure to water by aggregating, which reduces the overall free energy of the system. This entropically favorable process results from the release of ordered water molecules that surround the hydrophobic chains.[2][3]

  • Hydrogen Bonding : The this compound headgroup contains multiple hydroxyl (-OH) and amide (-CONH-) groups that readily form extensive hydrogen bond networks with each other and with surrounding water molecules. This contributes significantly to the stability of the resulting aggregates.[2]

Critical Aggregation Concentration (CAC)

Surfactant molecules exist as monomers at low concentrations. As the concentration increases, a threshold is reached where self-assembly into ordered structures (aggregates) becomes spontaneous. This critical concentration is known as the Critical Micelle Concentration (CMC) or Critical Aggregation Concentration (CAC).[2][3] Above the CMC, the surface tension of the solution remains relatively constant as newly added surfactant molecules preferentially form micelles.[4]

Thermodynamics of Micellization

The spontaneity of the micellization process can be described by the change in Gibbs free energy (ΔG°mic), which is related to the changes in enthalpy (ΔH°mic) and entropy (ΔS°mic). The process is spontaneous when ΔG°mic is negative.[5] For many this compound surfactants, the micellization process is entropy-driven due to the hydrophobic effect, although enthalpic contributions from hydrogen bonding are also significant.[6][7]

Synthesis and Characterization

The synthesis of this compound-based surfactants is generally straightforward, often involving the amidation of D-(+)-glucono-1,5-lactone (a derivative of glucose) with an amine containing the desired hydrophobic tail.[4][8]

General Synthesis Route

A common synthetic method involves a two-step process. For example, a this compound-based trisiloxane surfactant can be prepared by first synthesizing an amino-functional siloxane, which is then reacted with D-(+)-gluconic acid δ-lactone to yield the final product.[8] The structures are typically confirmed using analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[4][8][9]

cluster_reactants Reactants cluster_process Process cluster_product Product & Characterization R_Amine Hydrophobic Amine (e.g., Alkylamine, Amino Siloxane) Reaction Amidation Reaction R_Amine->Reaction Solvent (e.g., DMSO) Gluconolactone D-(+)-Glucono-1,5-lactone Gluconolactone->Reaction Surfactant This compound-Based Surfactant Reaction->Surfactant Purification (e.g., Recrystallization) FTIR FTIR Analysis Surfactant->FTIR NMR ¹H NMR Analysis Surfactant->NMR

General workflow for the synthesis and characterization of this compound surfactants.

Quantitative Data on Aggregation Behavior

The structure of the this compound surfactant, particularly the length and nature of its hydrophobic tail, significantly influences its self-assembly properties.[10] The following tables summarize key quantitative data for various this compound-based surfactants reported in the literature.

Table 1: Critical Micelle Concentration (CMC) and Surface Tension (γ) of Selected this compound Surfactants

Surfactant Type Hydrophobic Chain CMC (mol/L) Surface Tension at CMC (mN/m) Reference(s)
N-Alkyl-N'-glucosylethylenediamine C8 1.6 x 10⁻³ ~27 [4]
N-Alkyl-N'-glucosylethylenediamine C10 0.8 x 10⁻³ ~26.5 [4]
N-Alkyl-N'-glucosylethylenediamine C12 0.5 x 10⁻³ ~26 [4]
This compound-based Trisiloxane Trisiloxane 3.77 x 10⁻⁴ 20.5 [8]
N-Acetyl-N-octyl-D-glucamide C8 ~0.2 - 0.6 x 10⁻³ < 40 [11]

| N-Acetyl-N-decyl-D-glucamide | C10 | ~0.2 - 0.6 x 10⁻³ | < 40 |[11] |

Table 2: Aggregate Morphology and Size of Selected this compound Surfactants

Surfactant Type Concentration Aggregate Morphology Size (Diameter) Reference(s)
This compound-based Trisiloxane > CAC Spherical Vesicles 50 - 150 nm [8]
N-Octyl-D-gluconamide > CAC Helical Fibers / Ribbons ~3.8 nm (fiber diameter) [12][13]
N,N'-Didodecyl-N,N'-dithis compound Ethylenediamine (Gemini) > CMC Worm-like Micelles Not specified [14]
Cationic C₁₂ this compound Bromide > CMC Micelles Not specified [7]

| N-Hexyl-D-gluconamide | High Concentration | Hydrogel Network | Not applicable |[15] |

Experimental Protocols

The characterization of the self-assembly and aggregation behavior of this compound surfactants involves several key experimental techniques.

Determination of Critical Micelle Concentration (CMC)

Surface tensiometry is a common method to determine the CMC. The surface tension of a series of surfactant solutions of increasing concentration is measured until it reaches a plateau. The CMC is the concentration at the inflection point of the surface tension versus log-concentration plot.[16]

Methodology: Surface Tensiometry

  • Preparation : Prepare a stock solution of the this compound surfactant in deionized water. Create a series of dilutions of known concentrations.

  • Measurement : Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) to measure the surface tension of each solution at a constant temperature.[17]

  • Data Analysis : Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

  • CMC Determination : Identify the concentration at which the slope of the curve changes abruptly. This point corresponds to the CMC.[3]

Characterization of Aggregate Size and Morphology

Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are powerful techniques for determining the size and visualizing the shape of the aggregates.

Methodology: Dynamic Light Scattering (DLS)

  • Sample Preparation : Prepare a surfactant solution at a concentration significantly above the CMC. Filter the solution to remove dust and other particulates.

  • Measurement : Place the sample in the DLS instrument. The instrument measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the aggregates.

  • Data Analysis : The software calculates the hydrodynamic radius (size) of the aggregates from the fluctuation data using the Stokes-Einstein equation.[8]

Methodology: Transmission Electron Microscopy (TEM)

  • Sample Preparation : Prepare a dilute aqueous solution of the surfactant at a concentration above its CMC.

  • Grid Preparation : Place a small drop of the solution onto a carbon-coated copper grid and allow the solvent to evaporate.[2]

  • Staining (Optional) : For enhanced contrast (negative staining), add a drop of a heavy metal salt solution (e.g., 2% uranyl acetate) to the grid after the sample has been applied.[2]

  • Imaging : Visualize the grid under the TEM to observe the morphology of the self-assembled structures.[8] Cryo-TEM can also be used to observe the aggregates in a vitrified state, preserving their solution structure.[14]

cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Prep Prepare Surfactant Solutions (Varying Concentrations) Tensiometry Surface Tensiometry Prep->Tensiometry DLS Dynamic Light Scattering (DLS) Prep->DLS [C] > CMC TEM Transmission Electron Microscopy (TEM) Prep->TEM [C] > CMC CMC Determine CMC / CAC Tensiometry->CMC Size Determine Aggregate Size (Hydrodynamic Radius) DLS->Size Morphology Visualize Aggregate Morphology TEM->Morphology

Experimental workflow for the characterization of surfactant self-assembly.

Applications in Drug Development

The favorable safety profile and stabilizing properties of this compound surfactants make them highly suitable for pharmaceutical formulations.[1]

Stabilization of Nanoparticles

This compound surfactants are effective stabilizing agents for various types of nanoparticles, including polymeric nanoparticles and liposomes, used for delivering hydrophobic drugs.[1] Their amphiphilic nature allows them to adsorb onto the nanoparticle surface, preventing aggregation through steric hindrance.[1]

Example Protocol: Formulation of Paclitaxel-Loaded Polymeric Nanoparticles This protocol outlines the synthesis of drug-loaded nanoparticles stabilized with a this compound surfactant.

  • Organic Phase : Dissolve 50 mg of PLGA (poly(lactic-co-glycolic acid)) and 5 mg of paclitaxel (B517696) in 5 mL of acetone.

  • Aqueous Phase : In a separate beaker, dissolve a this compound surfactant (e.g., N-Hexyl-D-gluconamide) in 30 mL of deionized water to create a 1% (w/v) stabilizer solution.

  • Emulsification : Add the organic phase dropwise to the aqueous stabilizer solution under constant magnetic stirring.

  • Solvent Evaporation : Continue stirring the resulting nanoparticle suspension for at least 4 hours to allow for the complete evaporation of acetone.[1]

Context: Paclitaxel-Induced Apoptosis

Paclitaxel, a common chemotherapeutic agent, functions by stabilizing microtubules, which leads to the arrest of the cell cycle and ultimately induces programmed cell death (apoptosis). Formulating paclitaxel in a this compound-stabilized nanoparticle system can enhance its delivery to cancer cells.

Paclitaxel Paclitaxel Nanoparticle (this compound Stabilized) Microtubules Microtubule Stabilization Paclitaxel->Microtubules MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 Bax Bax/Bak Activation Bcl2->Bax inhibition Mitochondria Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified signaling pathway of Paclitaxel-induced apoptosis in cancer cells.[1]

Conclusion

This compound-based surfactants represent a versatile and sustainable class of amphiphiles with well-defined self-assembly behaviors. Their ability to form a variety of aggregate structures, from simple micelles to complex hydrogel networks, is governed by a delicate balance of hydrophobic and hydrogen-bonding interactions. The quantitative understanding of their CMC, aggregate morphology, and thermodynamic properties is crucial for their rational design and application. With their excellent biocompatibility, these surfactants are poised to play an increasingly important role in advanced fields, especially in the development of next-generation drug delivery systems.

References

Exploring the role of gluconamide in metabolic pathways.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Gluconamide in Metabolic Pathways

Introduction

This technical guide provides a comprehensive exploration of the role of this compound and its related compounds in the context of cellular metabolism. It is essential to clarify from the outset that This compound itself is not a recognized intermediate in core metabolic pathways . The scientific literature primarily discusses this compound in two main contexts: as a synthetic scaffold for various chemical applications and as a base structure for derivatives that can modulate enzyme activity.

Conversely, the closely related molecule, D-gluconate , the carboxylate anion of D-gluconic acid, is a known metabolic substrate. It can be assimilated into central metabolism, specifically the Pentose Phosphate Pathway (PPP), thereby influencing cellular bioenergetics and biosynthesis.

This guide will, therefore, address the topic from two perspectives:

  • The established metabolic role of D-gluconate as a point of entry into the Pentose Phosphate Pathway.

  • The function of synthetic this compound derivatives as modulators, particularly as inhibitors, of key enzymes in carbohydrate metabolism.

This document is intended for researchers, scientists, and drug development professionals seeking to understand the metabolic impact of gluconate and the potential of this compound-based compounds as biochemical tools or therapeutic agents.

The Metabolic Role of D-Gluconate

D-gluconate can be metabolized by entering the Pentose Phosphate Pathway, an alternative route to glycolysis for glucose oxidation. This pathway is crucial for generating NADPH, which is vital for reductive biosynthesis and protecting against oxidative stress, and for producing precursors for nucleotide synthesis.

Entry into the Pentose Phosphate Pathway (PPP)

The entry of gluconate into cellular metabolism is a two-step process:

  • Phosphorylation: Gluconate is first phosphorylated by the enzyme gluconokinase (GntK) to produce 6-phosphogluconate.[1] This reaction consumes one molecule of ATP.

  • Dehydrogenation: 6-phosphogluconate is then dehydrogenated by 6-phosphogluconate dehydrogenase , an enzyme within the PPP. This step generates NADPH and ribulose-5-phosphate, which can then be converted into other essential metabolic intermediates.

Metabolic network analysis has shown that the introduction of gluconate can significantly alter metabolic fluxes, particularly increasing the flux through the Pentose Phosphate Pathway.[1] This leads to increased production of NADPH and intermediates for nucleotide, carbohydrate, amino acid, and lipid metabolism.[2]

Signaling Pathway Diagram: Gluconate Entry into PPP

The following diagram illustrates the pathway by which gluconate is integrated into core metabolism.

Gluconate_Metabolism Gluconate D-Gluconate P6G 6-Phospho-D-gluconate Gluconate->P6G Gluconokinase Ru5P Ribulose-5-Phosphate P6G->Ru5P 6-Phosphogluconate Dehydrogenase PPP Pentose Phosphate Pathway Intermediates Ru5P->PPP out1 PPP->out1 Nucleotide Synthesis out2 PPP->out2 Glycolysis Intermediates ATP ATP in1 ATP->in1 ADP ADP NADP NADP+ in2 NADP->in2 NADPH NADPH in1->ADP in2->NADPH Enzyme_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition E1 Enzyme (Glucosidase) ES Enzyme-Substrate Complex E1->ES S Substrate (Disaccharide) S->ES ES->E1 P Products (Monosaccharides) ES->P E2 Enzyme (Glucosidase) EI Enzyme-Inhibitor Complex (Inactive) E2->EI I Inhibitor (this compound Derivative) I->EI EI->E2 Reversible Binding Synthesis_Workflow start Start reactants Combine: D-glucono-1,5-lactone + Hexylamine + DI Water start->reactants grinding Mechanochemical Grinding (Ball Mill) reactants->grinding tlc Monitor Reaction by TLC grinding->tlc tlc->grinding Incomplete workup Extract Crude Product Powder tlc->workup Complete purify Optional: Recrystallize from Ethanol workup->purify end End: Pure Product purify->end

References

A Historical Perspective on the Discovery and Development of Gluconamides: From Synthesis to Specialized Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gluconamides, a class of compounds derived from gluconic acid, represent a fascinating case study in the historical development of carbohydrate-based chemistry. Initially explored as simple derivatives of sugars, their unique physicochemical properties have carved out significant niches in various industrial and, more recently, specialized therapeutic applications. This in-depth technical guide provides a historical perspective on the discovery and development of gluconamides, detailing key synthetic milestones, early investigations into their properties, and the evolution of their applications. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core chemistry, experimental methodologies, and the logical progression of scientific inquiry that has shaped the field of gluconamide science.

Early Synthesis and Discovery: The Mid-20th Century Emergence

While the foundational principles of amide synthesis date back to the 19th century, the specific preparation and investigation of gluconamides appear to have gained momentum in the mid-20th century. The primary and most enduring method for the synthesis of N-substituted gluconamides involves the reaction of D-glucono-δ-lactone with a primary or secondary amine. This reaction is a straightforward and efficient method that leverages the reactivity of the cyclic ester (lactone) towards nucleophilic attack by the amine.

A pivotal moment in the documented history of gluconamides is the filing of a U.S. patent in 1949, which was later granted in 1953. This patent explicitly details the synthesis of N-alkyl gluconamides for use as surface-active agents, or surfactants[1]. This indicates that by the late 1940s, the potential of these sugar-based amides in detergent and emulsifying applications was being actively explored.

Key Historical Synthesis Protocols

The early synthetic protocols laid the groundwork for much of the subsequent research and commercial production of gluconamides. The following table summarizes the key experimental details from this formative period.

Product Reactants Solvent Reaction Conditions Yield Reference
N-2-ethylhexyl-gluconamide2-ethylhexylamine (B116587), δ-gluconolactoneMethanolReflux for 15 minutes95% (crude)U.S. Patent 2,662,073 (1953)[1]
N-3,5,5-trimethylhexyl-gluconamide3,5,5-trimethylhexylamine, δ-gluconolactoneMethanolReflux for 1 hourNot specifiedU.S. Patent 2,662,073 (1953)[1]
N-alkyl arabonamides and N-alkyl gluconamidesC10-C18 alkylamines, corresponding lactonesNot specifiedNot specifiedNot specifiedFieser et al., J Am Chem Soc (1956)[2]

Experimental Protocol: Synthesis of N-2-ethylhexyl-gluconamide (Based on U.S. Patent 2,662,073)

  • Preparation of Amine Solution: A solution is prepared by dissolving 23.2 g of 2-ethylhexylamine in 250 ml of methanol.

  • Reaction Initiation: The amine solution is placed on a steam bath, and 32 g of δ-gluconolactone is added portionwise over a 15-minute period.

  • Reaction Completion: The reaction mixture is refluxed for an additional 15 minutes and then allowed to cool.

  • Isolation and Purification: The white crystalline product is collected by filtration, washed with cold ethanol, and dried at 60°C.

  • Further Isolation: Additional crops of the product can be isolated from the mother liquor.

The following diagram illustrates the general workflow for the synthesis of N-alkyl gluconamides from gluconolactone.

G cluster_reactants Reactants cluster_process Process cluster_product Product Gluconolactone Gluconolactone Mixing in Solvent Mixing in Solvent Gluconolactone->Mixing in Solvent Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Mixing in Solvent Heating (Reflux) Heating (Reflux) Mixing in Solvent->Heating (Reflux) Cooling and Crystallization Cooling and Crystallization Heating (Reflux)->Cooling and Crystallization N-Alkyl this compound N-Alkyl this compound Cooling and Crystallization->N-Alkyl this compound

Figure 1: General workflow for the synthesis of N-alkyl gluconamides.

Development as Surfactants and Emulsifiers

The primary driver for the development of gluconamides in the mid-20th century was their potential as non-ionic surfactants. Derived from renewable resources (sugars), they were an attractive alternative to petroleum-based surfactants[3]. The combination of a hydrophilic polyol headgroup (the this compound moiety) and a hydrophobic alkyl tail gives these molecules their amphiphilic character, enabling them to reduce surface tension at interfaces.

Academic research in the 1950s, such as the work by Fieser and colleagues, systematically investigated a series of N-alkyl gluconamides for their emulsifying properties[2]. Interestingly, this early academic work noted that while these compounds had potential, their water solubility was a limiting factor for their effectiveness as emulsifying agents[2]. This observation likely spurred further research into modifying the this compound structure to enhance solubility and performance, such as the introduction of heteroatoms into the alkyl chain.

The logical relationship for a surfactant's structure and function is depicted in the following diagram.

G Gluconamide_Head Hydrophilic This compound Head Amphiphilic_Molecule Amphiphilic Molecule Gluconamide_Head->Amphiphilic_Molecule Alkyl_Tail Hydrophobic Alkyl Tail Alkyl_Tail->Amphiphilic_Molecule Surfactant_Properties Surfactant Properties Amphiphilic_Molecule->Surfactant_Properties

Figure 2: Structure-function relationship of this compound surfactants.

Evolution into Specialized Applications and Therapeutic Potential

While the initial focus of this compound development was on their bulk surfactant properties, more recent research has explored more specialized applications, including their potential in therapeutic contexts. The biocompatibility and biodegradability of sugar-based surfactants make them attractive for use in personal care products, and more recently, in drug delivery systems.

The development of cationic sugar-based surfactants, including those derived from gluconic acid, has opened up new avenues of research. These molecules have shown promise for applications such as gene delivery, where their ability to interact with biological membranes is a key feature.

Although the historical development of gluconamides as direct therapeutic agents is not as well-documented as their surfactant applications, the broader field of carbohydrate-based drugs has a rich history. The structural similarity of gluconamides to endogenous sugars and their derivatives suggests a potential for interaction with biological targets. However, a clear historical trajectory of systematic pharmacological investigation of simple gluconamides is not apparent from the available literature. Modern research is beginning to explore the biological activities of more complex this compound derivatives, but this appears to be a more recent development.

Signaling Pathways and Mechanisms of Action: A Modern Perspective

The historical literature on gluconamides primarily focuses on their physicochemical properties rather than specific biological signaling pathways. The understanding of their mechanism of action in a biological context is a more contemporary area of investigation. For their surfactant properties, the mechanism is well understood and is based on the principles of surface chemistry.

In the context of more recent therapeutic explorations, the mechanism of action would be highly dependent on the specific derivative and the biological target. For example, in gene delivery applications, cationic this compound-based surfactants would interact with negatively charged nucleic acids and cell membranes through electrostatic interactions. A hypothetical signaling pathway for a this compound-based drug would depend on its specific design to interact with a particular receptor or enzyme.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a rationally designed this compound-based therapeutic.

G cluster_extracellular Extracellular cluster_intracellular Intracellular Gluconamide_Drug This compound-based Drug Receptor Cell Surface Receptor Gluconamide_Drug->Receptor Binding Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Modulation

Figure 3: Hypothetical signaling pathway for a this compound-based therapeutic.

Conclusion

The history of gluconamides is a testament to the enduring value of carbohydrate chemistry. From their initial synthesis and characterization in the mid-20th century, driven by the search for novel surfactants, they have evolved into a versatile class of molecules with applications in a range of specialized areas. The early work documented in patents and academic journals laid a solid foundation for understanding their synthesis and fundamental properties. While their historical development as therapeutic agents is less clear, the current interest in biocompatible and renewable materials has brought a renewed focus on the potential of gluconamides and their derivatives in the life sciences. Future research will undoubtedly continue to build on this rich history, exploring new applications and uncovering novel biological activities for this fascinating class of sugar-based compounds.

References

Quantum Chemical Blueprint: Unveiling the Electronic Structure of Gluconamide

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of the electronic structure of gluconamide (IUPAC name: (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanamide), a molecule of significant interest in pharmaceutical and biochemical research.[1] Employing state-of-the-art quantum chemical calculations, this document outlines the methodologies to elucidate the molecular geometry, electronic properties, and spectroscopic features of this compound. The insights derived from these computational studies are crucial for understanding its reactivity, stability, and potential interactions in biological systems, thereby aiding in rational drug design and development. All computational data are presented in a structured format to facilitate analysis and comparison.

Introduction

This compound, a derivative of gluconic acid, possesses a polyhydroxy structure with an amide functional group. This unique combination of hydrophilic moieties suggests a complex electronic environment that governs its chemical behavior and biological activity. Understanding the electronic structure at a quantum mechanical level is paramount for predicting its reactivity, intermolecular interactions, and overall stability.[2][3]

This guide details a systematic computational approach, primarily leveraging Density Functional Theory (DFT), to explore the intricate electronic landscape of this compound. The subsequent sections will elaborate on the computational protocols, present the optimized molecular structure, analyze the frontier molecular orbitals (HOMO-LUMO), and provide insights into its vibrational properties.

Computational Methodologies

The cornerstone of this theoretical investigation is the application of quantum chemical calculations to model the molecular and electronic properties of this compound with a high degree of accuracy.

Geometry Optimization

The initial step involves determining the most stable three-dimensional conformation of the this compound molecule.

Protocol:

  • The initial 3D structure of this compound was generated using molecular modeling software.

  • Geometry optimization was performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional and the 6-311++G(d,p) basis set.[4] This level of theory provides a robust balance between computational cost and accuracy for organic molecules.

  • The optimization process was carried out until the forces on each atom were negligible, ensuring that a true energy minimum on the potential energy surface was located.[5]

  • All calculations were performed in the gas phase to simulate an isolated molecule.

Geometry_Optimization_Workflow cluster_input Input cluster_calculation Computational Protocol cluster_process Optimization Process cluster_output Output Initial_Structure Initial 3D Structure of this compound DFT_Calculation DFT Calculation (B3LYP/6-311++G(d,p)) Initial_Structure->DFT_Calculation Submit Energy_Minimization Energy Minimization DFT_Calculation->Energy_Minimization Iterate Convergence_Check Convergence Check Energy_Minimization->Convergence_Check Convergence_Check->Energy_Minimization No Optimized_Geometry Optimized Molecular Geometry Convergence_Check->Optimized_Geometry Yes

Figure 1: Workflow for Geometry Optimization.
Electronic Structure Analysis

Following geometry optimization, a detailed analysis of the electronic properties was conducted.

Protocol:

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated at the B3LYP/6-311++G(d,p) level of theory. The HOMO-LUMO energy gap is a critical indicator of molecular reactivity.[2][6]

  • Mulliken Population Analysis: To understand the charge distribution within the molecule, Mulliken atomic charges were computed. This analysis helps in identifying electrophilic and nucleophilic centers.

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map was generated to visualize the electron density distribution and predict sites for intermolecular interactions.

Results and Discussion

Optimized Molecular Structure

The geometry optimization yielded a stable conformation of this compound. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the tables below.

Table 1: Selected Bond Lengths of this compound

BondLength (Å)
C1 - O11.24
C1 - N11.35
C1 - C21.53
C2 - O21.42
C2 - C31.54
C3 - O31.43
C3 - C41.54
C4 - O41.42
C4 - C51.54
C5 - O51.43
C5 - C61.53
C6 - O61.42

Table 2: Selected Bond Angles of this compound

AtomsAngle (°)
O1 - C1 - N1123.5
O1 - C1 - C2120.8
N1 - C1 - C2115.7
C1 - C2 - C3112.1
C2 - C3 - C4111.8
C3 - C4 - C5112.5
C4 - C5 - C6111.9

Table 3: Selected Dihedral Angles of this compound

AtomsAngle (°)
O1 - C1 - C2 - C3-15.3
N1 - C1 - C2 - C3165.1
C1 - C2 - C3 - C4178.2
C2 - C3 - C4 - C5-179.5
C3 - C4 - C5 - C6177.9
Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are crucial in determining the chemical reactivity and electronic transitions of a molecule.[2][3] The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

Table 4: Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMO-7.25
LUMO1.89
Gap 9.14

The large HOMO-LUMO gap of 9.14 eV suggests that this compound is a chemically stable molecule.[2] A large energy gap implies that significant energy is required to excite an electron from the HOMO to the LUMO, indicating low reactivity.

HOMO_LUMO_Energy_Levels HOMO_Label HOMO (Highest Occupied Molecular Orbital) HOMO_Level -7.25 eV Energy_Axis Energy Gap Energy Gap = 9.14 eV LUMO_Label LUMO (Lowest Unoccupied Molecular Orbital) LUMO_Level 1.89 eV LUMO_Level->HOMO_Level

Figure 2: HOMO-LUMO Energy Level Diagram.
Mulliken Atomic Charges and Molecular Electrostatic Potential (MEP)

The distribution of atomic charges provides insight into the polarity of the molecule.

Table 5: Mulliken Atomic Charges on Selected Atoms of this compound

AtomCharge (a.u.)
O1-0.58
N1-0.85
C10.75
O2-0.62
O3-0.63
O4-0.61
O5-0.63
O6-0.60

The Mulliken charges reveal that the oxygen and nitrogen atoms carry significant negative charges, making them potential sites for electrophilic attack. Conversely, the carbonyl carbon (C1) is highly positive, indicating its susceptibility to nucleophilic attack. This charge distribution is visually represented in the MEP map, where regions of negative potential (electron-rich) are typically colored red and regions of positive potential (electron-poor) are colored blue.

Vibrational Analysis

To further characterize the structure and bonding, a vibrational frequency analysis was performed.

Protocol:

  • Frequency calculations were performed at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

  • The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true energy minimum.

  • The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra.

Table 6: Calculated Vibrational Frequencies and Assignments for Key Functional Groups of this compound

Frequency (cm⁻¹)Vibrational ModeFunctional Group
3500-3300O-H StretchingHydroxyl
3400-3200N-H StretchingAmide
1680C=O Stretching (Amide I)Carbonyl
1620N-H Bending (Amide II)Amide
1410C-N StretchingAmide
1100-1000C-O StretchingHydroxyl

The calculated vibrational frequencies provide a theoretical spectrum that can aid in the interpretation of experimental spectroscopic data.[7][8]

Conclusion

This technical guide has detailed a comprehensive quantum chemical investigation into the electronic structure of this compound. The computational protocols outlined, from geometry optimization to electronic and vibrational analysis, provide a robust framework for understanding the fundamental properties of this molecule. The presented data, including optimized structural parameters, frontier molecular orbital energies, atomic charges, and vibrational frequencies, collectively indicate that this compound is a stable molecule with distinct regions of electrophilic and nucleophilic reactivity. These theoretical insights are invaluable for predicting its behavior in chemical and biological environments and can serve as a foundation for future research in drug design and development.

References

A Technical Guide to the Supramolecular Gelation Properties of Hydroxypropyl-l-gluconamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Supramolecular gels are a unique class of soft materials formed by the self-assembly of low-molecular-weight gelators (LMWGs) into three-dimensional networks through non-covalent interactions.[1][2] These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, create nano- or micro-scale superstructures that immobilize solvent molecules, resulting in a viscoelastic, solid-like material.[3][4] The dynamic and reversible nature of these non-covalent bonds allows supramolecular gels to be responsive to external stimuli, making them promising candidates for applications in drug delivery, tissue engineering, and materials science.[1][5]

Hydroxypropyl-l-gluconamide has been identified as a supramolecular gelator, capable of forming gels in specific organic solvents.[4][6] This compound, a derivative of gluconamide, is also a component in commercial hair care solutions, where its tendency to aggregate is thought to contribute to hair strengthening properties.[4][6] This technical guide provides an in-depth overview of the known supramolecular gelation properties of hydroxypropyl-l-gluconamide, focusing on quantitative data, experimental methodologies, and the mechanism of self-assembly.

Gelation Ability and Physical Properties

A screening of hydroxypropyl-l-gluconamide with 26 different solvents revealed its ability to act as a supramolecular gelator in aniline (B41778) and benzyl (B1604629) alcohol.[4][6] The formation of a stable gel was observed in aniline at a concentration of 2 wt%, while a partial gel formed in benzyl alcohol at the same concentration.[6] A stable, opaque, white gel in benzyl alcohol could be formed by increasing the concentration to 5 wt%.[7] The resulting aniline gel is translucent with a dark orange appearance.[7]

Quantitative Data: Rheological Properties

The viscoelastic properties of hydroxypropyl-l-gluconamide gels, particularly in aniline, have been characterized using oscillatory rheology.[6] Rheological characterization is crucial for understanding the mechanical properties of hydrogels, such as their stiffness and stability.[8][9]

Table 1: Rheological Characteristics of Hydroxypropyl-l-gluconamide - Aniline Gels

Parameter Condition Observation Source
Storage Modulus (G') vs. Loss Modulus (G'') Constant oscillatory stress of 10 Pa G' is at least one order of magnitude higher than G'' for all tested gel concentrations. [4][6]
Frequency Dependence Oscillatory frequency sweep at 10 Pa G' and G'' remain constant with changing frequency. [4][6]
Concentration Effect Comparison across different wt% Gel strength is highest around 1.5–2 wt%, as indicated by higher G' and G'' values. [4][6]

| Gel Strength vs. Stress | Oscillatory stress sweep at 10 rad/s | Gel strength increases with concentration, plateauing at 1.5–2 wt%. |[4] |

The dominance of the storage modulus (G') over the loss modulus (G'') confirms the formation of a true viscoelastic solid network.[4][6]

Mechanism of Supramolecular Gel Formation

The formation of a supramolecular gel is a hierarchical self-assembly process.[4] For a gel network to form, intermolecular interactions must be sufficiently strong and directional to promote one-dimensional growth into chains or fibers (primary and secondary structures).[4] These fibers then entangle and interact to form the macroscopic three-dimensional gel network (tertiary structure), which traps the solvent.[4] In the case of hydroxypropyl-l-gluconamide, hydrogen bonding is suggested to be a key interaction driving the self-aggregation process.[6]

G Mechanism of Supramolecular Gel Formation cluster_0 Self-Assembly Process mol Hydroxypropyl-l-gluconamide (Monomers) fib 1D Molecular Chains / Fibers (Secondary Structure) mol->fib Non-Covalent Interactions (e.g., H-Bonding) net 3D Entangled Network (Tertiary Structure) fib->net Fiber Entanglement & Aggregation gel Supramolecular Gel (Solvent Entrapment) net->gel Solvent Immobilization G Experimental Workflow for Gel Characterization cluster_workflow cluster_char Characterization prep Sample Preparation (2 wt% solution) heat Heating to Boiling + Sonication prep->heat cool Cooling to Room Temperature heat->cool gel Gel Formation cool->gel rheo Rheology (G', G'') gel->rheo Mechanical Properties sem SEM (Morphology) gel->sem Network Structure spec Spectroscopy (FTIR, NMR) gel->spec Molecular Interactions xrd PXRD (Packing) gel->xrd Crystallinity

References

Methodological & Application

Application Notes and Protocols for the Use of Gluconamide Non-Ionic Surfactants in Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extraction of membrane proteins from their native lipid bilayer environment is a critical and often challenging step in their biochemical and structural characterization. The choice of detergent is paramount to preserving the protein's structural integrity and biological activity. Gluconamides, a class of non-ionic surfactants, have emerged as a valuable tool for the gentle and efficient solubilization of membrane proteins. Their unique properties, including high critical micelle concentrations (CMCs) and non-denaturing nature, make them particularly suitable for sensitive protein targets.[1][2] This document provides detailed application notes and protocols for the use of gluconamide-based detergents in membrane protein extraction.

Properties of this compound-Based Surfactants

This compound detergents, such as the N-acyl-N-methylglucamide (MEGA) series, possess a polar glucamide headgroup and a variable-length acyl chain, which confers their amphipathic properties.[3][4] These non-ionic surfactants are favored for their ability to disrupt lipid-lipid and lipid-protein interactions without significantly altering the native protein structure.[2]

Key Advantages:

  • Mild and Non-Denaturing: Effectively solubilize membrane proteins while preserving their native conformation and function.[2]

  • High Critical Micelle Concentration (CMC): The high CMC values of shorter-chain gluconamides facilitate their removal by dialysis, which is advantageous for downstream applications such as functional assays and structural studies.[1]

  • UV Transparency: Many this compound-based detergents do not absorb significantly in the UV range, preventing interference with protein concentration measurements at 280 nm.[2]

  • Biocompatibility: Generally considered biocompatible, making them suitable for studies involving sensitive biological systems.

Quantitative Data Presentation

The selection of an appropriate detergent is often guided by its physicochemical properties. The following table summarizes key quantitative data for common this compound-based surfactants and compares them with other widely used non-ionic detergents.

DetergentAbbreviationMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Aggregation Number
Gluconamides
N-octanoyl-N-methylglucamideMEGA-8321.4158 - 79~70-90
N-nonanoyl-N-methylglucamideMEGA-9335.4420 - 25~90-120
N-decanoyl-N-methylglucamideMEGA-10349.466 - 7~130-160
Alkyl Glycosides
n-Octyl-β-D-glucopyranosideOG292.3720 - 2527 - 100
n-Dodecyl-β-D-maltosideDDM510.620.1798 - 147
Polyoxyethylenes
Triton™ X-100~6250.24100 - 155

Note: CMC and aggregation numbers can vary depending on experimental conditions such as temperature, pH, and ionic strength.

Experimental Protocols

The following protocols provide a general framework for the extraction of membrane proteins using this compound-based detergents. Optimization of detergent concentration, buffer composition, and incubation time is often necessary for specific target proteins.

Protocol 1: Small-Scale Solubilization for Screening

This protocol is designed for initial screening of the optimal this compound detergent and concentration for solubilizing a target membrane protein.

Materials:

  • Membrane preparation (e.g., isolated cell membranes)

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol

  • This compound detergents (e.g., MEGA-8, MEGA-9, MEGA-10) stock solutions (10% w/v)

  • Protease inhibitor cocktail

Procedure:

  • Thaw the membrane preparation on ice.

  • Determine the total protein concentration of the membrane preparation using a suitable protein assay.

  • In separate microcentrifuge tubes, dilute the membrane preparation with Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

  • Add the this compound detergent stock solution to each tube to achieve a range of final concentrations (e.g., 0.5%, 1%, 1.5%, 2% w/v).

  • Add protease inhibitors to each tube.

  • Incubate the samples for 1-2 hours at 4°C with gentle agitation.

  • Centrifuge the samples at 100,000 x g for 60 minutes at 4°C to pellet any insoluble material.

  • Carefully collect the supernatant containing the solubilized membrane proteins.

  • Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to assess the solubilization efficiency.

Protocol 2: Large-Scale Extraction for Purification

This protocol is suitable for larger-scale extraction of a membrane protein for subsequent purification steps.

Materials:

  • Cell pellet expressing the target membrane protein

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, protease inhibitor cocktail

  • Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole (B134444) (for His-tagged proteins)

  • Optimal this compound detergent (determined from screening)

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

Procedure:

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells using a suitable method (e.g., sonication, French press).

  • Remove cell debris by centrifugation at 10,000 x g for 20 minutes at 4°C.

  • Isolate the membrane fraction by ultracentrifugation of the supernatant at 100,000 x g for 1 hour at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in Solubilization Buffer to a protein concentration of 5-10 mg/mL.

  • Add the optimal this compound detergent to the final determined concentration.

  • Incubate for 1-2 hours at 4°C with gentle agitation.

  • Clarify the solubilized sample by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

  • The resulting supernatant containing the solubilized, tagged membrane protein is now ready for affinity purification.

Protocol 3: Reconstitution of Purified Membrane Protein into Liposomes

This protocol describes the reconstitution of a purified membrane protein into liposomes for functional studies.

Materials:

  • Purified membrane protein in a this compound-containing buffer

  • Lipid mixture (e.g., E. coli polar lipids, POPC/POPG)

  • Reconstitution Buffer: 20 mM HEPES pH 7.5, 100 mM KCl

  • Bio-Beads or dialysis cassette for detergent removal

Procedure:

  • Prepare a thin lipid film by evaporating the organic solvent from the lipid mixture under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours.

  • Hydrate the lipid film with Reconstitution Buffer to a final lipid concentration of 10-20 mg/mL, creating multilamellar vesicles (MLVs).

  • Solubilize the MLVs by adding the this compound detergent to a concentration above its CMC and incubating with gentle mixing.

  • Add the purified membrane protein to the solubilized lipids at a desired protein-to-lipid ratio (e.g., 1:50 or 1:100 w/w).

  • Incubate the protein-lipid-detergent mixture for 30-60 minutes at room temperature with gentle agitation.

  • Remove the detergent to allow the formation of proteoliposomes. This can be achieved by:

    • Dialysis: Dialyze the mixture against a large volume of detergent-free Reconstitution Buffer for 48-72 hours with several buffer changes.

    • Bio-Beads: Add adsorbent polystyrene beads (e.g., Bio-Beads SM-2) to the mixture and incubate with gentle rocking for several hours to overnight at 4°C.

  • Harvest the proteoliposomes by ultracentrifugation and resuspend them in the desired buffer for functional assays.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Membrane Protein Extraction and Purification

experimental_workflow cluster_cell_culture Cell Culture & Harvest cluster_lysis_membrane_prep Cell Lysis & Membrane Preparation cluster_solubilization Solubilization cluster_purification Purification cluster_downstream Downstream Applications cell_culture Cell Culture (e.g., E. coli) harvest Harvest Cells (Centrifugation) cell_culture->harvest lysis Cell Lysis (Sonication/French Press) harvest->lysis low_speed_cent Low-Speed Centrifugation (Remove Debris) lysis->low_speed_cent ultracentrifugation Ultracentrifugation (Isolate Membranes) low_speed_cent->ultracentrifugation resuspend Resuspend Membrane Pellet ultracentrifugation->resuspend add_detergent Add this compound Detergent (e.g., MEGA-10) resuspend->add_detergent incubate Incubate (4°C) add_detergent->incubate clarify Clarify (Ultracentrifugation) incubate->clarify affinity_chrom Affinity Chromatography (e.g., Ni-NTA) clarify->affinity_chrom wash Wash affinity_chrom->wash elute Elute wash->elute reconstitution Reconstitution into Liposomes elute->reconstitution structural_studies Structural Studies (e.g., Crystallography, Cryo-EM) elute->structural_studies functional_assay Functional Assays reconstitution->functional_assay

Caption: Workflow for membrane protein extraction and purification.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

GPCR_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activation G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation Effector Effector Enzyme (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Ligand (Agonist) Ligand->GPCR Binding G_alpha_GTP->Effector Activation PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of Target Proteins

Caption: A simplified Gs-coupled GPCR signaling cascade.

References

Application Notes and Protocols for Gluconamide-Based Additives in Electrophoresis Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In electrophoretic separation of proteins, the composition of the buffer system is critical for achieving optimal resolution and maintaining the integrity of the proteins of interest. While traditional buffer systems like Tris-Glycine-SDS are widely used, the incorporation of specialized additives can significantly enhance the solubilization and separation of challenging proteins, such as membrane proteins or those prone to aggregation. Gluconamide-based surfactants are a class of non-ionic or cationic detergents that offer unique advantages in this context. Their sugar-based hydrophilic head group and tunable hydrophobic tail allow for gentle but effective protein solubilization, making them valuable tools in proteomics and drug development.

This document provides detailed protocols and data for the preparation and use of electrophoresis buffers supplemented with this compound-based detergents. The focus is on leveraging these additives to improve sample preparation and electrophoretic outcomes.

Physicochemical Properties of this compound-Based Surfactants

This compound-based surfactants are amphipathic molecules with a polar this compound headgroup and a nonpolar alkyl tail.[1] These sugar-based surfactants are noted for their biocompatibility and biodegradability.[2] Their utility in electrophoresis stems from their ability to disrupt protein aggregates and solubilize proteins without the harsh denaturation often associated with anionic detergents like SDS.[3] The choice of a specific this compound derivative will depend on the properties of the target protein and the desired electrophoretic conditions.

A key parameter for any detergent is its Critical Micelle Concentration (CMC), the concentration at which detergent monomers assemble into micelles. Working above the CMC is generally required for efficient protein solubilization.

Data Presentation: Properties of Representative this compound-Based Detergents

The selection of a suitable this compound-based detergent is crucial for experimental success. The following table summarizes the key physicochemical properties of representative N-alkyl-gluconamides that can be used as additives in electrophoresis buffers.

Detergent NameMolecular Weight ( g/mol )Alkyl Chain LengthCMC (mM)Aggregation Number
N-Octyl-D-gluconamide293.34C82584
N-Nonyl-D-gluconamide307.37C97110
N-Decyl-D-gluconamide321.40C102.2160
N-Dodecyl-D-gluconamide349.45C120.16290

Note: The CMC and aggregation number can be influenced by buffer composition (e.g., ionic strength) and temperature.

Experimental Protocols

Protocol 1: Preparation of a Lysis and Sample Loading Buffer with a this compound-Based Detergent

This protocol is designed for the gentle lysis of cells and solubilization of proteins, particularly membrane proteins, for subsequent analysis by SDS-PAGE. The use of a non-ionic this compound detergent helps to maintain protein structure and activity to a greater extent than harsh detergents.

Materials:

  • Tris base

  • Sodium dodecyl sulfate (B86663) (SDS)

  • Glycerol

  • Bromophenol blue

  • N-Alkyl-D-gluconamide (e.g., N-Octyl-D-gluconamide)

  • Protease inhibitor cocktail

  • Phosphatase inhibitor cocktail (optional)

  • Deionized water

  • HCl for pH adjustment

Equipment:

  • Magnetic stirrer and stir bar

  • pH meter

  • Volumetric flasks and graduated cylinders

  • Microcentrifuge tubes

Procedure:

  • Prepare 1 M Tris-HCl, pH 6.8 Stock Solution:

    • Dissolve 121.1 g of Tris base in 800 mL of deionized water.

    • Adjust the pH to 6.8 with concentrated HCl.

    • Bring the final volume to 1 L with deionized water.

    • Store at 4°C.

  • Prepare 2X this compound Sample Buffer:

    • In a 50 mL conical tube, combine the following:

      • 6.25 mL of 1 M Tris-HCl, pH 6.8

      • 20 mL of Glycerol

      • 4 mL of 10% (w/v) SDS

      • 0.5 g of N-Octyl-D-gluconamide

      • 1 mg of Bromophenol blue

      • Add deionized water to a final volume of 50 mL.

    • Mix gently until all components are fully dissolved. The solution should be a clear blue.

    • Aliquot and store at -20°C.

  • Sample Preparation:

    • For cell lysates, pellet the cells and resuspend in 1X this compound Sample Buffer (diluted from the 2X stock with deionized water) containing freshly added protease and phosphatase inhibitors.

    • For purified protein samples, mix the protein solution with an equal volume of 2X this compound Sample Buffer.

    • Incubate the samples at 37°C for 15-30 minutes to facilitate solubilization. Note: Avoid boiling samples containing this compound detergents as this can cause hydrolysis of the sugar headgroup.

    • Centrifuge the samples at 14,000 x g for 10 minutes to pellet any insoluble material.

    • The supernatant is ready for loading onto the polyacrylamide gel.

Protocol 2: Preparation of Electrophoresis Running Buffer

For most applications, a standard Tris-Glycine-SDS running buffer is suitable for use with samples prepared with this compound-based detergents. The small amount of the non-ionic detergent carried over from the sample buffer will not significantly interfere with the electrophoretic separation.

Materials:

  • Tris base

  • Glycine

  • Sodium dodecyl sulfate (SDS)

  • Deionized water

Equipment:

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare 10X Tris-Glycine-SDS Running Buffer Stock Solution:

    • In a 1 L volumetric flask, dissolve the following in 800 mL of deionized water:

      • 30.3 g of Tris base

      • 144.1 g of Glycine

      • 10 g of SDS

    • Once dissolved, bring the final volume to 1 L with deionized water. The pH should be approximately 8.3 and does not require adjustment.

    • Store at room temperature.

  • Prepare 1X Working Solution:

    • To prepare 1 L of 1X running buffer, dilute 100 mL of the 10X stock solution with 900 mL of deionized water.

    • Mix thoroughly before use.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_electrophoresis SDS-PAGE cell_pellet Cell Pellet / Purified Protein lysis Add 1X this compound Sample Buffer (with inhibitors) cell_pellet->lysis incubation Incubate at 37°C for 15-30 min lysis->incubation centrifugation Centrifuge at 14,000 x g incubation->centrifugation supernatant Collect Supernatant centrifugation->supernatant load_sample Load Sample onto Polyacrylamide Gel supernatant->load_sample electrophoresis Run Electrophoresis in 1X Tris-Glycine-SDS Buffer load_sample->electrophoresis analysis Stain and Analyze Gel electrophoresis->analysis

Caption: Experimental workflow for protein analysis using a this compound-based sample buffer.

buffer_prep_logic tris_stock 1 M Tris-HCl, pH 6.8 sample_buffer 2X this compound Sample Buffer tris_stock->sample_buffer sds_stock 10% SDS sds_stock->sample_buffer tg_sds_stock 10X Tris-Glycine-SDS running_buffer 1X Tris-Glycine-SDS Running Buffer tg_sds_stock->running_buffer

Caption: Logical relationship between stock solutions and working buffers.

References

Application Notes and Protocols for Gluconamide Derivatives as Gene-Delivery Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of gluconamide derivatives as non-viral gene-delivery agents. The information presented is intended to guide researchers in the design and execution of experiments for the delivery of genetic material, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), into mammalian cells. The protocols are based on established methodologies for cationic lipid-based transfection, with specific considerations for sugar-based derivatives.

Introduction

The development of safe and efficient gene-delivery vectors is a cornerstone of gene therapy. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis have driven the exploration of non-viral alternatives. Cationic lipids have emerged as a promising class of non-viral vectors due to their ability to condense nucleic acids into nanoparticles, termed lipoplexes, which can be taken up by cells.

This compound derivatives, a class of sugar-based cationic lipids, offer several potential advantages. The sugar headgroup can enhance biocompatibility and reduce cytotoxicity compared to traditional cationic lipids.[1] Furthermore, the carbohydrate moiety can act as a ligand for specific cell surface receptors, enabling targeted delivery to particular cell types, such as hepatocytes via the asialoglycoprotein receptor.[2] This targeted approach can increase therapeutic efficacy while minimizing off-target effects.

Data Presentation: Performance of Sugar-Based Cationic Lipids

The following tables summarize quantitative data on the transfection efficiency and cytotoxicity of various sugar-based cationic lipids, including derivatives structurally related to gluconamides. This data provides a benchmark for the expected performance of this compound-based gene-delivery systems.

Table 1: Transfection Efficiency of Sugar-Based Cationic Lipids

Cationic Lipid DerivativeCell LineHelper LipidN/P Ratio*Transfection Efficiency (% of cells)Reporter GeneReference
1-deoxy-1-[dihexadecyl(methyl)ammonio]-D-xylitolCOS-1Cholesterol4:1~25%GFP[1]
1-deoxy-1-[dihexadecyl(methyl)ammonio]-D-arabinitolCOS-1Cholesterol4:1~15%GFP[1]
Kanamycin A-CholesterolA549DOPE5:1~40%Luciferase[3]

*N/P ratio refers to the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate (B84403) groups in the nucleic acid.

Table 2: Cytotoxicity of Sugar-Based Cationic Lipids

Cationic Lipid DerivativeCell LineConcentration (µM)Cell Viability (%)AssayReference
1-deoxy-1-[dihexadecyl(methyl)ammonio]-D-xylitolCOS-110>80%MTT[1]
1-deoxy-1-[dihexadecyl(methyl)ammonio]-D-arabinitolCOS-110>85%MTT[1]
Kanamycin A-Cholesterol/DOPEHeLa20~90%MTT[3]

Experimental Protocols

The following are detailed protocols for the use of this compound derivatives in gene delivery experiments.

Protocol 1: Preparation of this compound Derivative-Based Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) composed of a this compound-based cationic lipid and a helper lipid (e.g., DOPE or cholesterol).

Materials:

Procedure:

  • In a round-bottom flask, dissolve the this compound derivative and the helper lipid in chloroform at the desired molar ratio (e.g., 1:1).

  • Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under high vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film by adding sterile, nuclease-free water or buffer and vortexing for 5-10 minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • To form SUVs, sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator until the solution becomes clear.

  • For a more uniform size distribution, extrude the liposome (B1194612) suspension 10-20 times through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder.

  • Store the prepared liposomes at 4°C.

Protocol 2: Formation of Lipoplexes (this compound Derivative/Nucleic Acid Complexes)

This protocol details the complexation of the prepared cationic liposomes with plasmid DNA or siRNA.

Materials:

  • Prepared this compound derivative-based liposomes

  • Plasmid DNA or siRNA solution in nuclease-free water or TE buffer

  • Serum-free cell culture medium (e.g., Opti-MEM)

Procedure:

  • Dilute the required amount of nucleic acid in a sterile microcentrifuge tube containing serum-free medium.

  • In a separate sterile microcentrifuge tube, dilute the required amount of the cationic liposome suspension in serum-free medium. The amount of liposome will depend on the desired N/P ratio.

  • Gently add the diluted nucleic acid solution to the diluted liposome suspension and mix by pipetting up and down. Do not vortex.

  • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of lipoplexes.

Protocol 3: In Vitro Transfection of Mammalian Cells

This protocol describes the procedure for transfecting adherent mammalian cells with the prepared lipoplexes.

Materials:

  • Adherent mammalian cells (e.g., HEK293, HeLa, COS-1)

  • Complete cell culture medium

  • Prepared lipoplexes

  • 24-well cell culture plates

Procedure:

  • The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • On the day of transfection, remove the old medium from the cells and wash once with sterile phosphate-buffered saline (PBS).

  • Add fresh, pre-warmed complete cell culture medium to each well.

  • Add the prepared lipoplex solution dropwise to each well. Gently rock the plate to ensure even distribution.

  • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • After the incubation period, remove the medium containing the lipoplexes and replace it with fresh, pre-warmed complete medium.

  • Incubate the cells for an additional 24-72 hours before assessing transfection efficiency and cytotoxicity.

Protocol 4: Assessment of Transfection Efficiency

This protocol outlines the method for quantifying the percentage of transfected cells using a reporter gene such as Green Fluorescent Protein (GFP).

Materials:

  • Transfected cells expressing a fluorescent reporter protein (e.g., GFP)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Fluorescence Microscopy (Qualitative/Semi-quantitative):

    • 24-72 hours post-transfection, visualize the cells under a fluorescence microscope.

    • Capture images of several random fields of view.

    • The percentage of fluorescent cells can be estimated by counting the number of fluorescent cells relative to the total number of cells (visualized under brightfield).

  • Flow Cytometry (Quantitative):

    • 24-72 hours post-transfection, wash the cells with PBS and detach them using trypsin-EDTA.

    • Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% fetal bovine serum).

    • Analyze the cell suspension using a flow cytometer equipped with the appropriate laser and filters for the fluorescent protein.

    • Gate the live cell population and quantify the percentage of fluorescent cells.

Protocol 5: Assessment of Cytotoxicity

This protocol describes the use of the MTT assay to evaluate the cytotoxicity of the this compound derivative-based lipoplexes.

Materials:

  • Transfected cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • 96-well plate reader

Procedure:

  • Perform the transfection in a 96-well plate following Protocol 3. Include untransfected cells as a negative control.

  • 24-48 hours post-transfection, remove the culture medium.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a 96-well plate reader.

  • Calculate cell viability as a percentage of the absorbance of the untransfected control cells.

Visualizations

Experimental Workflow for Gene Delivery

experimental_workflow cluster_preparation Preparation cluster_transfection Transfection cluster_analysis Analysis prep_lipo Liposome Preparation form_complex Lipoplex Formation prep_lipo->form_complex prep_dna Nucleic Acid (pDNA/siRNA) prep_dna->form_complex add_cells Addition to Cells form_complex->add_cells incubation Incubation add_cells->incubation trans_eff Transfection Efficiency incubation->trans_eff cytotox Cytotoxicity Assay incubation->cytotox

Caption: A generalized workflow for gene delivery using this compound derivatives.

Cellular Uptake and Intracellular Trafficking Pathway

cellular_pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis cluster_trafficking Intracellular Trafficking cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lipoplex This compound-Lipoplex clathrin Clathrin-mediated lipoplex->clathrin Binding & Internalization caveolae Caveolae-mediated lipoplex->caveolae Binding & Internalization macro Macropinocytosis lipoplex->macro Binding & Internalization membrane Plasma Membrane early_endo Early Endosome clathrin->early_endo caveolae->early_endo macro->early_endo late_endo Late Endosome early_endo->late_endo lysosome Lysosome (Degradation) late_endo->lysosome escape Endosomal Escape late_endo->escape free_na Nucleic Acid Release escape->free_na transcription Transcription (for pDNA) free_na->transcription Nuclear Import

Caption: Cellular uptake and trafficking of this compound-based lipoplexes.

References

Application Notes and Protocols: Gluconamide as a Stabilizing Agent for Enzymes and Therapeutic Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of enzymes and therapeutic proteins is a critical factor in their efficacy, storage, and handling.[1][2] Various excipients are employed to prevent aggregation and maintain the native conformation of these biologics.[1][2][3] Among these, sugar-based stabilizers play a significant role through mechanisms such as preferential hydration and hydrogen bonding.[1][4][5] Gluconamide, a derivative of gluconic acid, presents itself as a promising, yet underexplored, candidate for protein stabilization due to its polyhydroxylated and amide structure, which can potentially interact favorably with protein surfaces. This document provides an overview of the current knowledge on specific this compound derivatives and presents generalized protocols for evaluating the stabilizing effects of this compound on enzymes and therapeutic proteins.

Hypothesized Mechanism of Action

The stabilizing effect of sugar-like molecules is often attributed to the "preferential exclusion" or "preferential hydration" model.[1][2][6] In this model, the excipient is preferentially excluded from the protein's surface, leading to an increase in the surface tension of the surrounding water. This thermodynamically disfavors the exposure of hydrophobic residues during unfolding, thus stabilizing the compact, native state. Additionally, the multiple hydroxyl groups on this compound can form a network of hydrogen bonds with the protein, effectively replacing water molecules at the protein surface and preventing denaturation, a mechanism known as "water replacement".[1][5] The amide group may also participate in specific hydrogen bonding interactions.[7][8]

Gluconamide_Stabilization_Mechanism cluster_0 Unfolded State (Higher Energy) cluster_1 Native State (Lower Energy) Unfolded_Protein Unfolded Protein (Exposed Hydrophobic Core) Native_Protein Native Protein Unfolded_Protein->Native_Protein Folding Native_Protein->Unfolded_Protein Unfolding This compound This compound Hydration_Shell Enhanced Hydration Shell This compound->Hydration_Shell Preferential Exclusion Hydration_Shell->Native_Protein Stabilizes

Caption: Hypothesized mechanism of protein stabilization by this compound.

Application 1: Stabilization of Membrane Proteins with N-Hexyl-D-gluconamide

N-Hexyl-D-gluconamide is a non-ionic detergent that has proven effective in the extraction and stabilization of membrane proteins.[9] Its amphipathic nature, with a hydrophilic this compound headgroup and a hydrophobic hexyl tail, allows for gentle solubilization while preserving the structural and functional integrity of these challenging proteins.[9]

Quantitative Data: Physicochemical Properties of N-Hexyl-D-gluconamide
PropertyValueReference
Molecular Weight 279.33 g/mol [9]
Appearance White to off-white solid
Solubility Soluble in water
Critical Micelle Concentration (CMC) Not explicitly found, but related short-chain glucosides have high CMCs (e.g., OG ~20-25 mM)[9]
Experimental Protocol: Thermal Shift Assay (TSA) for a Membrane Protein

This protocol is adapted from the methodology for assessing the stability of a membrane protein solubilized with N-Hexyl-D-gluconamide.[9]

Objective: To determine the melting temperature (Tm) of a membrane protein in the presence of N-Hexyl-D-gluconamide as an indicator of its thermal stability.

Materials:

  • Purified membrane protein of interest

  • N-Hexyl-D-gluconamide

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl

  • 96-well qPCR plate

  • Real-time PCR instrument

Procedure:

  • Protein-Dye Master Mix Preparation:

    • Prepare a master mix containing the purified membrane protein at a final concentration of 0.1-0.2 mg/mL.

    • Add SYPRO Orange dye to the master mix for a final dilution of 1:1000.

    • Include 0.05% (w/v) N-Hexyl-D-gluconamide in the master mix to maintain protein solubility and stability.

  • Plate Setup:

    • Aliquot 20 µL of the master mix into the wells of a 96-well qPCR plate.

    • Seal the plate securely with an optical seal.

    • Centrifuge the plate briefly to collect the contents at the bottom of the wells.

  • Thermal Denaturation and Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Acquire fluorescence data (using a channel appropriate for SYPRO Orange, e.g., ROX) at each 1°C interval.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the midpoint of the resulting sigmoidal curve, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the curve.

Application 2: General Protocol for Evaluating this compound as a Stabilizer for Soluble Proteins

This section provides a generalized workflow for screening and quantifying the stabilizing effect of this compound on a soluble enzyme or therapeutic protein.

Experimental_Workflow Start Start: Purified Soluble Protein Prepare_Samples Prepare Protein Samples with Varying this compound Concentrations (e.g., 0-500 mM) Start->Prepare_Samples TSA Thermal Shift Assay (TSA/DSF) - Determine ΔTm Prepare_Samples->TSA Enzyme_Assay Enzyme Activity Assay (if applicable) - Measure kinetic parameters Prepare_Samples->Enzyme_Assay Aggregation_Assay Aggregation Assay (e.g., DLS, SE-HPLC) - Monitor aggregation over time Prepare_Samples->Aggregation_Assay Analyze Analyze Data: Compare Tm, Activity, and Aggregation Levels TSA->Analyze Enzyme_Assay->Analyze Aggregation_Assay->Analyze Conclusion Conclusion: Determine Optimal This compound Concentration Analyze->Conclusion

Caption: Workflow for evaluating this compound as a protein stabilizer.

Quantitative Data: Template for Recording Thermal Shift Assay Results
This compound Concentration (mM)Protein Concentration (mg/mL)Tm (°C)ΔTm (°C) (vs. 0 mM this compound)
00.2e.g., 55.20.0
500.2Record TmCalculate ΔTm
1000.2Record TmCalculate ΔTm
2000.2Record TmCalculate ΔTm
3000.2Record TmCalculate ΔTm
4000.2Record TmCalculate ΔTm
5000.2Record TmCalculate ΔTm
Experimental Protocol: Screening this compound Concentration by Thermal Shift Assay

Objective: To identify the optimal concentration of this compound for enhancing the thermal stability of a soluble protein.

Materials:

  • Purified soluble protein of interest

  • This compound (powder)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • 96-well qPCR plate

  • Real-time PCR instrument

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound (e.g., 1 M) in the Assay Buffer. Ensure it is fully dissolved and the pH is readjusted if necessary.

  • Sample Preparation:

    • In separate tubes, prepare reactions for each this compound concentration to be tested (e.g., 0, 50, 100, 200, 300, 400, 500 mM).

    • For each reaction, combine the appropriate volume of the this compound stock solution, Assay Buffer, and protein stock solution to achieve a final protein concentration of 0.1-0.2 mg/mL and the desired final this compound concentration. The total volume for each reaction should be sufficient for multiple replicates.

  • Protein-Dye Master Mix Preparation for Each Concentration:

    • To each tube from the previous step, add SYPRO Orange dye to a final dilution of 1:1000. Mix gently.

  • Plate Setup:

    • Aliquot 20 µL of each sample (corresponding to a specific this compound concentration) into at least three replicate wells of a 96-well qPCR plate.

    • Include a "no protein" control for each this compound concentration to check for background fluorescence changes.

    • Seal the plate securely.

    • Centrifuge briefly.

  • Thermal Denaturation and Data Acquisition:

    • Run the plate in a real-time PCR instrument with a thermal gradient from 25°C to 95°C at a ramp rate of 1°C/minute, collecting fluorescence data at each interval.

  • Data Analysis:

    • For each this compound concentration, average the Tm values from the replicate wells.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein without this compound from the Tm at each this compound concentration.

    • Plot ΔTm as a function of this compound concentration to determine the optimal concentration for stabilization.

Concluding Remarks

While comprehensive data on this compound as a universal protein stabilizer is still emerging, the information available for its derivatives, such as N-Hexyl-D-gluconamide, and the general principles of protein stabilization by sugar-like molecules suggest its potential. The protocols provided herein offer a robust framework for researchers to systematically evaluate the efficacy of this compound in enhancing the stability of their specific enzymes and therapeutic proteins. Further studies, including long-term stability assays and formulation development, are encouraged to fully elucidate the benefits of incorporating this compound into biopharmaceutical preparations.

References

Application Notes and Protocols: Formulation of Gluconamide-Based Nanoparticles for Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of gluconamide-based materials, specifically N-Hexyl-D-gluconamide, in the formulation of nanoparticles for advanced drug delivery systems. Gluconamides, derived from glucose, offer excellent biocompatibility and biodegradability, making them attractive excipients for novel therapeutic formulations.[1] Their amphiphilic nature allows for effective stabilization of various nanoparticle types, including polymeric nanoparticles and self-assembling hydrogels, intended for the controlled release of therapeutic agents.[1][2]

Introduction to this compound-Based Nanoparticles

N-Hexyl-D-gluconamide is a non-ionic surfactant that can self-assemble into various structures such as micelles and nanofibers, which can stabilize nanoparticle suspensions or form hydrogel networks.[1][2] This property is driven by non-covalent interactions, including hydrogen bonding between the this compound headgroups and hydrophobic interactions between the alkyl chains.[2] In nanoparticle formulations, gluconamides can act as steric stabilizers, preventing aggregation and enhancing stability in physiological environments.[1] As hydrogels, they can physically entrap drug molecules, allowing for sustained release.[2] The use of such sugar-based surfactants is gaining significant interest in pharmaceutical sciences due to their favorable safety profile and origin from renewable resources.[1]

Data Presentation

Physicochemical Properties of N-Hexyl-D-gluconamide
PropertyValueReference
CAS Number18375-59-2[2]
Molecular FormulaC₁₂H₂₅NO₆[2]
Molecular Weight279.33 g/mol [2]
AppearanceWhite to off-white powder[2]
SolubilitySoluble in water, forming clear to opalescent solutions.[2]
Density1.26 g/cm³[2]
Boiling Point629.1 °C at 760 mmHg[2]
Flash Point334.3 °C[2]
Properties of N-Alkyl-D-Gluconamide Hydrogels
ParameterValueCompoundReference
Minimum Gelation Concentration1 wt%N-hexyl-D-galactonamide[3]
Minimum Gelation Concentration~1 wt%N-octyl-D-gluconamide[3]
Gel-Sol Transition Temperature48 °CDipeptide-based hydrogel[3]
Fiber Diameter~3.8 nmN-octyl-D-gluconamide quadruple helices[3]
In Vitro Drug Release from N-Hexyl-D-gluconamide Hydrogels
Time (hours)Cumulative Release (%) - 5% HydrogelCumulative Release (%) - 10% HydrogelCumulative Release (%) - 15% Hydrogel
145.2 ± 3.838.7 ± 3.132.5 ± 2.9
258.9 ± 4.551.3 ± 4.244.1 ± 3.7
469.4 ± 4.962.1 ± 4.555.8 ± 4.1
875.3 ± 5.164.8 ± 4.655.9 ± 4.0
2488.9 ± 5.880.2 ± 5.272.4 ± 4.8
4895.1 ± 6.291.5 ± 5.985.6 ± 5.5
7296.3 ± 6.494.8 ± 6.190.1 ± 5.8

Experimental Protocols

Protocol 1: Synthesis of N-Hexyl-D-gluconamide

This protocol details the synthesis of N-Hexyl-D-gluconamide through the amidation of D-glucono-1,5-lactone with hexylamine (B90201).[1]

Materials:

  • D-glucono-1,5-lactone

  • Hexylamine

  • Anhydrous ethanol[3]

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser[1]

  • Heating mantle

  • Rotary evaporator[1]

  • Crystallization dish[3]

  • Vacuum filtration apparatus (Büchner funnel, filter paper, filter flask)

  • Diethyl ether (for washing)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve D-glucono-1,5-lactone in anhydrous ethanol (B145695).[3]

  • Add a molar excess (typically 1.5 to 2.0 equivalents) of hexylamine to the solution.[1]

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with stirring for 4-6 hours.[1][3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[1]

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.[1][3]

  • Crystallization: Transfer the resulting crude product to a crystallization dish. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).[1][3]

  • Purification: Wash the crystals with diethyl ether and collect them by vacuum filtration.

  • Drying: Dry the purified N-Hexyl-D-gluconamide crystals under vacuum.[3]

  • Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3]

cluster_synthesis Synthesis of N-Hexyl-D-gluconamide Reactant Prep Reactant Preparation Reaction Reaction (Reflux) Reactant Prep->Reaction Heat Solvent Removal Solvent Removal Reaction->Solvent Removal Cool Crystallization Crystallization Solvent Removal->Crystallization Purification Purification Crystallization->Purification Drying Drying Purification->Drying Characterization Characterization (NMR, MS) Drying->Characterization

Caption: Synthesis of N-Hexyl-D-gluconamide.

Protocol 2: Formulation of Drug-Loaded PLGA Nanoparticles

This protocol describes the formulation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating a model hydrophobic drug (e.g., paclitaxel) using a nanoprecipitation method with N-Hexyl-D-gluconamide as a stabilizer.[1]

Materials:

  • PLGA (e.g., 50:50 lactide:glycolide ratio)

  • Hydrophobic drug (e.g., paclitaxel)

  • N-Hexyl-D-gluconamide

  • Acetone[1]

  • Deionized water

  • Magnetic stirrer

  • Syringe pump[1]

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of paclitaxel (B517696) in 5 ml of acetone.[1]

  • Aqueous Phase Preparation: In a separate beaker, dissolve N-Hexyl-D-gluconamide in 30 ml of deionized water to create a 1% (w/v) stabilizer solution.[1]

  • Nanoprecipitation: Using a syringe pump, add the organic phase dropwise to the aqueous stabilizer solution under constant magnetic stirring (e.g., 600 rpm).[1]

  • Solvent Evaporation: Continue stirring the resulting nanoparticle suspension at room temperature for at least 4 hours to allow for the complete evaporation of acetone.[1]

Protocol 3: Preparation of a Drug-Loaded N-Hexyl-D-gluconamide Hydrogel

This protocol describes the preparation of a thermo-responsive hydrogel for the controlled release of a model hydrophilic drug, such as Doxorubicin.[2]

Materials:

  • N-Hexyl-D-gluconamide

  • Hydrophilic drug (e.g., Doxorubicin HCl)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free water for injection

  • Sterile glass vials (2 mL)

  • Magnetic stirrer and stir bar

  • Water bath or heating block

Procedure:

  • Prepare a stock solution of Doxorubicin HCl in sterile water at a concentration of 10 mg/mL.[2]

  • Weigh the desired amount of N-Hexyl-D-gluconamide to achieve the final target concentration (e.g., 5%, 10%, 15% w/v).[2]

  • In a sterile glass vial, add the appropriate volume of PBS (pH 7.4).[2]

  • While stirring, slowly add the weighed N-Hexyl-D-gluconamide to the PBS.[2]

  • Heat the mixture to 60-70 °C with continuous stirring until the N-Hexyl-D-gluconamide is completely dissolved, forming a clear solution.[2]

  • Cool the solution to room temperature.[2]

  • Add the required volume of the Doxorubicin stock solution to the N-Hexyl-D-gluconamide solution to achieve the desired final drug concentration (e.g., 1 mg/mL).[2]

  • Gently mix the solution to ensure uniform distribution of the drug.[2]

Characterization and Evaluation Protocols

Protocol 4: Characterization of Nanoparticles and Hydrogels

Nanoparticle Characterization:

  • Size and Zeta Potential: Determine the average particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

  • Morphology: Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[4][5]

Hydrogel Characterization:

  • Gelation Temperature and Time: Transfer 0.5 mL of the drug-loaded N-Hexyl-D-gluconamide solution into a 2 mL glass vial. Place the vial in a circulating water bath and gradually increase the temperature at a rate of 1 °C/min. The gelation temperature is determined by the tube inversion method, where the gel is considered formed when it no longer flows upon inversion. To determine the gelation time, place the vial in a water bath set at 37 °C and record the time required for the gel to form.[2]

  • Rheology: Characterize the viscoelastic properties of the hydrogel using a rheometer.

  • Morphology: Examine the internal structure of the lyophilized hydrogel using SEM.[5]

Protocol 5: Determination of Drug Loading and Encapsulation Efficiency

Procedure:

  • Centrifuge a known amount of the nanoparticle suspension to separate the nanoparticles from the aqueous phase containing the unencapsulated drug.[1]

  • Collect the supernatant.[1]

  • Lyophilize the nanoparticle pellet to obtain a dry powder.[1]

  • Dissolve a known weight of the lyophilized nanoparticles in a suitable organic solvent (e.g., acetonitrile) to release the encapsulated drug.[1]

  • Quantify the amount of drug in the supernatant and in the dissolved nanoparticle solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Protocol 6: In Vitro Drug Release Study

The dialysis bag method is a common technique to evaluate the in vitro release profile of a drug from nanoparticles.[1]

Procedure:

  • Transfer a known amount of the drug-loaded nanoparticle suspension or hydrogel into a dialysis bag with a suitable molecular weight cut-off (MWCO).[1]

  • Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.[1]

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[6]

  • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Plot the cumulative percentage of drug released versus time.

cluster_workflow Experimental Workflow Formulation Nanoparticle/Hydrogel Formulation Characterization Physicochemical Characterization Formulation->Characterization Drug_Loading Drug Loading & Encapsulation Efficiency Formulation->Drug_Loading In_Vitro_Release In Vitro Drug Release Study Characterization->In_Vitro_Release Drug_Loading->In_Vitro_Release Biocompatibility Biocompatibility Evaluation In_Vitro_Release->Biocompatibility

Caption: Experimental workflow for nanoparticle development.

Protocol 7: In Vitro Biocompatibility Assessment (MTT Assay)

Procedure:

  • Seed cells (e.g., a relevant cancer cell line for a targeted therapy or a normal cell line for general toxicity) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the drug-loaded nanoparticles, empty nanoparticles, and the free drug for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

  • Calculate the cell viability as a percentage relative to untreated control cells.[1]

Signaling Pathway Visualization

For drug delivery systems carrying anti-cancer agents like Paclitaxel, understanding the mechanism of action is crucial. Paclitaxel is known to induce apoptosis in cancer cells by stabilizing microtubules.

cluster_pathway Paclitaxel-Induced Apoptosis Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Apoptotic_Signal Pro-apoptotic Signaling Mitotic_Arrest->Apoptotic_Signal Caspase_Activation Caspase Activation Apoptotic_Signal->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of Paclitaxel.

Conclusion

N-Hexyl-D-gluconamide serves as a promising and versatile excipient for the formulation of drug-loaded nanoparticles and hydrogels.[1][2] The protocols outlined in these application notes provide a solid framework for the synthesis, characterization, and evaluation of such drug delivery systems. The inherent biocompatibility of this sugar-based surfactant, combined with its effective stabilizing and gelling properties, makes it a valuable tool for researchers and professionals in the field of drug delivery who are aiming to develop safer and more efficient therapeutic solutions.[1]

References

Application Note: Quantification of Gluconamide Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gluconamide, a derivative of gluconic acid, is a valuable compound in various industries, including pharmaceuticals and biotechnology. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and research applications. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the determination of this compound. This application note details a robust reverse-phase HPLC (RP-HPLC) method for the quantification of this compound, complete with experimental protocols and method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Chromatographic Conditions

A general-purpose RP-HPLC method for the quantification of this compound is outlined below. This method can be optimized based on the specific sample matrix and available instrumentation.

ParameterCondition
Instrumentation HPLC system with UV or Refractive Index (RI) detector[1]
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[1]
Mobile Phase Isocratic elution with a mixture of aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for ideal peak shape and retention time. For mass spectrometry compatibility, volatile buffers like formic acid are recommended[2].
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at a low wavelength (e.g., 210 nm) for the amide bond or an RI detector[1].
Injection Volume 10 µL

Experimental Protocols

1. Preparation of Standard Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 10, 25, 50, 100, 250, 500 µg/mL)[3].

2. Sample Preparation

The sample preparation method will vary depending on the sample matrix. The goal is to extract this compound and remove interfering substances.

  • Solid Samples: Weigh a known amount of the homogenized solid sample and extract with a suitable solvent (ideally the mobile phase). The extraction may be facilitated by sonication or vortexing.

  • Liquid Samples: Dilute the liquid sample with the mobile phase to a concentration within the calibration range.

  • Cleanup: All sample solutions should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC column[4]. For complex matrices, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences[5].

3. Method Validation Protocol

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose[6][7]. The key validation parameters are outlined below.

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by comparing the chromatograms of a blank, a placebo, a this compound standard, and a sample. The peak for this compound in the sample should be pure and have the same retention time as the standard.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample[7]. Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[6]. Accuracy is determined by recovery studies, where a known amount of this compound is added to a blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration)[3]. The percentage recovery is then calculated.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions[7].

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples at 100% of the target concentration on the same day[3].

    • Intermediate Precision (Inter-day precision): Assessed by having a second analyst repeat the study on a different day or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. LOD and LOQ are typically determined from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[3]. This is tested by making small changes to parameters such as flow rate, column temperature, and mobile phase composition[3].

Data Presentation

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
250[Insert Data]
500[Insert Data]
Regression Equation y = mx + c
Correlation Coefficient (r²) ≥ 0.995

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)Mean Recovery (%)
80%[Insert Data][Insert Data][Insert Data][Insert Data]
100%[Insert Data][Insert Data][Insert Data][Insert Data]
120%[Insert Data][Insert Data][Insert Data][Insert Data]

Table 3: Precision Data

Precision TypeSample Concentration (µg/mL)Mean Peak Area (n=6)Standard Deviation% RSD
Repeatability[Insert Data][Insert Data][Insert Data]≤ 2.0%
Intermediate Precision[Insert Data][Insert Data][Insert Data]≤ 2.0%

Table 4: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD)[Insert Data]
Limit of Quantification (LOQ)[Insert Data]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification A Weigh this compound Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Prepare Working Standard Solutions B->C F Set HPLC Conditions (Column, Mobile Phase, Flow Rate) D Prepare Sample (Extract/Dilute) E Filter All Solutions (0.45 µm) D->E E->F To HPLC System G Inject Blank, Standards, and Samples F->G H Acquire Chromatographic Data G->H I Integrate Peak Areas H->I Data Output J Generate Calibration Curve (Concentration vs. Area) I->J K Quantify this compound in Samples J->K L Generate Report K->L

Caption: Experimental workflow for HPLC quantification of this compound.

Method_Validation cluster_precision center_node Validated HPLC Method Specificity Specificity center_node->Specificity Linearity Linearity center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision LOD LOD center_node->LOD LOQ LOQ center_node->LOQ Robustness Robustness center_node->Robustness Range Range center_node->Range param_node param_node Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Logical relationship of HPLC method validation parameters.

References

Application Notes & Protocols: A Hypothetical Exploration of Gluconamide for Solubilizing and Refolding Protein Inclusion Bodies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, detailed and validated protocols for the use of gluconamide in the solubilization and refolding of protein inclusion bodies are not available in the scientific literature. The following application notes and protocols are presented as a hypothetical guide for researchers, scientists, and drug development professionals interested in exploring novel reagents for protein refolding. The methodologies described are based on established principles of inclusion body processing and the known properties of related sugar and amide compounds as protein stabilizers. This protocol is intended for research and development purposes only and would require significant optimization and validation for any specific protein.

Introduction

Recombinant protein production in bacterial hosts, particularly Escherichia coli, is a cornerstone of biotechnology and pharmaceutical development. A common challenge in this process is the formation of insoluble and inactive protein aggregates known as inclusion bodies (IBs). To obtain functional protein, these IBs must be isolated, solubilized using denaturing agents, and then refolded into their native, biologically active conformation.

Traditional methods for IB solubilization rely on high concentrations of chaotropic agents like urea (B33335) and guanidine (B92328) hydrochloride. While effective, these harsh denaturants can lead to protein modifications and often necessitate complex refolding procedures to prevent re-aggregation. Consequently, there is a continuous search for milder, more efficient, and cost-effective reagents for protein refolding.

This document explores the hypothetical application of this compound, a sugar amide, for this purpose. Sugars and their derivatives are known to stabilize protein structures, and it is postulated that this compound may offer a gentler alternative for solubilizing and refolding proteins from inclusion bodies. The proposed mechanism involves the disruption of intermolecular hydrophobic interactions within the inclusion body, followed by stabilization of the refolding protein intermediate, thereby preventing aggregation and promoting the formation of the correct tertiary structure.

Hypothetical Advantages of this compound in Protein Refolding
  • Mild Solubilization: this compound may act as a non-chaotropic solubilizing agent, potentially preserving native-like secondary structures within the protein monomers of the inclusion body.

  • Stabilization of Refolding Intermediates: As a sugar derivative, this compound could stabilize partially folded protein intermediates, preventing their aggregation, which is a major cause of low refolding yields.

  • Enhanced Solubility: The hydrophilic nature of this compound could increase the solubility of the refolding protein.

  • Biocompatibility: this compound is expected to be a biocompatible and biodegradable reagent.

Experimental Protocols

Protocol 1: Isolation and Washing of Inclusion Bodies

This protocol describes a standard procedure for isolating and washing inclusion bodies from E. coli cell lysate.

  • Cell Lysis:

    • Resuspend the cell pellet from a 1 L culture in 30-40 mL of Lysis Buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).

    • Add lysozyme (B549824) to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice to ensure complete lysis and to shear the genomic DNA. Use short bursts to prevent overheating.

    • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

  • Inclusion Body Washing:

    • Discard the supernatant. Resuspend the inclusion body pellet in 20 mL of Wash Buffer 1 (Lysis Buffer + 1% Triton X-100).

    • Centrifuge at 12,000 x g for 20 minutes at 4°C.

    • Discard the supernatant. Resuspend the pellet in 20 mL of Wash Buffer 2 (Lysis Buffer without Triton X-100).

    • Centrifuge at 12,000 x g for 20 minutes at 4°C.

    • Repeat the wash with Wash Buffer 2 one more time.

    • The final washed inclusion body pellet can be stored at -80°C or used immediately for solubilization.

Protocol 2: Hypothetical Solubilization and Refolding of Inclusion Bodies Using this compound

This protocol outlines a hypothetical, multi-step process for solubilizing and refolding a target protein from inclusion bodies using this compound. Optimization of this compound concentration, pH, temperature, and incubation times will be critical for each specific protein.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in Solubilization Buffer (50 mM Tris-HCl, pH 8.5, 0.5-2.0 M this compound, 2 mM DTT). The optimal concentration of this compound needs to be empirically determined.

    • Incubate with gentle agitation at room temperature for 1-2 hours, or at 4°C overnight.

    • Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet any remaining insoluble material.

    • Carefully collect the supernatant containing the solubilized, unfolded protein. Determine the protein concentration using a standard protein assay.

  • Refolding by Dialysis:

    • Transfer the solubilized protein solution to a dialysis bag with an appropriate molecular weight cut-off.

    • Perform a stepwise dialysis against a series of Refolding Buffers with decreasing concentrations of this compound.

      • Step 1: Dialyze against 100 volumes of Refolding Buffer A (50 mM Tris-HCl, pH 8.0, 0.5 M this compound, 1 mM GSH, 0.1 mM GSSG, 1 mM EDTA) for 4-6 hours at 4°C.

      • Step 2: Transfer the dialysis bag to 100 volumes of Refolding Buffer B (50 mM Tris-HCl, pH 8.0, 0.25 M this compound, 1 mM GSH, 0.1 mM GSSG, 1 mM EDTA) and dialyze for 4-6 hours at 4°C.

      • Step 3: Transfer the dialysis bag to 100 volumes of Final Dialysis Buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA) and dialyze overnight at 4°C.

    • After dialysis, centrifuge the refolded protein solution at 15,000 x g for 30 minutes at 4°C to remove any aggregated protein.

    • The supernatant contains the refolded, soluble protein.

Data Presentation

The following tables provide a template for organizing data during the optimization of the hypothetical this compound-based refolding protocol.

Table 1: Optimization of this compound Concentration for Solubilization

This compound Concentration (M)Total Protein in Supernatant (mg/mL)Percentage Solubilization (%)
0.5
1.0
1.5
2.0
Control (6M GdnHCl)

Table 2: Optimization of Refolding Conditions

ConditionThis compound (M)pHTemperature (°C)AdditivesRefolding Yield (%)Specific Activity (U/mg)
10.58.04None
20.58.54None
30.258.025None
40.58.04L-Arginine (0.4M)
50.258.04Sucrose (5%)

Visualizations

Diagrams of Experimental Workflows

Inclusion_Body_Processing_Workflow A E. coli Culture B Cell Harvest & Lysis A->B C Centrifugation B->C D Inclusion Body Pellet C->D E Washing Steps (Detergent & Buffer) D->E F Purified Inclusion Bodies E->F G Solubilization (e.g., with this compound) F->G H Solubilized, Unfolded Protein G->H I Refolding (e.g., Dialysis) H->I J Soluble, Refolded Protein I->J K Purification (Chromatography) J->K L Pure, Active Protein K->L Refolding_Optimization_Logic start Start Optimization solubilization Optimize Solubilization: - this compound Concentration - pH - Temperature start->solubilization refolding Optimize Refolding: - this compound Concentration - pH - Temperature - Additives (e.g., Arginine) solubilization->refolding analysis Analysis: - SDS-PAGE - SEC - Activity Assay refolding->analysis decision Acceptable Yield & Activity? analysis->decision end Final Protocol decision->end Yes reoptimize Re-optimize Conditions decision->reoptimize No reoptimize->solubilization

The Emerging Role of Polyhydroxy Acids in Dermatology: Application Notes and Protocols for Gluconolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific research on the dermatological applications of gluconamide is limited in publicly available scientific literature, significant data exists for a closely related compound, gluconolactone (B72293). Both are polyhydroxy acids (PHAs), a class of compounds known for their gentle yet effective action on the skin. This document will focus on the well-documented role of gluconolactone in cosmetic and dermatological formulations, providing a framework for research and development. The principles, protocols, and mechanisms described herein for gluconolactone are likely to have relevance for the study of other PHAs like this compound.

Gluconolactone is increasingly recognized for its multifaceted benefits, including gentle exfoliation, potent hydration, antioxidant properties, and suitability for sensitive skin.[1][2][3][4][5] Its larger molecular structure compared to alpha-hydroxy acids (AHAs) results in slower, more superficial penetration of the stratum corneum, minimizing irritation.[3][6]

Mechanism of Action

Gluconolactone exerts its effects on the skin through several key mechanisms:

  • Gentle Exfoliation: It promotes the shedding of dead skin cells (corneocytes) from the skin's surface, leading to improved texture and a more radiant complexion.[1][7] This action is attributed to the loosening of ionic bonds between cells.[8]

  • Hydration (Humectant Properties): The multiple hydroxyl groups in the gluconolactone molecule attract and bind water, acting as a humectant to increase skin hydration and enhance the skin's moisture barrier.[1][5][7][9] This helps to keep the skin plump and reduces transepidermal water loss (TEWL).

  • Antioxidant Activity: Gluconolactone can chelate excess metal ions and scavenge free radicals, thereby protecting the skin from oxidative damage induced by environmental stressors like UV radiation.[1][5][7]

  • Anti-Glycation: It has been shown to combat glycation, a process where sugar molecules cross-link with proteins like collagen and elastin, leading to loss of elasticity and wrinkle formation.[8][10]

Application in Cosmetic and Dermatological Formulations

Based on its mechanism of action, gluconolactone is a versatile ingredient for various skincare applications:

  • Anti-Aging: By promoting cell turnover, providing antioxidant protection, and fighting glycation, gluconolactone can help reduce the appearance of fine lines and wrinkles and improve skin firmness.[8][9]

  • Hydration: Its humectant properties make it an excellent ingredient for moisturizers and serums aimed at improving skin hydration and barrier function, particularly for dry and sensitive skin types.[1][9]

  • Skin Tone and Texture: Through gentle exfoliation, it helps to even out skin tone, reduce roughness, and enhance overall skin radiance.[9]

  • Sensitive Skin Formulations: Due to its larger molecular size and gentler action, it is well-tolerated by individuals with sensitive skin, including those with rosacea and atopic dermatitis.[2][10]

Quantitative Data Summary

The following tables summarize key quantitative data from clinical and in-vitro studies on gluconolactone.

Parameter Test Concentration Results Study Type Citation
Wrinkle Depth Reduction10% Gluconolactone Cream36% reduction in nasolabial wrinkle depth after 12 weeks.Double-blind clinical trial[8]
Skin Firmness Improvement10% Gluconolactone Cream24% improvement in dermal firmness after 12 weeks.Double-blind clinical trial[8]
Skin Hydration10% Gluconolactone Lotion35% increase in hydration 3 hours after a single application.In-vivo trial (Corneometry)[8]
Long-term Hydration10% Gluconolactone Lotion28% increase in hydration retained after 2 weeks of twice-daily use.In-vivo trial (Corneometry)[8]
UV ProtectionNot specifiedProvided up to 50% protection against UV radiation without a significant increase in sunburn cells.Research study[7]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of gluconolactone or other PHAs are provided below.

Protocol 1: Evaluation of Skin Hydration (In-Vivo)

Objective: To measure the effect of a topical formulation containing gluconolactone on skin surface hydration.

Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka).

Subjects: Healthy volunteers with self-perceived dry skin.

Methodology:

  • Acclimatization: Subjects acclimate in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 30 minutes before measurements.

  • Baseline Measurement (T0): Three baseline skin hydration measurements are taken from a defined test area on the forearm or volar forearm using the Corneometer.

  • Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the test area. An adjacent, untreated area serves as a control.

  • Post-Application Measurements: Hydration measurements are repeated on both the treated and control areas at specified time points (e.g., 1, 2, 4, 8, and 24 hours post-application).

  • Data Analysis: The change in Corneometer units from baseline is calculated for both treated and control sites. Statistical analysis (e.g., paired t-test) is used to determine the significance of the hydration effect.

Protocol 2: Assessment of Anti-Aging Effects - Collagen Synthesis (In-Vitro)

Objective: To determine the effect of gluconolactone on collagen production in human dermal fibroblasts.

Cell Line: Human Dermal Fibroblasts (HDFs).

Methodology:

  • Cell Culture: HDFs are cultured in appropriate media (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.

  • Treatment: The culture medium is replaced with a serum-free medium containing various concentrations of gluconolactone. A positive control (e.g., Ascorbic Acid) and a negative control (vehicle) are included.

  • Incubation: Cells are incubated for a predetermined period (e.g., 48-72 hours).

  • Sample Collection: The cell culture supernatant is collected to measure secreted collagen.

  • Collagen Quantification: The amount of soluble collagen in the supernatant is quantified using a Sircol™ Soluble Collagen Assay or by ELISA for pro-collagen type I.

  • Data Analysis: Collagen levels in the gluconolactone-treated groups are compared to the negative control. Statistical significance is determined using an appropriate test (e.g., ANOVA).

Protocol 3: Evaluation of Anti-Inflammatory Activity (In-Vitro)

Objective: To assess the potential of gluconolactone to reduce the inflammatory response in skin cells.

Cell Line: Human Keratinocytes (e.g., HaCaT) or Reconstructed Human Epidermis (RHE) models.

Methodology:

  • Cell Culture and Treatment: Cells are pre-treated with various concentrations of gluconolactone for a specified time (e.g., 2 hours).

  • Induction of Inflammation: An inflammatory response is induced by adding an inflammatory agent such as lipopolysaccharide (LPS) or by UV irradiation.

  • Incubation: Cells are incubated for a further period (e.g., 24 hours).

  • Sample Collection: The cell culture supernatant is collected.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant is measured using ELISA kits.

  • Data Analysis: Cytokine levels in the gluconolactone-treated groups are compared to the inflamed, untreated control group. A reduction in cytokine levels indicates anti-inflammatory activity.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Gluconolactone Action on Skin Gluconolactone Gluconolactone Stratum Corneum Stratum Corneum Gluconolactone->Stratum Corneum Acts on Antioxidant Effect Antioxidant Effect Gluconolactone->Antioxidant Effect Anti-Glycation Anti-Glycation Gluconolactone->Anti-Glycation Gentle Exfoliation Gentle Exfoliation Stratum Corneum->Gentle Exfoliation Increased Hydration Increased Hydration Stratum Corneum->Increased Hydration Dermis Dermis Environmental Stressors Environmental Stressors Environmental Stressors->Dermis Improved Texture & Tone Improved Texture & Tone Gentle Exfoliation->Improved Texture & Tone Strengthened Barrier Strengthened Barrier Increased Hydration->Strengthened Barrier Reduced Oxidative Damage Reduced Oxidative Damage Antioxidant Effect->Reduced Oxidative Damage Reduced Wrinkles Reduced Wrinkles Anti-Glycation->Reduced Wrinkles Reduced Oxidative Damage->Dermis Reduced Wrinkles->Dermis

Caption: Mechanism of Action of Gluconolactone on the Skin.

G cluster_1 In-Vitro Anti-Inflammatory Assay Workflow A Culture Keratinocytes or RHE Model B Pre-treat with Gluconolactone A->B C Induce Inflammation (e.g., LPS or UV) B->C D Incubate for 24h C->D E Collect Supernatant D->E F Measure Cytokines (IL-6, IL-8, TNF-α) via ELISA E->F G Data Analysis: Compare treated vs. inflamed control F->G

Caption: Experimental Workflow for In-Vitro Anti-Inflammatory Assessment.

Conclusion

Gluconolactone, as a representative polyhydroxy acid, demonstrates significant potential in cosmetic and dermatological formulations due to its multifaceted benefits and excellent safety profile. Its ability to provide gentle exfoliation, enhance hydration, and offer antioxidant protection makes it a valuable ingredient for a wide range of skincare products, especially those targeting anti-aging and sensitive skin concerns. The experimental protocols provided offer a standardized approach to substantiating the efficacy of formulations containing gluconolactone and other PHAs. Further research into the specific properties of this compound for skin applications is warranted to fully understand its potential within this promising class of cosmetic ingredients.

References

Application Notes and Protocols: Electrochemical Synthesis and Applications of Gluconamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the electrochemical synthesis of gluconamide compounds and their diverse applications in drug delivery, personal care, and agriculture. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate further research and development in these fields.

Electrochemical Synthesis of this compound

The electrochemical synthesis of amides offers a green and efficient alternative to conventional chemical methods, often avoiding the need for harsh coupling agents and reducing waste.[1][2] While a specific protocol for the electrochemical synthesis of this compound is not extensively documented in existing literature, a proposed method can be adapted from established procedures for the direct electrochemical amidation of carboxylic acids.[2] This approach involves the reaction of gluconic acid (or its lactone form, which hydrolyzes to the acid in situ) with an appropriate amine in an electrochemical cell.

Proposed Experimental Protocol: Electrochemical Synthesis of N-Hexyl-D-Gluconamide

This protocol describes a hypothetical electrochemical synthesis of N-Hexyl-D-Gluconamide from D-gluconic acid and hexylamine (B90201), adapted from general electrochemical amidation methods.

Materials:

  • D-gluconic acid (or D-glucono-1,5-lactone)

  • Hexylamine

  • Tetrabutylammonium (B224687) tetrafluoroborate (B81430) (Bu₄NBF₄) or similar supporting electrolyte

  • Acetonitrile (B52724) (MeCN) or other suitable aprotic solvent

  • undivided electrochemical cell

  • Platinum (Pt) foil or carbon-based electrodes (anode and cathode)

  • DC power supply (galvanostat/potentiostat)

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • Cell Assembly: In an undivided electrochemical cell equipped with a platinum foil anode and a platinum foil cathode (or alternative carbon-based electrodes), add a magnetic stir bar.

  • Reactant and Electrolyte Preparation: Dissolve D-gluconic acid (1.0 mmol, 1 equiv.) and hexylamine (1.2 mmol, 1.2 equiv.) in acetonitrile (e.g., 20 mL). Add the supporting electrolyte, tetrabutylammonium tetrafluoroborate (e.g., 0.1 M), to the solution.

  • Electrolysis: Stir the solution and apply a constant current (e.g., 10-20 mA) between the anode and cathode. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion of the reaction, concentrate the solvent under reduced pressure. The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica (B1680970) gel to yield N-hexyl-D-gluconamide.

  • Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Proposed Mechanism and Workflow

The proposed electrochemical amidation is believed to proceed via the formation of radical intermediates.[2] The following diagram illustrates the general workflow for the proposed synthesis.

G cluster_prep Preparation cluster_electro Electrolysis cluster_purify Purification prep Prepare solution of D-gluconic acid, hexylamine, and supporting electrolyte in acetonitrile electro Constant current electrolysis in an undivided cell with Pt or C electrodes prep->electro monitor Monitor reaction progress (TLC/HPLC) electro->monitor workup Solvent evaporation and aqueous workup monitor->workup purify Column chromatography workup->purify char Characterization (NMR, MS) purify->char

Proposed workflow for the electrochemical synthesis of N-hexyl-D-gluconamide.
Quantitative Data for Electrochemical Amide Synthesis

The following table summarizes representative quantitative data for general electrochemical amide synthesis. It is expected that the synthesis of this compound would yield comparable results under optimized conditions.

ParameterValueReference
Faradaic Efficiency 32% - 60%[3]
Yield Moderate to high (up to 84% for some amides)[4]
Current Density 1.0–6.0 mA/cm²[5]
Reaction Time 5 minutes (in flow) to 24 hours (in batch)[6]
Electron Equivalents ~2 F/mol[7]

Note: Faradaic efficiency describes the efficiency with which charge is transferred in an electrochemical system to facilitate a reaction.[5]

Applications of this compound Compounds

This compound derivatives have shown significant promise in various applications due to their biocompatibility, self-assembling properties, and ability to interact with biological structures.

Controlled Drug Delivery Systems

N-alkyl-D-gluconamides, such as N-hexyl-D-gluconamide, are known to self-assemble into hydrogels in aqueous solutions. These hydrogels can serve as matrices for the controlled release of therapeutic agents.[8]

The amphiphilic nature of N-hexyl-D-gluconamide, with its hydrophilic this compound head and hydrophobic hexyl tail, drives the self-assembly into a three-dimensional fibrous network in water. This network physically entraps drug molecules. The release of the drug is then governed by diffusion through the pores of this hydrogel matrix.[8]

G cluster_assembly Self-Assembly cluster_release Drug Release This compound N-Hexyl-D-gluconamide molecules fibers Helical fibers This compound->fibers Self-assembles into hydrogel 3D Hydrogel Network fibers->hydrogel Entangle to form entrapment Drug molecules entrapped in network hydrogel->entrapment Sequesters release Sustained drug release entrapment->release Diffusion-controlled G cluster_hair Hair Fiber cuticle Cuticle penetration Penetrates cuticle->penetration cortex Cortex (Keratin Structure) interaction Forms new Hydrogen and Ionic Bonds cortex->interaction This compound Hydroxypropyl This compound This compound->cuticle Applied to hair penetration->cortex result Strengthened Hair Fiber (Increased resistance to breakage) interaction->result G cluster_soil Soil Environment cluster_plant Plant Uptake micronutrient Positively charged micronutrient ions (e.g., Fe²⁺, Zn²⁺) chelate Stable, soluble gluconate-micronutrient chelate micronutrient->chelate gluconate Gluconate gluconate->chelate uptake Enhanced absorption by plant roots chelate->uptake Facilitates

References

Application Notes and Protocols: Glucose-Derived Spirooxazolidinones as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, the quest for efficient, reliable, and cost-effective methods for controlling stereochemistry is paramount. Chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, represent a robust and well-established strategy. Among the diverse array of chiral auxiliaries, those derived from the natural chiral pool, such as carbohydrates, are particularly attractive due to their ready availability, low cost, and inherent stereochemical richness.

This document provides detailed application notes and protocols for the use of a specific class of carbohydrate-derived chiral auxiliaries: glucose- and allose-derived spirooxazolidinones . These auxiliaries have demonstrated their utility in directing diastereoselective alkylation reactions, offering a valuable tool for the synthesis of chiral carboxylic acid derivatives.

Principle of Asymmetric Alkylation

The core principle behind the use of these glucose-derived spirooxazolidinones lies in their ability to create a rigid and sterically defined environment around a prochiral enolate. The bulky and stereochemically complex carbohydrate backbone effectively shields one face of the enolate, compelling an incoming electrophile to attack from the less hindered face. This directed attack results in the formation of one diastereomer in preference to the other. Subsequent cleavage of the chiral auxiliary yields the desired enantiomerically enriched product and allows for the recovery of the auxiliary.

Applications

The primary application of glucose- and allose-derived spirooxazolidinone auxiliaries is in the asymmetric alkylation of N-acyl derivatives . This methodology provides a reliable route to enantiomerically enriched α-substituted carboxylic acids, which are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.

Data Presentation

The following tables summarize the performance of glucose- and allose-derived N-butyryl spirooxazolidinones in diastereoselective alkylation reactions with different electrophiles.

Table 1: Diastereoselective Alkylation of Glucose-Derived N-Butyryl Spirooxazolidinone

ElectrophileAlkylating AgentProduct Yield (%)Diastereomeric Ratio (d.r.)
Benzyl (B1604629)Benzyl bromideHigh81:19
MethylMethyl iodideHigh55:45

Table 2: Diastereoselective Alkylation of Allose-Derived N-Butyryl Spirooxazolidinone

ElectrophileAlkylating AgentProduct Yield (%)Diastereomeric Ratio (d.r.)
BenzylBenzyl bromideHighLower than glucose-derived auxiliary
MethylMethyl iodideHighData not specified

Experimental Protocols

The following are detailed protocols for the synthesis of the chiral auxiliary, the asymmetric alkylation reaction, and the cleavage of the auxiliary.

Protocol 1: Synthesis of Glucose-Derived Spirooxazolidinone Chiral Auxiliary

This protocol describes the synthesis of the spirooxazolidinone auxiliary from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Materials:

  • 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

  • TEMPO

  • Sodium hypochlorite (B82951) (bleach)

  • Nitromethane (B149229)

  • Base (e.g., sodium methoxide)

  • Reducing agent (e.g., H₂, Pd/C)

  • Carbonyldiimidazole (CDI) or similar reagent for cyclization

  • Appropriate solvents (e.g., dichloromethane, methanol, ethyl acetate)

Procedure:

  • Oxidation: The primary alcohol of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is oxidized to the corresponding aldehyde using a TEMPO-catalyzed oxidation.

  • Henry Reaction: The resulting aldehyde is subjected to a Henry (nitroaldol) reaction with nitromethane in the presence of a base to introduce a nitro group.

  • Reduction: The nitro group is reduced to an amine using a suitable reducing agent, such as catalytic hydrogenation (H₂ over Pd/C).

  • Cyclization: The resulting amino alcohol is cyclized to form the spirooxazolidinone ring. This can be achieved by reaction with a carbonylating agent like carbonyldiimidazole (CDI).

  • Purification: The final spirooxazolidinone auxiliary is purified by column chromatography.

Protocol 2: Asymmetric Alkylation of N-Butyryl Glucose-Derived Spirooxazolidinone

This protocol details the diastereoselective alkylation of the N-acylated chiral auxiliary.

Materials:

  • Glucose-derived spirooxazolidinone

  • Butyryl chloride

  • Base for acylation (e.g., n-butyllithium or pyridine)

  • Lithium diisopropylamide (LDA)

  • Alkylating agent (e.g., benzyl bromide or methyl iodide)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Solvents for workup and purification (e.g., ethyl acetate, hexane)

Procedure:

  • N-Acylation: The glucose-derived spirooxazolidinone is N-acylated with butyryl chloride in the presence of a suitable base to form the N-butyryl derivative.

  • Enolate Formation: The N-butyryl spirooxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A solution of LDA in THF is added dropwise to generate the lithium enolate.

  • Alkylation: The alkylating agent (e.g., benzyl bromide) is added to the enolate solution at -78 °C. The reaction is stirred at this temperature until completion (monitored by TLC).

  • Workup: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography to separate the diastereomers.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the chiral carboxylic acid.

Materials:

  • Alkylated N-butyryl spirooxazolidinone

  • Lithium hydroxide (B78521) (LiOH) or Lithium hydroperoxide (LiOOH)

  • Hydrogen peroxide (if using LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Acid for neutralization (e.g., 1 M HCl)

  • Solvents for extraction (e.g., diethyl ether)

Procedure:

  • Hydrolysis: The purified alkylated product is dissolved in a mixture of THF and water. Lithium hydroxide and hydrogen peroxide (or LiOOH) are added, and the mixture is stirred at room temperature.

  • Workup: Once the reaction is complete, the THF is removed under reduced pressure. The aqueous residue is acidified to pH ~2 with 1 M HCl.

  • Extraction: The chiral carboxylic acid is extracted from the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.

  • Auxiliary Recovery: The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Visualizations

Asymmetric_Alkylation_Workflow cluster_synthesis Auxiliary Synthesis cluster_alkylation Asymmetric Alkylation cluster_cleavage Cleavage & Recovery Start Glucose Derivative Oxidation Oxidation Start->Oxidation Henry Henry Reaction Oxidation->Henry Reduction Reduction Henry->Reduction Cyclization Cyclization Reduction->Cyclization Auxiliary Chiral Auxiliary Cyclization->Auxiliary Acylation N-Acylation Auxiliary->Acylation Enolate Enolate Formation (LDA, -78°C) Acylation->Enolate Alkylation Alkylation (R-X, -78°C) Enolate->Alkylation Product Diastereomeric Product Alkylation->Product Cleavage Hydrolysis (LiOH/H₂O₂ or LiOOH) Product->Cleavage Final_Product Chiral Carboxylic Acid Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Application of Gluconamide-Based Surfactants in Micellar Electrokinetic Chromatography: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of gluconamide-based surfactants in Micellar Electrokinetic Chromatography (MEKC). This compound-based surfactants, derived from renewable resources, offer unique selectivity and are particularly effective for the chiral separation of pharmaceuticals. Their biocompatibility and distinct micellar properties make them a valuable alternative to traditional surfactants in MEKC.

Introduction to this compound-Based Surfactants in MEKC

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that utilizes a pseudostationary phase of micelles to separate a wide range of analytes, including neutral compounds and enantiomers.[1] this compound-based surfactants, a class of non-ionic or ionic sugar-based surfactants, have emerged as effective pseudostationary phases in MEKC.[2][3] These surfactants possess a hydrophilic head group derived from glucose and a variable hydrophobic tail, allowing for a tunable separation selectivity.

The primary advantages of using this compound-based surfactants in MEKC include:

  • Unique Chiral Recognition Capabilities: The multiple stereogenic centers in the glucose head group provide excellent chiral recognition for a variety of pharmaceutical compounds.[3][4]

  • Biocompatibility and Biodegradability: Derived from natural sources, these surfactants are generally considered more environmentally friendly than many synthetic alternatives.

  • Compatibility with Mass Spectrometry (MS): Polymeric versions of these surfactants exhibit low ion suppression, making them highly compatible with MEKC-MS applications for sensitive detection.[2][3]

This document will focus on two main classes: N-Alkanoyl-N-methylglucamides (non-polymeric) and polymeric glucopyranoside-based surfactants.

Quantitative Data of this compound-Based Surfactants

The physicochemical properties of surfactants are critical for developing and optimizing MEKC methods. The following tables summarize key quantitative data for selected this compound-based surfactants.

Table 1: Physicochemical Properties of N-Alkanoyl-N-methylglucamides (MEGA-n)

SurfactantAlkyl Chain LengthMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Aggregation Number (N)
N-Octanoyl-N-methylglucamide (MEGA-8)C8321.41[5]58 (20-25°C)~70-90
N-Nonanoyl-N-methylglucamide (MEGA-9)C9335.4420-25~100-120
N-Decanoyl-N-methylglucamide (MEGA-10)C10349.46[6][7]6-7 (20-25°C)~140-160

Table 2: Applications of Polymeric Glucopyranoside Surfactants in Chiral MEKC

SurfactantAnalyte ClassKey Separation ParametersResolution (Rs)Limit of Detection (LOD)
Poly-α-D-SUGPEphedrine Alkaloids25 mM NH4OAc (pH 5.0), 30 mM surfactant, +20 kV[3]> 1.5 for most10-100 ng/mL[3]
Poly-α-D-SUGPβ-Blockers25 mM NH4OAc (pH 7.0), 30 mM surfactant, +20 kV[3]> 1.5 for most10-100 ng/mL[3]
Poly-β-D-SUGSTropane Alkaloids15 mM NH4OAc (pH 5.0), 15 mM surfactantAtropine: Improved RsNot Reported
Poly-β-D-SUGPTropane Alkaloids15 mM NH4OAc (pH 5.0), 15 mM surfactantHomatropine: Rs = 5.0Not Reported
L-UCLB (with TM-β-CD)Profens (anionic)5 mM Sodium Acetate (pH 5.0), 1.5-2.0 mM L-UCLB, 35 mM TM-β-CD2.0 - 2.4Not Reported

Experimental Protocols

This section provides detailed protocols for the application of this compound-based surfactants in MEKC for the separation of different classes of analytes.

General MEKC System Setup and Workflow

The logical workflow for developing a MEKC method using this compound-based surfactants is outlined below.

MEKC_Workflow cluster_prep Preparation cluster_analysis MEKC Analysis cluster_optimization Method Optimization A Prepare Background Electrolyte (BGE) B Dissolve this compound Surfactant in BGE A->B E Capillary Conditioning B->E C Prepare Analyte Stock Solutions D Prepare Working Sample Solutions C->D F Sample Injection D->F E->F G Electrophoretic Separation F->G H Detection (UV/MS) G->H I Vary Surfactant Concentration H->I J Adjust BGE pH H->J K Add Organic Modifier H->K L Optimize Voltage & Temperature H->L Chiral_Separation_Workflow start Start prep_bge Prepare Chiral BGE (Buffer + Polymeric Surfactant) start->prep_bge prep_sample Prepare Racemic Analyte Sample start->prep_sample condition_capillary Condition Capillary prep_bge->condition_capillary inject_sample Inject Sample prep_sample->inject_sample condition_capillary->inject_sample apply_voltage Apply Separation Voltage inject_sample->apply_voltage detect Detect Enantiomers (UV or MS) apply_voltage->detect analyze Analyze Data (Calculate Resolution) detect->analyze end End analyze->end MEKC_MS_Workflow MEKC MEKC System Capillary (BGE with Surfactant) High Voltage Supply Interface Electrospray Ionization (ESI) Interface Nebulizer Sheath Liquid MEKC->Interface Eluent MS Mass Spectrometer Quadrupole/Time-of-Flight Detector Interface->MS Ionized Analytes Data Data Acquisition & Processing MS->Data

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Gluconamide for Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing gluconamide concentration for maximizing protein solubilization. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Hexyl-D-gluconamide and why is it used for protein solubilization?

A1: N-Hexyl-D-gluconamide is a non-ionic detergent with an amphipathic nature, featuring a hydrophilic sugar headgroup and a hydrophobic hexyl tail.[1] This structure allows it to disrupt the lipid bilayer of cell membranes, making it effective for cell lysis and the solubilization of membrane proteins.[1] As a mild, non-ionic detergent, it is often chosen to preserve the native structure and function of proteins, which is critical for many downstream applications.[1]

Q2: What is the Critical Micelle Concentration (CMC) of N-Hexyl-D-gluconamide and its importance?

A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble into micelles.[1] For effective protein solubilization, the concentration of N-Hexyl-D-gluconamide should be above its CMC.[1] While a specific CMC for N-Hexyl-D-gluconamide is not widely reported, a related compound, n-Hexyl-β-D-glucopyranoside, has a CMC of approximately 250 mM, which can be used as a starting point for optimization.[1] Other estimates for short-chain alkyl glycoside detergents suggest a CMC in the range of 25-30 mM.[2]

Q3: How do I select the optimal concentration of N-Hexyl-D-gluconamide for my specific protein?

A3: The optimal concentration can vary depending on the cell type (e.g., mammalian, bacterial, yeast) and the specific protein.[1] It is highly recommended to perform a concentration titration to determine the lowest effective concentration that provides sufficient solubilization without causing protein denaturation or aggregation.[1] A good starting point is to test a range of concentrations around the estimated CMC.[1]

Q4: Can N-Hexyl-D-gluconamide interfere with downstream applications?

A4: Yes, like other detergents, N-Hexyl-D-gluconamide can potentially interfere with certain downstream assays, such as some protein quantification methods.[1] It is important to verify the compatibility of your lysis buffer components with all subsequent experimental steps. If interference is a concern, detergent removal methods like dialysis or size-exclusion chromatography may be necessary.[1]

Q5: How can I prevent protein degradation during cell lysis with N-Hexyl-D-gluconamide?

A5: Protein degradation is a common issue during cell lysis. To minimize this, always work at low temperatures (4°C) and add a protease inhibitor cocktail to your lysis buffer.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Incomplete Cell Lysis Insufficient detergent concentration.Increase the concentration of N-Hexyl-D-gluconamide to ensure it is above the CMC.[1]
Lysis conditions are too gentle for the cell type.For cells with tough cell walls (e.g., bacteria, yeast), combine detergent lysis with a physical method like sonication or a French press.[1]
Insufficient incubation time.Increase the incubation time of the cells with the lysis buffer.[1]
Low Protein Yield Incomplete cell lysis.Refer to the solutions for "Incomplete Cell Lysis".[1]
Protein degradation.Add a protease inhibitor cocktail to the lysis buffer and maintain cold temperatures throughout the experiment.[1][3]
Protein precipitation or aggregation.The detergent concentration may be too high. Perform a concentration titration to optimize the N-Hexyl-D-gluconamide concentration.[1] Consider adding stabilizing agents like glycerol.
High Viscosity of Lysate Release of DNA and RNA from the nucleus.Add DNase and RNase to the lysis buffer to digest nucleic acids. Sonication can also help to shear DNA.[1]
Protein Denaturation Harsh lysis conditions.While N-Hexyl-D-gluconamide is a mild detergent, if denaturation is observed, try reducing the detergent concentration or the incubation time.[1]
Interference with Downstream Assays Presence of detergent in the sample.Confirm the compatibility of N-Hexyl-D-gluconamide with your specific assay. If necessary, remove the detergent using methods like dialysis or size-exclusion chromatography.[1]

Data Presentation

Table 1: Physicochemical Properties of N-Hexyl-D-gluconamide and Other Common Detergents

Disclaimer: The data for N-Hexyl-D-gluconamide is based on typical properties of short-chain alkyl glycoside detergents and should be considered a guideline. Experimental validation is crucial.[2]

DetergentTypeMolecular Weight ( g/mol )Estimated Critical Micelle Concentration (CMC) (mM)
N-Hexyl-D-gluconamide Non-ionic 279.33 ~25-30 [2]
n-Octyl-β-D-glucopyranoside (OG)Non-ionic292.3720-25
n-Dodecyl-β-D-maltoside (DDM)Non-ionic510.620.17
Triton X-100Non-ionic~6250.24
CHAPSZwitterionic614.886-10

Table 2: Hypothetical Comparative Data for Solubilization of a Model Membrane Protein

This table illustrates the type of quantitative data that should be generated to evaluate the effectiveness of N-Hexyl-D-gluconamide for a specific protein of interest.

Detergent (at 2x CMC)Protein Yield (mg/L of culture)Purity (%)Monodispersity by SEC (%)Thermal Stability (Tm, °C)
N-Hexyl-D-gluconamide 1.8929558
n-Octyl-β-D-glucopyranoside (OG)1.5889055
n-Dodecyl-β-D-maltoside (DDM)2.5959862
Triton X-1002.2858059
CHAPS1.2909356

Experimental Protocols

Protocol 1: Detergent Concentration Titration for Optimal Protein Solubilization

This protocol outlines a method to determine the optimal concentration of N-Hexyl-D-gluconamide for solubilizing a target membrane protein.

Materials:

  • Cell pellet expressing the target membrane protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)

  • 10% (w/v) N-Hexyl-D-gluconamide stock solution

  • Ultracentrifuge and tubes

  • SDS-PAGE analysis equipment

Procedure:

  • Membrane Preparation:

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells using an appropriate method (e.g., sonication, French press).

    • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

    • Collect the supernatant and ultracentrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.

    • Discard the supernatant and resuspend the membrane pellet in Lysis Buffer. Determine the total protein concentration.

  • Solubilization Screen:

    • Aliquot the membrane suspension into several tubes, each containing the same amount of total protein (e.g., 1 mg).

    • Add the 10% N-Hexyl-D-gluconamide stock solution to each tube to achieve a range of final concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).

    • Include a negative control with no detergent.

    • Incubate the samples on a rotator for 1-2 hours at 4°C.

  • Analysis:

    • Centrifuge the samples at 100,000 x g for 1 hour at 4°C to pellet non-solubilized material.

    • Carefully collect the supernatant, which contains the solubilized proteins.

    • Analyze the amount of solubilized target protein in each supernatant fraction by SDS-PAGE and Western blotting or another quantitative protein assay. The optimal concentration is the one that yields the most target protein in the supernatant without significant aggregation.

Protocol 2: Thermal Shift Assay (TSA) for Protein Stability Assessment

This protocol can be used to assess the stabilizing effect of N-Hexyl-D-gluconamide on a purified protein.[4] An increase in the melting temperature (Tm) indicates greater protein stability.[4]

Materials:

  • Purified protein in a suitable buffer containing the optimized concentration of N-Hexyl-D-gluconamide.

  • SYPRO Orange dye (5000x stock in DMSO).[4]

  • 96-well qPCR plate.[4]

  • Real-time PCR instrument.[4]

Procedure:

  • Prepare a master mix containing the purified protein (final concentration 0.1-0.2 mg/mL) and SYPRO Orange dye (final dilution 1:1000).[4]

  • Aliquot 20 µL of the master mix into the wells of a 96-well qPCR plate.[4]

  • Seal the plate and briefly centrifuge to collect the contents at the bottom of the wells.[4]

  • Place the plate in a real-time PCR instrument.

  • Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.[4]

  • The melting temperature (Tm) is determined by fitting the resulting fluorescence curve to a Boltzmann equation.[4]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation cluster_end Outcome start Start: Cell Pellet with Target Protein lysis Cell Lysis start->lysis membrane_prep Membrane Fraction Isolation lysis->membrane_prep solubilization Solubilization with Varying [this compound] membrane_prep->solubilization centrifugation High-Speed Centrifugation solubilization->centrifugation analysis Analyze Supernatant (SDS-PAGE / Western Blot) centrifugation->analysis optimal_conc Determine Optimal [this compound] analysis->optimal_conc purification Large-Scale Purification optimal_conc->purification stability_assay Stability Assessment (Thermal Shift Assay) purification->stability_assay end Purified, Soluble, and Stable Protein stability_assay->end

Caption: Workflow for optimizing this compound concentration.

troubleshooting_flowchart cluster_check1 Initial Checks cluster_solution1 Lysis Optimization cluster_check2 Concentration Check cluster_solution2 Concentration Optimization cluster_check3 Degradation Check cluster_solution3 Prevent Degradation start Low Protein Yield After Solubilization check_lysis Was cell lysis complete? start->check_lysis check_pellet Is the target protein in the insoluble pellet? check_lysis->check_pellet No optimize_lysis Optimize Lysis: - Increase incubation time - Add sonication/French press check_lysis->optimize_lysis Yes check_conc Is [this compound] optimal? check_pellet->check_conc Yes check_degradation Is there evidence of protein degradation? check_pellet->check_degradation No end Improved Protein Yield optimize_lysis->end titrate_conc Perform Concentration Titration check_conc->titrate_conc No check_conc->check_degradation Yes check_additives Consider Additives: - Glycerol - Salts titrate_conc->check_additives check_additives->end add_protease_inhibitors Add Protease Inhibitor Cocktail check_degradation->add_protease_inhibitors Yes check_degradation->end No add_protease_inhibitors->end

Caption: Troubleshooting low protein yield.

References

Troubleshooting gluconamide interference in Bradford and BCA protein assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when using Bradford and BCA protein assays, with a specific focus on interference caused by gluconamide.

Frequently Asked Questions (FAQs)

Q1: Why am I getting unexpectedly high protein concentration readings in my samples containing this compound?

A: High readings in the presence of this compound can occur due to interference with the assay chemistry. In the BCA assay, substances with reducing properties can interfere, while in the Bradford assay, certain compounds can interact with the Coomassie dye. This compound, being a sugar derivative with multiple hydroxyl groups, may act as a reducing agent in the alkaline environment of the BCA assay, leading to a false positive signal. In the Bradford assay, while less likely to be a strong interference, the high density of hydroxyl groups could potentially interact with the dye, affecting its binding to proteins.

Q2: How does this compound interfere with the BCA protein assay?

A: The BCA assay is based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by protein, followed by the detection of Cu¹⁺ with bicinchoninic acid (BCA). This compound, possessing multiple hydroxyl groups, can also reduce Cu²⁺ to Cu¹⁺, particularly under the alkaline conditions of the assay.[1][2] This non-protein-mediated reduction leads to an inflated colorimetric signal, resulting in an overestimation of the actual protein concentration.

Q3: What is the likely mechanism of this compound interference in the Bradford protein assay?

A: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum.[3][4] Interference in the Bradford assay often arises from substances that interact with the dye, such as detergents or compounds that alter the pH. While direct data on this compound is scarce, sugars and other carbohydrates are known to interfere, potentially by sequestering the dye and preventing it from binding to proteins, or by stabilizing the free form of the dye.[5][6] This can lead to either an underestimation or a higher background signal.

Q4: Are there alternative protein assays that are less susceptible to interference from substances like this compound?

A: Yes, several alternatives exist. A simple UV-Vis measurement at 280 nm can quantify proteins based on the absorbance of aromatic amino acids, though this is sensitive to contamination by any molecule that absorbs UV light.[7] For samples containing reducing agents, a reducing agent-compatible BCA assay kit is a suitable option.[8][9][10] Alternatively, methods that first separate the protein from interfering substances, such as precipitation followed by resolubilization, can be used with standard assays.[11][12][]

Troubleshooting Guides

Issue: High Background or False Positive Results in BCA Assay with this compound

This section provides guidance on how to mitigate the interference of this compound in the BCA protein assay.

StrategyPrincipleAdvantagesDisadvantages
Sample Dilution Reduces the concentration of the interfering substance (this compound) to a level that no longer significantly affects the assay.[10][11]Simple and quick.Requires the initial protein concentration to be high enough to remain within the assay's detection range after dilution. May not be feasible for samples with low protein content.
Protein Precipitation Uses agents like trichloroacetic acid (TCA) or acetone (B3395972) to precipitate the protein, which is then separated from the supernatant containing the interfering this compound.[11][12]Effectively removes a wide range of interfering substances.Can lead to protein loss and may be difficult to fully resolubilize the protein pellet.
Dialysis/Desalting Removes small molecules like this compound from the protein sample by diffusion across a semi-permeable membrane.[11]Gentle method that preserves protein activity.Can be time-consuming and may result in sample dilution.
Use of a Reducing Agent Compatible BCA Assay These kits contain reagents that modify reducing agents to prevent them from interfering with the copper reduction step.[8][9][10]Convenient and specifically designed to handle reducing substances.May be more expensive than standard kits.

Experimental Protocols

Protocol 1: Acetone Precipitation of Proteins

This protocol is designed to remove interfering substances like this compound from protein samples prior to a BCA or Bradford assay.[11]

Materials:

  • Protein sample

  • Cold acetone (-20°C)

  • Microcentrifuge tubes

  • Microcentrifuge

  • Buffer for protein resolubilization (compatible with the chosen protein assay)

Procedure:

  • Pipette your protein sample (e.g., 100 µL) into a microcentrifuge tube.

  • Add four volumes of cold acetone (400 µL) to the sample.

  • Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.

  • Carefully decant and discard the supernatant which contains the this compound.

  • Allow the protein pellet to air-dry for 5-10 minutes to evaporate any residual acetone. Do not over-dry as it may be difficult to redissolve.

  • Resuspend the protein pellet in a suitable volume of a buffer that is compatible with your protein assay (e.g., PBS for Bradford assay).

  • Proceed with your chosen protein quantification assay.

Protocol 2: Standard Bradford Assay

This protocol outlines the steps for a standard Bradford protein assay.

Materials:

  • Bradford reagent

  • Protein standards (e.g., Bovine Serum Albumin, BSA) at known concentrations

  • Unknown protein samples

  • Spectrophotometer and cuvettes or microplate reader

Procedure:

  • Prepare a series of protein standards by diluting a stock solution of BSA to concentrations ranging from 0.1 to 1.0 mg/mL in the same buffer as your samples.

  • Pipette a small volume (e.g., 5 µL) of each standard and each unknown sample into separate test tubes or microplate wells.

  • Add a larger volume (e.g., 250 µL) of the Bradford reagent to each tube or well and mix thoroughly.

  • Incubate at room temperature for at least 5 minutes.

  • Measure the absorbance at 595 nm using a spectrophotometer or microplate reader.

  • Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.

  • Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.

Visualizations

BCA_Interference cluster_assay BCA Assay Reaction cluster_interference Interference Pathway Protein Protein (Peptide Bonds) Cu1 Cu¹⁺ Protein->Cu1 reduces Cu2 Cu²⁺ (Copper Sulfate) Cu2->Cu1 Purple_Complex Purple-Colored Complex (Absorbance at 562 nm) Cu1->Purple_Complex BCA BCA Reagent BCA->Purple_Complex chelates This compound This compound (Reducing Agent) Cu1_interfere Cu¹⁺ This compound->Cu1_interfere reduces Cu1_interfere->Purple_Complex false signal Cu2_interfere Cu²⁺ Cu2_interfere->Cu1_interfere

Caption: Mechanism of this compound Interference in the BCA Assay.

Bradford_Interference cluster_assay Bradford Assay Reaction cluster_interference Potential Interference Pathway Protein Protein Protein_Dye_Complex Protein-Dye Complex (Blue Form, 595 nm) Protein->Protein_Dye_Complex Coomassie_Red Coomassie Dye (Red Form, 465 nm) Coomassie_Red->Protein_Dye_Complex binds to This compound This compound (e.g., Sugar) Coomassie_Red_interfere Coomassie Dye (Red Form) This compound->Coomassie_Red_interfere sequesters

Caption: Potential Mechanism of this compound Interference in the Bradford Assay.

Troubleshooting_Workflow start Unexpected Protein Assay Result (with this compound) check_assay Identify Assay Type: Bradford or BCA? start->check_assay bca_path BCA Assay: Suspect reducing substance interference check_assay->bca_path BCA bradford_path Bradford Assay: Suspect dye-binding interference check_assay->bradford_path Bradford mitigation Choose Mitigation Strategy bca_path->mitigation bradford_path->mitigation dilution Dilute Sample mitigation->dilution High Protein Conc. precipitation Protein Precipitation (TCA/Acetone) mitigation->precipitation Effective Removal dialysis Dialysis / Desalting mitigation->dialysis Gentle Removal compatible_kit Use Compatible Assay Kit (e.g., RAC for BCA) mitigation->compatible_kit Available run_assay Perform Protein Assay dilution->run_assay precipitation->run_assay dialysis->run_assay compatible_kit->run_assay

Caption: Troubleshooting Workflow for Protein Assay Interference.

References

Strategies to prevent gluconamide precipitation at low temperatures.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the precipitation of gluconamide in your experimental solutions, particularly at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern at low temperatures?

A1: this compound is a small, polar molecule with multiple hydrogen bond donor and acceptor sites, making it readily soluble in aqueous solutions at ambient temperatures. However, like many polar compounds, its solubility can decrease significantly as the temperature is lowered. This is because the kinetic energy of the solvent (water) molecules decreases, reducing their ability to effectively solvate the this compound molecules and leading to precipitation or crystallization.

Q2: What are the primary factors that influence this compound precipitation?

A2: The main factors influencing this compound precipitation are:

  • Temperature: This is the most critical factor. As temperature decreases, the solubility of this compound in aqueous solutions drops.

  • Concentration: A solution that is near its saturation point at a higher temperature will likely precipitate this compound upon cooling.

  • pH: The pH of the solution can affect the stability of the amide bond and the overall charge of any impurities, which can influence solubility.[1] While this compound is neutral, extreme pH values could potentially lead to hydrolysis over time, although this is less of a concern for short-term experimental storage.

  • Buffer Composition and Ionic Strength: The type and concentration of salts in your buffer can impact the solubility of this compound through "salting-in" or "salting-out" effects.

  • Presence of Co-solvents or Additives: The addition of other substances can either enhance or decrease solubility.

Q3: Are there any recommended starting points for dissolving this compound to avoid precipitation?

A3: A good starting practice is to prepare a concentrated stock solution of this compound in a suitable solvent or co-solvent system where it exhibits high solubility. This stock can then be diluted into your aqueous experimental buffer. This approach can sometimes prevent the formation of less soluble crystalline structures.

Q4: What are co-solvents and how can they help prevent this compound precipitation?

A4: Co-solvents are liquids that are miscible with the primary solvent (in this case, water) and can increase the solubility of a solute. For polar molecules like this compound, co-solvents such as glycerol (B35011), propylene (B89431) glycol, and ethanol (B145695) can enhance solubility by disrupting the formation of the solute's crystal lattice and by forming favorable hydrogen bonds with the this compound molecules.[2][3]

Troubleshooting Guide: this compound Precipitation

Issue: My this compound solution becomes cloudy or forms a precipitate upon cooling.

This guide will walk you through a systematic approach to troubleshoot and resolve this common issue.

Step 1: Assess the Concentration and Cooling Rate

  • Is the this compound concentration too high?

    • Solution: Try reducing the concentration of this compound in your solution. If a high concentration is essential for your experiment, you will likely need to employ a co-solvent system (see Step 3).

  • Is the cooling rate too fast?

    • Solution: Employ a slow and controlled cooling protocol. A gradual decrease in temperature allows the solution to remain closer to equilibrium, which can reduce the driving force for precipitation.

Step 2: Evaluate the Solvent System

  • Are you using a pure aqueous buffer?

    • Solution: Consider the addition of a co-solvent to increase the solubility of this compound at lower temperatures.

Step 3: Implement a Co-solvent or Cryoprotectant Strategy

  • Which co-solvent should I choose?

    • Recommendation: Glycerol and propylene glycol are excellent choices as they are highly soluble in water and are effective cryoprotectants. They work by disrupting ice crystal formation and maintaining a more fluid solvent environment at low temperatures.[2]

  • How much co-solvent should I add?

    • Solution: The optimal concentration of a co-solvent needs to be determined empirically for your specific application. Start with a low concentration (e.g., 5% v/v) and gradually increase it, observing the effect on precipitation.

Step 4: Consider the pH of Your Solution

  • Is the pH of your solution optimal for this compound stability?

    • Solution: While this compound is relatively stable, ensuring your solution is buffered within a neutral to slightly acidic pH range (e.g., pH 6-7.5) is a good practice to minimize any potential for hydrolysis, especially during long-term storage.

Data Presentation

Table 1: Estimated Aqueous Solubility of this compound vs. Temperature

Temperature (°C)Estimated Solubility ( g/100 mL)
25~ 59
10~ 45
4~ 38
0~ 32
-10~ 20 (in supercooled solution)

Disclaimer: This data is an estimation and should be used as a guideline for experimental design. Actual solubility may vary based on specific experimental conditions.

Table 2: Effect of Co-solvents on the Freezing Point of Aqueous Solutions

Co-solventConcentration (v/v %)Approximate Freezing Point (°C)
None00
Propylene Glycol20-8
Propylene Glycol40-22
Glycerol20-7
Glycerol40-18

This data illustrates the general cryoprotectant effect of these co-solvents.

Experimental Protocols

Protocol 1: Determining the Optimal Co-solvent Concentration to Prevent Precipitation

Objective: To empirically determine the minimum concentration of a co-solvent (e.g., glycerol or propylene glycol) required to maintain a specific concentration of this compound in solution at a target low temperature.

Materials:

  • This compound

  • Deionized water

  • Selected co-solvent (e.g., glycerol, propylene glycol)

  • A series of sealable vials or tubes

  • A programmable cold bath or refrigerator/freezer set to the target temperature

  • Vortex mixer

Methodology:

  • Prepare a Concentrated this compound Stock Solution: Prepare a stock solution of this compound in deionized water at a concentration that is known to precipitate at your target low temperature.

  • Set up a Co-solvent Titration Series: a. In a series of labeled vials, add a fixed volume of your this compound stock solution (e.g., 1 mL). b. To each vial, add an increasing volume of the co-solvent to achieve a range of final concentrations (e.g., 0%, 5%, 10%, 15%, 20% v/v). c. Add deionized water to each vial to equalize the final volume. d. Vortex each vial thoroughly to ensure complete mixing.

  • Controlled Cooling: Place all vials in a controlled temperature environment (e.g., a 4°C refrigerator or a -10°C freezer).

  • Observation: a. Periodically (e.g., after 1, 4, and 24 hours), visually inspect each vial for any signs of cloudiness or precipitation. b. Record the minimum co-solvent concentration that prevents precipitation at your target temperature and time point.

  • Prepare Final Solution: Once the optimal co-solvent ratio is determined, prepare your final experimental solution with this composition.

Protocol 2: General Method for Preparing a Low-Temperature Stable this compound Solution

Objective: To prepare a this compound solution that remains stable and free of precipitate at a specified low temperature.

Materials:

  • This compound

  • Deionized water

  • Glycerol

  • Buffer components (if required)

  • Stir plate and magnetic stir bar

Methodology:

  • Prepare the Aqueous Phase: In a beaker, combine the required volume of deionized water and any buffer components.

  • Add Co-solvent: Add the predetermined optimal volume of glycerol to the aqueous phase and stir until the solution is homogeneous.

  • Dissolve this compound: While stirring, slowly add the powdered this compound to the water-glycerol mixture.

  • Gentle Warming (Optional): If the this compound is slow to dissolve, you may gently warm the solution (e.g., to 30-40°C) to aid dissolution. Do not overheat.

  • Cool to Room Temperature: Once the this compound is fully dissolved, allow the solution to cool to room temperature.

  • Sterile Filtration (if required): If your application requires a sterile solution, filter it through a 0.22 µm filter.

  • Storage: Store the final solution at your target low temperature.

Visualizations

Factors_Influencing_Precipitation Gluconamide_Solution This compound in Aqueous Solution Precipitation Precipitation Low_Temp Low Temperature Low_Temp->Precipitation High_Conc High Concentration High_Conc->Precipitation Fast_Cooling Rapid Cooling Fast_Cooling->Precipitation Solvent_Props Inappropriate Solvent (e.g., low pH, high ionic strength) Solvent_Props->Precipitation

Caption: Key factors that can lead to the precipitation of this compound from aqueous solutions.

Troubleshooting_Workflow Start Precipitation Observed Check_Conc Is Concentration Too High? Start->Check_Conc Reduce_Conc Reduce Concentration Check_Conc->Reduce_Conc Yes Check_Cooling Is Cooling Rate Too Fast? Check_Conc->Check_Cooling No End Solution Stable Reduce_Conc->End Slow_Cooling Implement Slow Cooling Protocol Check_Cooling->Slow_Cooling Yes Add_Cosolvent Add Co-solvent (e.g., Glycerol, Propylene Glycol) Check_Cooling->Add_Cosolvent No Slow_Cooling->End Optimize_Cosolvent Optimize Co-solvent Concentration Add_Cosolvent->Optimize_Cosolvent Optimize_Cosolvent->End

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

Co_solvent_Mechanism cluster_0 Without Co-solvent (Low Temperature) cluster_1 With Co-solvent (Low Temperature) Gluconamide1 This compound H₂O Precipitate Crystal Lattice (Precipitate) Gluconamide1:f0->Precipitate Self-association Gluconamide2 This compound H₂O Gluconamide2:f0->Precipitate Gluconamide3 This compound H₂O Glycerol1 { Glycerol} Gluconamide3:f0->Glycerol1:f0 H-bonding Stable Stable Solution Gluconamide4 This compound H₂O Glycerol2 { Glycerol} Gluconamide4:f0->Glycerol2:f0 H-bonding

Caption: How co-solvents can prevent this compound precipitation by disrupting crystal formation.

References

Method for removal of gluconamide from protein samples post-purification.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Removal of Gluconamide from Protein Samples

Welcome to the technical support center for protein purification. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the removal of this compound from protein samples post-purification.

Frequently Asked Questions (FAQs)

Q1: Why do I need to remove this compound from my protein sample?

This compound is a small, polar, and uncharged molecule. While it may be used as a stabilizer or be a component of your purification buffer, its presence can interfere with downstream applications. Potential interferences include:

  • Mass Spectrometry: Can suppress the protein signal or appear as a contaminant.

  • Crystallography: May interfere with crystal formation.

  • Functional Assays: Could interact with the protein or other assay components, affecting results.

  • Lyophilization: Can result in a sticky or difficult-to-handle powder.

Q2: What are the primary methods for removing this compound?

The most common and effective methods for removing small, polar molecules like this compound from protein samples are:

  • Dialysis: A simple and gentle method based on passive diffusion across a semi-permeable membrane.

  • Diafiltration (Buffer Exchange): A faster and more efficient method that uses pressure-driven filtration to exchange the buffer.

  • Size Exclusion Chromatography (SEC) / Desalting: A rapid chromatography technique that separates molecules based on size.

  • Protein Precipitation: A method that can be used to concentrate the protein while leaving small molecules like this compound in the supernatant.

Q3: Which method is best for my specific application?

The choice of method depends on factors such as sample volume, protein concentration, desired final buffer, and the required speed of the process. The table below provides a comparison to help you decide.

Q4: What is the molecular weight of this compound, and why is it important?

This compound has a molecular weight of approximately 195.17 g/mol [1][2]. This is important for selecting the appropriate molecular weight cut-off (MWCO) for dialysis or diafiltration membranes, and the correct resin for size exclusion chromatography to ensure efficient separation from your protein of interest.

Q5: Can this compound interact with my protein?

Yes, this compound has multiple hydroxyl groups and an amide group, allowing it to form hydrogen bonds[3][4]. It is possible for it to have weak, non-specific interactions with the surface of proteins, particularly with polar or charged residues. This potential for interaction should be considered when choosing a removal method.

Data Presentation: Comparison of this compound Removal Methods

FeatureDialysisDiafiltrationSize Exclusion Chromatography (Desalting)Protein Precipitation
Principle Passive diffusion across a semi-permeable membrane.Pressure-driven convective flow across a semi-permeable membrane.Separation based on molecular size using a porous resin.Altering solvent conditions to decrease protein solubility.
Speed Slow (hours to overnight)[5].Fast (minutes to hours)[6].Very Fast (minutes)[7].Fast (under an hour).
Sample Dilution Yes, can be significant[5].Minimal, as volume can be kept constant.Yes, can be significant.No, results in protein concentration.
Buffer Usage High (typically 200-500x the sample volume)[8].Low to moderate.Low, only requires buffer to equilibrate and run the column.Requires precipitating agent and resuspension buffer.
Protein Recovery Generally high, but can have losses with dilute samples due to non-specific binding to the membrane[5].High, but potential for membrane fouling.High, typically >95%.Variable, depends on protein and precipitation conditions; risk of incomplete resolubilization.
Scalability Difficult for large volumes.Easily scalable[6].Scalable.Can be scaled, but may become cumbersome.
Gentleness Very gentle.Gentle, but shear forces can be a concern for sensitive proteins.Very gentle[9].Can cause protein denaturation and aggregation[10].
Best For Small sample volumes, gentle buffer exchange.Rapid buffer exchange, large sample volumes.Rapid desalting and buffer exchange.Concentrating the protein while removing contaminants.

Experimental Workflows and Protocols

Workflow for Selecting a this compound Removal Method

Workflow for this compound Removal start Protein Sample with This compound is_sensitive Is the protein sensitive to precipitation/denaturation? start->is_sensitive is_fast_needed Is speed critical? is_sensitive->is_fast_needed Yes precipitation Protein Precipitation is_sensitive->precipitation No is_dilution_ok Is sample dilution acceptable? is_fast_needed->is_dilution_ok Yes large_volume Large sample volume? is_fast_needed->large_volume No diafiltration Diafiltration is_dilution_ok->diafiltration No sec Size Exclusion Chromatography is_dilution_ok->sec Yes dialysis Dialysis large_volume->dialysis No large_volume->diafiltration Yes end This compound-Free Protein Sample dialysis->end diafiltration->end sec->end precipitation->end

Caption: Decision tree for selecting an appropriate method for this compound removal.

Protocol 1: this compound Removal by Dialysis

This protocol is suitable for gentle removal of this compound from small to medium sample volumes.

Materials:

  • Dialysis tubing or cassette with a Molecular Weight Cut-Off (MWCO) of 3-10 kDa (at least 3-5 times smaller than the molecular weight of the protein of interest).

  • Dialysis buffer (the desired final buffer for the protein sample).

  • Stir plate and stir bar.

  • Beaker or container large enough to hold a buffer volume 200-500 times that of the sample.

Procedure:

  • Prepare the Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate (B1144303) it according to the manufacturer's instructions. This usually involves rinsing with deionized water.

  • Load the Sample: Pipette the protein sample into the dialysis tubing/cassette, leaving some space for potential volume increase. Securely close the open end with a clip.

  • Perform Dialysis: Place the sealed dialysis bag in the beaker with the dialysis buffer. Ensure the bag is fully submerged. Place the beaker on a stir plate and add a stir bar to the buffer (not the sample) to ensure continuous mixing.

  • Incubate: Perform the dialysis at 4°C for 4-6 hours or overnight.

  • Change the Buffer: For efficient removal, change the dialysis buffer 2-3 times. A typical schedule is after 4 hours, then after another 4 hours, followed by an overnight dialysis.

  • Recover the Sample: Carefully remove the dialysis bag from the buffer, gently dry the outside, and transfer the protein sample to a clean tube.

Protocol 2: this compound Removal by Diafiltration

This method is ideal for rapid buffer exchange and for larger sample volumes.

Materials:

  • Centrifugal ultrafiltration device or a tangential flow filtration (TFF) system with a membrane MWCO of 3-10 kDa.

  • Diafiltration buffer (the desired final buffer).

  • Centrifuge (for centrifugal devices) or peristaltic pump (for TFF).

Procedure (using a centrifugal device):

  • Prepare the Device: Pre-rinse the ultrafiltration device with buffer to remove any preservatives.

  • Load the Sample: Add the protein sample to the device.

  • Concentrate (Optional): Centrifuge the device according to the manufacturer's instructions to concentrate the sample slightly. This can reduce the amount of diafiltration buffer needed.

  • Dilute: Add the diafiltration buffer to the concentrated sample, bringing the volume back to the original sample volume.

  • Repeat Concentration/Dilution: Repeat the centrifugation and dilution steps 3-5 times. This process is known as discontinuous diafiltration. To achieve >99% removal of this compound, a total of 5 diafiltration volumes of buffer is recommended.

  • Final Concentration: After the final dilution and centrifugation step, concentrate the sample to the desired final volume.

  • Recover the Sample: Carefully collect the concentrated, this compound-free protein sample from the device.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Protein Recovery after Dialysis Protein precipitation: The removal of this compound (which may act as a stabilizer) or the change in buffer composition has caused the protein to become insoluble.- Perform a stepwise dialysis, gradually decreasing the this compound concentration. - Ensure the final buffer has an appropriate pH and ionic strength for your protein's stability[11]. - Consider adding other stabilizers (e.g., glycerol, arginine) to the dialysis buffer.
Non-specific binding to the membrane: This is more common with dilute protein samples (<0.1 mg/mL)[5].- Use a low-protein-binding membrane (e.g., PES). - Add a carrier protein like BSA if compatible with downstream applications[5].
Sample Volume Increased Significantly during Dialysis Osmotic pressure difference: If the sample has a high concentration of other solutes besides this compound, water will move into the dialysis bag[5].- Perform a stepwise dialysis against buffers with decreasing concentrations of the other solutes.
Incomplete Removal of this compound Insufficient dialysis time or buffer volume: Equilibrium was not sufficiently reached or the concentration gradient was not maintained.- Increase the dialysis time and the number of buffer changes[12]. - Use a much larger volume of dialysis buffer (at least 500x the sample volume)[8]. - Ensure adequate stirring of the buffer during dialysis[8].
Slow Flow Rate during Diafiltration Membrane fouling: Protein aggregation or non-specific binding is clogging the membrane pores.- Pre-filter your sample to remove any aggregates. - Optimize the buffer conditions (pH, ionic strength) to improve protein solubility. - For TFF, increase the tangential flow rate.
Protein Precipitation during Buffer Exchange Protein instability in the new buffer: The target buffer is not suitable for your protein.- Before processing the entire sample, test the stability of a small aliquot of your protein in the new buffer. - Adjust the pH, salt concentration, or add stabilizers to the new buffer.
Protein Elutes with this compound in SEC Poor separation: The resolution of the column is not sufficient to separate the protein from this compound.- Ensure you are using a desalting-grade resin (e.g., G-25 or equivalent) with an appropriate exclusion limit for your protein[7]. - Do not overload the column; the sample volume should be no more than 30% of the column bed volume.

Visualizations of Experimental Workflows

Dialysis Workflow

Dialysis Workflow for this compound Removal prep_membrane 1. Prepare Dialysis Membrane (Hydrate and rinse) load_sample 2. Load Protein Sample into Membrane prep_membrane->load_sample dialyze 3. Dialyze against Large Volume of Buffer load_sample->dialyze change_buffer1 4. Change Buffer (after 4-6 hours) dialyze->change_buffer1 change_buffer2 5. Change Buffer Again & Dialyze Overnight change_buffer1->change_buffer2 recover 6. Recover Purified Protein Sample change_buffer2->recover

Caption: Step-by-step workflow for removing this compound using dialysis.

Diafiltration Workflow (Centrifugal Device)

Diafiltration Workflow for this compound Removal start 1. Load Protein Sample into Device centrifuge1 2. Centrifuge to Concentrate start->centrifuge1 add_buffer 3. Add Diafiltration Buffer (to original volume) centrifuge1->add_buffer repeat_loop 4. Repeat Steps 2 & 3 (3-5 times) add_buffer->repeat_loop repeat_loop->centrifuge1 repeat final_conc 5. Concentrate to Desired Volume repeat_loop->final_conc after final cycle recover 6. Recover Purified Protein Sample final_conc->recover

Caption: Workflow for this compound removal using discontinuous diafiltration.

References

Technical Support Center: Enhancing Gluconamide-Mediated Cell Lysis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of gluconamide-mediated cell lysis protocols.

Frequently Asked Questions (FAQs)

Q1: What is N-Hexyl-D-gluconamide and what is its mechanism of action in cell lysis?

N-Hexyl-D-gluconamide is a non-ionic detergent used for cell lysis.[1] Its structure includes a hydrophilic sugar headgroup and a hydrophobic hexyl tail, giving it an amphiphilic nature that allows it to disrupt the lipid bilayer of cell membranes, leading to cell lysis.[1] As a mild, non-ionic detergent, it is particularly useful for solubilizing membrane proteins while preserving their native structure and function, which is critical for downstream applications like immunoprecipitation and various functional assays.[1][2]

Q2: Why is the Critical Micelle Concentration (CMC) of N-Hexyl-D-gluconamide important for cell lysis?

Q3: How do I determine the optimal concentration of N-Hexyl-D-gluconamide for my specific cell type?

The ideal concentration of N-Hexyl-D-gluconamide can differ based on the cell type (e.g., mammalian, bacterial, yeast) and the intended downstream application.[1] It is highly recommended to perform a concentration titration to identify the lowest effective concentration that achieves sufficient lysis without causing significant protein denaturation or aggregation.[1] You can start with a range of concentrations around the estimated CMC and evaluate the lysis efficiency and protein yield.[1]

Q4: Can N-Hexyl-D-gluconamide interfere with downstream applications?

Yes, as with other detergents, N-Hexyl-D-gluconamide can potentially interfere with certain downstream assays.[1] It is important to check the compatibility of the detergent with your specific application.[1] If interference is a concern, methods such as dialysis or size-exclusion chromatography can be used to remove the detergent from the sample.[1]

Q5: How can I minimize protein degradation during cell lysis with N-Hexyl-D-gluconamide?

To prevent protein degradation, it is crucial to work quickly and keep samples on ice or at 4°C throughout the lysis procedure.[3][4] Additionally, always add a freshly prepared protease inhibitor cocktail to the lysis buffer immediately before use.[1][5] For studies involving phosphoproteins, phosphatase inhibitors should also be included.[4]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Incomplete Cell Lysis Insufficient Detergent Concentration: The concentration of N-Hexyl-D-gluconamide is below the optimal level for the specific cell type and density.Perform a concentration titration to determine the optimal detergent concentration. Start with a range around the estimated CMC (an initial estimate can be based on related compounds like n-Hexyl-β-D-glucopyranoside with a CMC of 250 mM).[1]
Inadequate Incubation Time: The incubation period is not long enough for the detergent to effectively disrupt the cell membranes.Increase the incubation time on ice. A typical starting point is 30 minutes, but this may need to be optimized.[1]
Insufficient Lysis Buffer Volume: The volume of lysis buffer is too low for the number of cells being processed.Increase the volume of lysis buffer. A general guideline is to use 1 mL of lysis buffer per 10^7 mammalian cells.[1] For different cell types or densities, this may need adjustment.
Low Protein Yield Incomplete Cell Lysis: If cells are not fully lysed, the protein yield will be reduced.Refer to the solutions for "Incomplete Cell Lysis".[1]
Protein Degradation: Proteases released during lysis can degrade the target proteins.Always add a fresh protease inhibitor cocktail to the lysis buffer immediately before use and keep the samples on ice at all times.[1][4][5]
Protein Precipitation: The protein of interest may be precipitating out of solution.This could be due to harsh lysis conditions. As a mild detergent, N-Hexyl-D-gluconamide is less likely to cause this, but consider reducing the detergent concentration or incubation time if precipitation is observed.[1]
High Viscosity of Lysate Release of Nucleic Acids: DNA and RNA released from lysed cells can make the lysate viscous, which can interfere with subsequent steps.Add DNase I and RNase A to the lysis buffer to digest nucleic acids and reduce viscosity.[1] Sonication can also be used to shear DNA.[1]
Protein Denaturation Harsh Lysis Conditions: Although N-Hexyl-D-gluconamide is a mild detergent, excessive concentrations or prolonged incubation could potentially lead to denaturation.If protein denaturation is suspected, try reducing the detergent concentration or shortening the incubation time.[1]
Interference with Downstream Assays Presence of Detergent: The detergent in the sample may not be compatible with subsequent analytical methods.Check the compatibility of N-Hexyl-D-gluconamide with your specific assay.[1] If necessary, remove the detergent using techniques like dialysis or size-exclusion chromatography.[1]

Experimental Protocols

Protocol 1: General Mammalian Cell Lysis

This protocol provides a general procedure for lysing adherent or suspension mammalian cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) N-Hexyl-D-gluconamide

  • Protease Inhibitor Cocktail

Procedure:

  • Cell Preparation:

    • Adherent Cells: Wash the cell monolayer twice with ice-cold PBS.

    • Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.

  • Lysis: Add ice-cold Lysis Buffer containing freshly added protease inhibitors. Use approximately 1 mL of Lysis Buffer for every 10^7 cells.[1]

    • Adherent Cells: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Suspension Cells: Resuspend the cell pellet in the Lysis Buffer.

  • Incubation: Incubate the lysate on ice for 30 minutes, with gentle vortexing periodically.[1]

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

  • Collection: Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Storage: Use the lysate immediately or store it at -80°C.

Protocol 2: Bacterial Cell Lysis (Gram-negative)

This protocol is a starting point for the lysis of gram-negative bacteria.

Materials:

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Lysozyme (B549824)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) N-Hexyl-D-gluconamide

  • Protease Inhibitor Cocktail

  • DNase I and RNase A

Procedure:

  • Cell Preparation: Harvest bacterial cells by centrifugation and wash the pellet with TE Buffer.

  • Enzymatic Digestion: Resuspend the cell pellet in TE Buffer containing lysozyme (e.g., 1 mg/mL) and incubate at room temperature for 30 minutes.

  • Lysis: Add ice-cold Lysis Buffer containing freshly added protease inhibitors, DNase I, and RNase A.

  • Incubation: Incubate on ice for 30 minutes with occasional gentle vortexing. For more efficient lysis, sonication on ice can be performed.[1]

  • Clarification: Centrifuge the lysate at 18,000 x g for 20 minutes at 4°C.[1]

  • Collection: Transfer the supernatant to a new pre-chilled tube.

  • Storage: Proceed with downstream applications or store at -80°C.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_lysis Lysis cluster_clarification Clarification cluster_downstream Downstream Processing start Start with Adherent or Suspension Cells wash_cells Wash cells with ice-cold PBS start->wash_cells add_lysis_buffer Add ice-cold Lysis Buffer (this compound + Protease Inhibitors) wash_cells->add_lysis_buffer incubate Incubate on ice (e.g., 30 mins) add_lysis_buffer->incubate centrifuge Centrifuge to pellet debris (e.g., 14,000 x g, 15 mins, 4°C) incubate->centrifuge collect_supernatant Collect supernatant (clarified lysate) centrifuge->collect_supernatant store Store at -80°C collect_supernatant->store analyze Proceed to Downstream Application collect_supernatant->analyze troubleshooting_logic cluster_incomplete_lysis Incomplete Lysis / Low Yield cluster_viscosity High Viscosity cluster_degradation Protein Degradation start Problem Encountered check_concentration Optimize Detergent Concentration start->check_concentration Low Yield? check_incubation Increase Incubation Time start->check_incubation Low Yield? check_volume Increase Buffer Volume start->check_volume Low Yield? add_nucleases Add DNase/RNase start->add_nucleases Viscous Lysate? add_inhibitors Use Fresh Protease Inhibitors start->add_inhibitors Degradation? sonicate Sonication add_nucleases->sonicate Still Viscous? keep_cold Maintain Cold Temperature add_inhibitors->keep_cold signaling_pathway_placeholder cluster_cell Cell Membrane Disruption by this compound cluster_factors Factors Influencing Lysis Efficiency This compound N-Hexyl-D-gluconamide (Monomers) micelles Micelle Formation (above CMC) This compound->micelles membrane Cell Membrane (Lipid Bilayer) micelles->membrane intercalates & disrupts lysis Membrane Solubilization & Cell Lysis membrane->lysis release Release of Intracellular Components lysis->release concentration Detergent Concentration concentration->lysis time Incubation Time time->lysis temp Temperature temp->lysis cell_type Cell Type & Density cell_type->lysis

References

Optimization of reaction conditions for the amidation of glucono-δ-lactone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the optimization of reaction conditions for the amidation of glucono-δ-lactone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in overcoming common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the amidation of glucono-δ-lactone, offering potential causes and solutions in a question-and-answer format.

Issue Question Potential Causes Suggested Solutions
Low to No Product Yield Why am I getting a low yield or no desired amide product?- Inadequate reaction temperature. - Incorrect choice of base or catalyst. - Hydrolysis of glucono-δ-lactone. - Inappropriate solvent.- Increase the reaction temperature. In some cases, increasing the temperature up to 150°C can significantly improve the amide yield.[1] - Use a strong base like Sodium Hydride (NaH), which has been shown to provide high yields (up to 80%).[1] - Ensure anhydrous reaction conditions to prevent the hydrolysis of the lactone to gluconic acid.[2] - Employ polar aprotic solvents such as DMF, DMAc, or NMP.[1]
Side Product Formation What are the likely side products, and how can I minimize their formation?- Isomerization of glucono-δ-lactone. - Ring-opening of the lactone without amidation. - Over-reaction or side reactions of the amine.- Treat the reaction mixture with an acid post-reaction to regenerate the desired δ-lactone from any isomerized forms.[1] - Control the reaction temperature and time to favor the amidation reaction over hydrolysis. - Use a stoichiometric amount of the amine or a slight excess to prevent unreacted starting material and potential side reactions.
Difficult Product Purification How can I effectively purify the resulting gluconamide?- Presence of unreacted starting materials. - Formation of polar byproducts. - Similar solubility of product and impurities.- Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the product from impurities. - Recrystallization from a suitable solvent such as ethanol (B145695) or water can be an effective purification method.[3] - Liquid-liquid extraction can be used to remove water-soluble impurities.
Inconsistent Reaction Results Why are my reaction results not reproducible?- Variability in the quality of reagents. - Inconsistent reaction setup and conditions. - Catalyst deactivation.- Use high-purity, anhydrous reagents and solvents. - Carefully control reaction parameters such as temperature, stirring speed, and reaction time. - If using a catalyst, ensure it is fresh or properly activated. Some catalysts may have a limited lifespan and may not withstand extended use without loss of activity.[1]

Frequently Asked Questions (FAQs)

1. What is the general mechanism for the amidation of glucono-δ-lactone?

The amidation of glucono-δ-lactone proceeds through a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone. This leads to the opening of the lactone ring and the formation of the corresponding this compound.

2. What are the key reaction parameters to optimize for this reaction?

The key parameters to optimize include:

  • Temperature: Higher temperatures generally favor the reaction, but excessive heat can lead to side product formation.[1]

  • Solvent: Polar aprotic solvents like DMF, DMAc, and NMP are often effective.[1] The choice of solvent can significantly influence the reaction rate and yield.

  • Catalyst/Base: The presence and choice of a catalyst or base can be crucial. Strong bases like NaH have been shown to be very effective.[1]

  • Reactant Stoichiometry: The molar ratio of the amine to the lactone should be carefully controlled to ensure complete conversion and minimize side reactions.

3. Can this reaction be performed without a catalyst?

Yes, the reaction can proceed without a catalyst, especially at elevated temperatures. However, the use of a suitable catalyst or base can significantly improve the reaction rate and yield, allowing the reaction to be performed under milder conditions.[1]

4. How does the pH of the reaction mixture affect the outcome?

The pH can influence the rate of hydrolysis of glucono-δ-lactone. In aqueous solutions, GDL is in equilibrium with gluconic acid, and this hydrolysis is accelerated by heat and high pH.[2] Therefore, controlling the pH, especially in aqueous media, is important to favor the amidation reaction.

5. What analytical techniques are suitable for monitoring the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the disappearance of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the final product.

Experimental Protocols

General Protocol for the Amidation of Glucono-δ-lactone

This protocol provides a general procedure for the amidation of glucono-δ-lactone. The specific conditions may need to be optimized for different amines.

Materials:

  • Glucono-δ-lactone

  • Amine of choice

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

  • Base (e.g., Sodium Hydride - NaH) (Optional, but recommended for higher yields)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and stirring apparatus

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, recrystallization solvents)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a condenser, and an inlet for inert gas.

  • Dry all glassware in an oven before use and allow to cool under a stream of inert gas.

  • Dissolve glucono-δ-lactone in the anhydrous solvent in the reaction flask.

  • If using a base like NaH, carefully add it to the reaction mixture under an inert atmosphere.

  • Add the amine to the reaction mixture dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-150°C) and monitor the progress of the reaction by TLC.[1]

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Quench the reaction carefully by adding a proton source (e.g., water or a saturated solution of ammonium (B1175870) chloride) if a strong base was used.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Characterize the purified product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the amidation of glucono-δ-lactone, highlighting the effect of different reaction conditions on the product yield.

Table 1: Effect of Base and Temperature on Amide Yield

EntryBaseTemperature (°C)Yield (%)Reference
1None15032[1]
2K₂CO₃15039[1]
3NaHNot Specified80[1]

Visualizations

Experimental Workflow for Amidation of Glucono-δ-lactone

experimental_workflow start Start setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup dissolve Dissolve Glucono-δ-lactone in Anhydrous Solvent setup->dissolve add_base Add Base (e.g., NaH) dissolve->add_base add_amine Add Amine add_base->add_amine heat Heat Reaction Mixture (e.g., 80-150°C) add_amine->heat monitor Monitor Reaction (TLC) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench Reaction cool->quench purify Purification (Chromatography/Recrystallization) quench->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the amidation of glucono-δ-lactone.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield start Low/No Product Yield check_temp Was the reaction temperature high enough? start->check_temp increase_temp Increase Temperature (e.g., up to 150°C) check_temp->increase_temp No check_base Was a suitable base used? check_temp->check_base Yes end Re-run Experiment increase_temp->end use_strong_base Use a Stronger Base (e.g., NaH) check_base->use_strong_base No check_conditions Were the reaction conditions anhydrous? check_base->check_conditions Yes use_strong_base->end ensure_anhydrous Ensure Anhydrous Conditions check_conditions->ensure_anhydrous No check_solvent Was a suitable solvent used? check_conditions->check_solvent Yes ensure_anhydrous->end use_polar_aprotic Use a Polar Aprotic Solvent (e.g., DMF, DMAc) check_solvent->use_polar_aprotic No check_solvent->end Yes use_polar_aprotic->end

Caption: A logical flowchart for troubleshooting low product yield in the amidation of glucono-δ-lactone.

References

Troubleshooting guide for unexpected results in experiments using gluconamide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected results in experiments involving gluconamide.

Frequently Asked Questions (FAQs)

1. My this compound solution is cloudy or has formed a precipitate. What should I do?

Precipitation or cloudiness in your this compound solution can arise from several factors related to its solubility. N-Hexyl-D-gluconamide, for instance, is a non-ionic, sugar-based surfactant with an amphiphilic nature, meaning it has both a hydrophilic (water-loving) sugar headgroup and a hydrophobic (water-fearing) tail.[1] This structure influences its solubility.

Troubleshooting Steps:

  • Concentration: You may have exceeded the solubility limit of this compound in your specific buffer. For a related compound, N-hexyl-D-galactonamide, the minimum concentration for gelation (a form of precipitation) is 1 wt%.[1]

    • Solution: Try reducing the concentration of your this compound solution.

  • Temperature: Non-ionic surfactants like N-Hexyl-D-gluconamide can exhibit a "cloud point," a temperature above which they separate from the solution, leading to cloudiness or precipitation.[1]

    • Solution: Check if the working temperature of your experiment is above the cloud point of the specific this compound you are using. If so, consider performing the experiment at a lower temperature.

  • Buffer Composition: The pH, ionic strength, and specific ions in your buffer can impact the solubility of this compound.[1]

    • Solution: You may need to optimize your buffer system. Consider using a different buffer or adjusting the pH and ionic strength.

  • Dissolution Method: The method used to dissolve the this compound can affect its solubility.

    • Solution: A common approach is to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it into your aqueous buffer.[1] It is advisable to keep the final concentration of the organic solvent low (e.g., ≤1% v/v) to minimize its effects on the experiment.[1]

2. I'm observing unexpected results in my cell viability assay (e.g., MTT, XTT) when using this compound. Could the compound be interfering with the assay?

While there is no direct evidence of this compound interfering with cell viability assays, it is a plausible cause for unexpected results. Tetrazolium salt-based assays like MTT, XTT, and WST are widely used but can be affected by the direct and off-target effects of tested compounds, potentially leading to an over- or underestimation of cell viability.[2]

Potential Causes of Interference:

  • Direct Interaction with Assay Reagents: Some compounds can chemically interact with the tetrazolium salts (like MTT) or the formazan (B1609692) product, leading to false readings.[3] Given this compound's structure, the possibility of such interactions should be considered.

  • Alteration of Cellular Metabolism: The MTT assay measures the activity of mitochondrial dehydrogenases.[4] If this compound has off-target effects on cellular metabolism or mitochondrial function, it could alter the reduction of the tetrazolium dye, independent of actual changes in cell viability.[2]

  • Surfactant Properties: As a surfactant, this compound could potentially affect cell membranes and the transport of the assay reagents into and out of the cells, thereby influencing the results.

Troubleshooting Workflow:

start Unexpected Cell Viability Results q1 Is there a discrepancy between different viability assays (e.g., MTT vs. Trypan Blue)? start->q1 cause1 Potential Assay Interference q1->cause1 Yes cause2 Potential Biological Effect q1->cause2 No a1_yes Yes a1_no No action1 Perform cell-free control experiment: - Mix this compound with assay reagents without cells. - Check for color change. cause1->action1 action2 Use an alternative viability assay based on a different principle: - e.g., LDH release (measures membrane integrity) - e.g., Crystal Violet (measures cell number) action1->action2 action3 Investigate off-target effects: - Assess mitochondrial membrane potential. - Measure ATP levels. cause2->action3

Caption: Troubleshooting workflow for unexpected cell viability assay results.

3. My protein of interest is aggregating in the presence of this compound. Why is this happening?

Gluconamides have been shown to aggregate and act as supramolecular gelators in certain solvents.[5][6][7][8] This property is driven by the formation of extensive hydrogen bond networks.[9] It is possible that in your experimental conditions, this compound is self-aggregating and entrapping your protein or inducing protein aggregation through interactions.

Potential Solutions:

  • Optimize this compound Concentration: Reduce the concentration of this compound to below its critical aggregation concentration in your buffer system.

  • Adjust Buffer Conditions: Modify the pH or ionic strength of your buffer to disfavor this compound self-assembly.

  • Include Additives: Consider adding small amounts of a non-ionic detergent or other excipients that might disrupt the aggregation of this compound.

Data Summary

Table 1: Predicted Thermal Properties of N-Hexyl-D-gluconamide

ParameterPredicted ValueMethod of AnalysisNotes
Melting Point (Tm)~179 °CDifferential Scanning Calorimetry (DSC)A melting point of 178.9 °C has been reported, indicating a crystalline solid at room temperature.
Onset of Decomposition (Tonset)200 - 220 °CThermogravimetric Analysis (TGA)Initial weight loss is likely due to adsorbed water, followed by significant thermal decomposition.
Temperature of Maximum Decomposition Rate (Tmax)Stage 1: 230 - 260 °CStage 2: 300 - 350 °CTGA/DTGDecomposition is a multi-stage process.

This data is based on estimations from the analysis of similar compounds and should be confirmed by empirical testing.

Experimental Protocols

Protocol 1: General Spectrophotometric Enzyme Inhibition Assay

This protocol is a general method for measuring enzyme activity and its inhibition.[10]

Materials:

  • Purified target enzyme

  • Substrate (that produces a chromogenic product)

  • Assay buffer (optimized for pH and salt concentration for the target enzyme)

  • This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (if available)

  • Negative control (solvent only)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of this compound (or control).

  • Pre-incubation: Gently mix and pre-incubate the plate at the optimal temperature (e.g., 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[10]

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.[10]

  • Measurement: Immediately begin measuring the change in absorbance at the appropriate wavelength over time using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data by setting the activity of the uninhibited control (solvent only) to 100% and the background (no enzyme) to 0%.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Workflow for Enzyme Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution add_reagents Add Buffer, Enzyme, and this compound to Plate prep_enzyme->add_reagents prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate prep_inhibitor Prepare this compound Dilutions prep_inhibitor->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate pre_incubate->add_substrate measure Measure Absorbance add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate normalize Normalize Data calc_rate->normalize plot Plot Inhibition Curve & Determine IC50 normalize->plot

Caption: General workflow for an enzyme inhibition assay.

Potential Signaling Pathway Considerations

When investigating the effects of this compound on cellular signaling, it is crucial to consider potential off-target effects. Drugs often interact with multiple targets, which can lead to unexpected biological responses.[11][12][13]

Conceptual Diagram of On-Target vs. Off-Target Effects

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound Target_Enzyme Intended Target (e.g., Enzyme A) This compound->Target_Enzyme Off_Target Unintended Target (e.g., Kinase B) This compound->Off_Target Signaling_A Downstream Signaling A Target_Enzyme->Signaling_A Inhibition Response_A Expected Cellular Response Signaling_A->Response_A Signaling_B Downstream Signaling B Off_Target->Signaling_B Modulation Response_B Unexpected Cellular Response Signaling_B->Response_B

References

Technical Support Center: Minimizing the Critical Micelle Concentration of Gluconamide Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on minimizing the critical micelle concentration (CMC) of gluconamide surfactants. Lowering the CMC is often crucial for enhancing the efficiency of formulations, reducing costs, and improving performance in various applications, including drug delivery and solubilization. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist you in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy for minimizing the CMC of this compound surfactants?

The most effective way to lower the CMC is by increasing the hydrophobicity of the surfactant molecule. This is typically achieved by elongating the alkyl chain. A longer alkyl chain leads to lower solubility of the individual surfactant molecules (monomers) in the aqueous phase, which in turn promotes the formation of micelles at a lower concentration.[1]

Q2: How does temperature influence the CMC of non-ionic this compound surfactants?

For many non-ionic surfactants, including this compound-based ones, the CMC generally decreases as the temperature increases. This is attributed to the dehydration of the hydrophilic head group, which reduces its solubility and favors micellization. However, this trend may not be linear and can be influenced by the specific structure of the surfactant.[1][2][3] Some studies on alkylmethylglucamides have shown that the CMC of MEGA-9 and MEGA-10 decreases slightly with increasing temperature (in the 5-40 °C range), while MEGA-8 is relatively insensitive to temperature changes in the same range.[4]

Q3: What is the effect of adding electrolytes, such as NaCl, on the CMC of this compound surfactants?

The addition of electrolytes like NaCl to solutions of non-ionic surfactants generally leads to a decrease in the CMC.[5][6] This phenomenon, often referred to as the "salting-out" effect, is due to the dehydration of the hydrophilic head groups by the salt ions. This makes the surfactant molecules less soluble and thus promotes micelle formation at lower concentrations.[5][7]

Q4: What is the Krafft point, and why is it important for this compound surfactants?

The Krafft temperature (or Krafft point) is the minimum temperature at which a surfactant can form micelles. Below this temperature, the surfactant's solubility is lower than its CMC, and it exists in a crystalline or hydrated solid form.[8][9] It is a critical parameter because a surfactant is only effective as a micellizing agent above its Krafft point. Increasing the alkyl chain length to lower the CMC can also increase the Krafft point, potentially rendering the surfactant insoluble at the desired operating temperature.[8][10]

Q5: Can impurities in my synthesized this compound surfactant affect my CMC measurements?

Yes, impurities can significantly impact CMC determination. Highly surface-active impurities can cause a premature drop in surface tension, leading to an erroneously low CMC value.[11] It is crucial to ensure the purity of your synthesized surfactants, and purification methods like recrystallization may be necessary.[4]

Troubleshooting Guide for CMC Measurements

Problem Potential Cause Recommended Solution
Experimentally determined CMC differs from literature values. Purity of the surfactant, variations in experimental conditions (temperature, pH, ionic strength), different measurement techniques.Verify the purity of your surfactant. Ensure your experimental conditions precisely match those reported in the literature. Be aware that different methods can yield slightly different CMC values.[11]
Shallow or no clear break in the surface tension vs. concentration plot. Surfactant impurities, polydispersity of the surfactant's alkyl chain, insufficient data points, contamination of solvent or glassware.Purify the surfactant if impurities are suspected. Ensure a narrow distribution of alkyl chain lengths. Collect more data points around the expected CMC. Use high-purity water and meticulously clean all glassware.[11]
CMC values are not reproducible between experiments. Inconsistent temperature control, errors in solution preparation, instrument calibration issues, or improper cleaning of measurement probes.Use a temperature-controlled measurement system. Prepare stock solutions carefully and allow for complete dissolution. Regularly calibrate your tensiometer or fluorometer. Thoroughly clean probes (e.g., Du Noüy ring or Wilhelmy plate) between each measurement.[11]
Precipitation or cloudiness observed at low temperatures. The experimental temperature is below the Krafft point of the surfactant.Determine the Krafft point of your surfactant. Ensure all experiments are conducted at a temperature above the Krafft point to ensure sufficient solubility for micelle formation.[8][9]

Data Presentation: Factors Influencing CMC of this compound Surfactants

Table 1: Effect of Alkyl Chain Length on the CMC of N-Alkyl-N-methyl-D-gluconamides at 20°C
SurfactantAlkyl Chain LengthCritical Micelle Concentration (CMC) (mM)
N-Decyl-N-methyl-D-gluconamideC104.8
N-Dodecyl-N-methyl-D-gluconamideC121.2
N-Tetradecyl-N-methyl-D-gluconamideC140.3
N-Hexadecyl-N-methyl-D-gluconamideC160.08
N-Octadecyl-N-methyl-D-gluconamideC180.02

Data sourced from BenchChem.[1]

Table 2: Effect of Temperature on the CMC of Alkylylmethylglucamides (MEGA Surfactants)
SurfactantTemperature (°C)Critical Micelle Concentration (CMC) (mM)
MEGA-85 - 40~51.3 (virtually insensitive to temperature in this range)
MEGA-92516.0
MEGA-95 - 40Slight decrease with increasing temperature
MEGA-10254.8
MEGA-105 - 40Slight decrease with increasing temperature

Data sourced from PubMed.[4]

Table 3: Qualitative Effect of Additives on the CMC of Non-ionic Surfactants
AdditiveEffect on CMCRationale
Electrolytes (e.g., NaCl) Decrease"Salting-out" effect; dehydration of the hydrophilic head group promotes micellization.[5][7]
Organic Molecules (e.g., some alcohols) Can increase or decreaseDepends on the specific molecule and its interaction with the surfactant and solvent. Some can disrupt water structure, affecting micelle formation.

Experimental Protocols

Synthesis of N-Alkyl-D-gluconamide

A common method for synthesizing N-alkyl-D-gluconamides is through the amidation of D-glucono-δ-lactone with an appropriate N-alkylamine.[4][12]

Materials:

  • D-glucono-δ-lactone

  • N-alkylamine (e.g., N-dodecylamine)

  • Anhydrous Methanol (B129727)

  • Magnetic stirrer and heating plate

  • Round-bottom flask with reflux condenser

  • Rotary evaporator

Procedure:

  • Dissolve D-glucono-δ-lactone in anhydrous methanol within a round-bottom flask.

  • Add a stoichiometric equivalent of the N-alkylamine to the solution.

  • Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored using thin-layer chromatography.

  • Once the reaction is complete, remove the methanol under reduced pressure with a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or acetone (B3395972) to obtain the pure N-alkyl-D-gluconamide.[4]

CMC Determination by Surface Tensiometry (Du Noüy Ring Method)

This method measures the surface tension of surfactant solutions at various concentrations. The CMC is identified as the concentration at which the surface tension ceases to decrease significantly with increasing surfactant concentration.[13]

Apparatus:

  • Tensiometer with a Du Noüy ring attachment

  • Precision balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer

Procedure:

  • Prepare a stock solution of the this compound surfactant in deionized water.

  • Create a series of dilutions from the stock solution to cover a concentration range both below and above the anticipated CMC.

  • Calibrate the tensiometer following the manufacturer's instructions.

  • Measure the surface tension of each dilution, allowing the system to reach equilibrium before each reading.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined at the intersection point of the two linear regions of the plot.[13]

CMC Determination by Fluorescence Spectroscopy

This technique utilizes a fluorescent probe, such as pyrene (B120774), which is sensitive to the polarity of its microenvironment. When micelles form, the probe partitions into the hydrophobic micellar core, causing a detectable change in its fluorescence spectrum.[14]

Apparatus:

  • Fluorometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of this compound surfactant solutions in deionized water, spanning a concentration range around the expected CMC.

  • Add a small aliquot of a pyrene stock solution (in a solvent like acetone) to each surfactant solution. The final pyrene concentration should be in the micromolar range, and the organic solvent concentration should be minimal (typically <1%) to avoid influencing the CMC.

  • Allow the solutions to equilibrate.

  • Set the excitation wavelength of the fluorometer to approximately 335 nm for pyrene.

  • Record the fluorescence emission spectrum from about 350 nm to 450 nm.

  • Plot the ratio of the intensities of the first and third vibronic peaks (I₁/I₃) against the logarithm of the surfactant concentration.

  • The CMC is determined from the inflection point of the resulting sigmoidal curve.

Visualizations

Experimental_Workflow_Surface_Tensiometry cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Surfactant Stock Solution B Create Serial Dilutions A->B D Measure Surface Tension of Each Dilution B->D C Calibrate Tensiometer C->D E Plot Surface Tension vs. log(Concentration) D->E F Determine CMC at Intersection Point E->F

Caption: Workflow for CMC determination using surface tensiometry.

Factors_Affecting_CMC cluster_surfactant Surfactant Structure cluster_conditions Solution Conditions CMC Critical Micelle Concentration (CMC) AlkylChain Increase Alkyl Chain Length AlkylChain->CMC Decreases Temp Increase Temperature (for non-ionics) Temp->CMC Generally Decreases Additives Add Electrolytes (e.g., NaCl) Additives->CMC Decreases

Caption: Key factors that lead to a decrease in the CMC of this compound surfactants.

References

How to effectively manage foaming in solutions containing gluconamide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively managing foaming in solutions containing gluconamide. Uncontrolled foaming can impede experimental accuracy, reduce process efficiency, and compromise product quality. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these challenges.

Troubleshooting Guide

This guide provides solutions to common foaming issues encountered when working with this compound solutions.

Problem Potential Causes Recommended Solutions
Sudden, excessive foaming upon mixing or agitation. High concentration of this compound or its derivatives acting as a surfactant. Introduction of gas into the solution through vigorous mixing, sparging, or stirring.Reduce the agitation speed or use a low-shear mixing technique. Optimize the this compound concentration; determine the critical micelle concentration (CMC) to understand the foaming threshold.[1] Consider adding a suitable antifoaming agent at a low concentration before agitation.
Stable foam that is difficult to break. Presence of stabilizing agents in the formulation (e.g., proteins, polymers). High viscosity of the solution, which traps air bubbles.Introduce a defoamer specifically designed to destabilize existing foam. Silicone-based defoamers are often effective at low concentrations.[2] For viscous solutions, consider a slight increase in temperature (if compatible with the experiment) to reduce viscosity and facilitate bubble collapse.
Foaming varies between batches of the same formulation. Inconsistent addition of powdered ingredients, which can introduce air.[3] Variations in the quality or grade of this compound or other components. Fluctuations in process parameters like temperature or pH.Ensure a standardized and controlled process for adding all components. Add powders slowly and allow for proper wetting to minimize air entrapment.[3] Monitor and control temperature and pH, as these can influence the surface activity of this compound.
Antifoaming agent is ineffective or loses effectiveness over time. Incorrect type of antifoam for the specific formulation. Chemical incompatibility between the antifoam and other solution components. Degradation of the antifoam under experimental conditions (e.g., high temperature, extreme pH).Screen different types of antifoaming agents (e.g., silicone-based, oil-based, polymer-based) to find the most effective one for your system.[2][4] Ensure the chosen antifoam is stable under your experimental conditions. Consider a controlled-release antifoam for long-term foam control.
Foaming interferes with analytical measurements or downstream processing. Foam can scatter light, leading to inaccurate spectrophotometer readings. Foam can clog filters and membranes in purification processes.Use a defoamer to collapse the foam before measurement or processing. Allow the solution to stand and the foam to dissipate naturally if time permits. For filtration, consider using a bubble trap or a degasser upstream of the filter.

Frequently Asked Questions (FAQs)

Q1: Why do solutions containing this compound tend to foam?

A1: this compound and its derivatives can act as non-ionic surfactants.[1] This means they have both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts in their molecular structure. When dissolved in a liquid, these molecules align at the liquid-air interface, reducing the surface tension of the liquid. This reduction in surface tension allows for the formation of stable bubbles, which accumulate to create foam.

Q2: At what concentration does this compound typically start to cause significant foaming?

A2: The concentration at which significant foaming occurs is related to the critical micelle concentration (CMC), the point at which surfactant molecules begin to form aggregates called micelles. While the specific CMC for every this compound derivative is not widely documented, it is influenced by the length of the alkyl chain in the molecule.[1] As a general guideline, foaming can become more pronounced as the concentration approaches the CMC. It is recommended to determine the CMC for your specific this compound derivative and formulation to predict the onset of significant foaming.

Q3: What are the main types of antifoaming agents, and how do I choose the right one?

A3: Antifoaming agents, or defoamers, are chemical additives that prevent the formation of foam or break existing foam. The main types include:

  • Silicone-based antifoams: These are highly effective at low concentrations and work by spreading rapidly on the foam surface, causing the bubbles to collapse. They are suitable for a wide range of applications.[2]

  • Oil-based antifoams: These are typically based on mineral or vegetable oils and work by spreading on the foam film, leading to its rupture.

  • Polymer-based (non-silicone) antifoams: These include agents like polypropylene (B1209903) glycol and polyethylene (B3416737) glycol, which can be effective and are sometimes preferred in biological systems where silicone may be undesirable.

The choice of antifoam depends on the specific composition of your solution, the experimental conditions (pH, temperature), and any downstream processing steps. It is often necessary to screen several types of antifoams to find the most effective one with minimal interference in your experiment.

Q4: Can mechanical methods be used to control foaming in this compound solutions?

A4: Yes, mechanical methods can be employed, often in conjunction with chemical antifoams. Common mechanical defoaming techniques include:

  • Mechanical foam breakers: These devices, often installed in the headspace of a reactor, use high-speed rotating discs or blades to physically disrupt and break the foam.

  • Acoustic defoaming: High-intensity sound waves can be used to rupture foam bubbles.

  • Process optimization: Modifying process parameters such as agitation speed, gas flow rate, and the method of adding components can significantly reduce foam generation.[3]

Q5: How can I prevent foaming from the start of my experiment?

A5: Proactive foam prevention is often more effective than reactive foam control. Consider the following preventative measures:

  • Formulation design: If possible, optimize the concentration of this compound to be below the level that causes excessive foaming.

  • Process control: Introduce liquids and powders gently to avoid entraining air. Use low-shear mixing methods where feasible.

  • Antifoam addition: Add a small, predetermined amount of a suitable antifoaming agent to the solution before any agitation or processing that is likely to generate foam.

Quantitative Data on Antifoam Effectiveness

The following table provides hypothetical comparative data on the effectiveness of different types of antifoaming agents in a 5% this compound solution. This data is for illustrative purposes and actual performance may vary depending on the specific formulation and conditions.

Antifoaming Agent TypeConcentration (ppm)Initial Foam Height (mL)Foam Height after 5 min (mL)Reduction in Foam Height (%)
Silicone-based Emulsion1015286.7
5080100
Mineral Oil-based10351557.1
5020575.0
Polypropylene Glycol10402537.5
50281064.3
Control (No Antifoam)01201154.2

Experimental Protocols

Protocol 1: Determination of Foaming Capacity and Stability (Ross-Miles Method Adaptation)

This protocol provides a standardized method for assessing the foaming properties of a this compound solution.[5]

Materials:

  • 500 mL graduated glass cylinder with a lid

  • Pipettes

  • Timer

  • Solution of interest (this compound solution)

  • Water bath for temperature control (optional)

Procedure:

  • Dispense 100 mL of the this compound solution into the 500 mL graduated cylinder.

  • If temperature is a variable, allow the cylinder and solution to equilibrate to the desired temperature in a water bath.

  • Securely place the lid on the cylinder.

  • Invert the cylinder five times in a consistent and controlled manner to generate foam.

  • Immediately after the final inversion, place the cylinder on a level surface and start the timer.

  • Record the initial foam height in mL by subtracting the liquid level reading from the total foam volume reading.

  • Record the foam height again at 1, 3, and 5-minute intervals to assess foam stability.

  • Repeat the procedure at least three times for each solution to ensure reproducibility.

Protocol 2: Evaluation of Antifoaming Agent Efficacy

This protocol details a method for comparing the effectiveness of different antifoaming agents.

Materials:

  • Identical graduated cylinders (500 mL) with lids

  • This compound solution prone to foaming

  • A selection of antifoaming agents to be tested

  • Micropipettes

  • Stirring plate and stir bar (optional, for consistent mixing)

Procedure:

  • Prepare a stock solution of the this compound formulation that exhibits significant foaming.

  • Dispense equal volumes (e.g., 100 mL) of the this compound solution into several graduated cylinders.

  • To each cylinder (except for a control), add a precise concentration of a different antifoaming agent (e.g., 10 ppm, 50 ppm).

  • If using a stir plate, add a stir bar to each cylinder and mix at a low, consistent speed for a set duration (e.g., 1 minute) to ensure the antifoam is dispersed.

  • Follow the procedure for the foaming capacity and stability test (Protocol 1) for each cylinder, including the control.

  • Compare the initial foam height and the rate of foam decay across the different antifoaming agents and concentrations to determine the most effective option.

Visualizations

Foam_Formation_Pathway cluster_causes Contributing Factors cluster_mechanism Mechanism Agitation High-Shear Agitation SurfaceTension Reduced Surface Tension Agitation->SurfaceTension Gas Gas Introduction (Sparging) Gas->SurfaceTension This compound This compound (Surfactant) This compound->SurfaceTension BubbleFormation Bubble Formation & Entrapment SurfaceTension->BubbleFormation Foam Stable Foam BubbleFormation->Foam

Caption: Causal pathway for foam formation in this compound solutions.

Troubleshooting_Workflow Start Foaming Issue Identified Assess Assess Foam Characteristics (Stable? Excessive?) Start->Assess ReduceMech Reduce Mechanical Agitation Assess->ReduceMech Excessive AddAntifoam Select & Add Antifoam Assess->AddAntifoam Stable OptimizeConc Optimize this compound Concentration Assess->OptimizeConc Persistent Issue Evaluate Evaluate Effectiveness ReduceMech->Evaluate AddAntifoam->Evaluate OptimizeConc->Evaluate Evaluate->AddAntifoam Ineffective Resolved Issue Resolved Evaluate->Resolved Effective

Caption: A logical workflow for troubleshooting foaming issues.

References

Technical Support Center: Refining Purification Techniques for Novel Gluconamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of novel gluconamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The primary purification techniques for this compound derivatives are recrystallization and column chromatography (including flash chromatography and HPLC). The choice of method depends on the physical properties of the derivative (e.g., crystallinity, polarity), the nature of the impurities, and the required final purity. Recrystallization is often the method of choice for crystalline solids, while chromatography is used for non-crystalline materials or when impurities have similar solubility profiles to the product.[1]

Q2: What are the typical impurities found in crude this compound derivative samples?

A2: Impurities in this compound derivatives often stem from the synthesis process. Common impurities include unreacted starting materials such as D-glucono-1,5-lactone and the corresponding amine, as well as byproducts like D-gluconic acid formed from the hydrolysis of the lactone, especially if moisture is present in the reaction.[2] Side-reactions can also lead to the formation of related impurities.[3][4]

Q3: How does the amphiphilic nature of some this compound derivatives affect their purification?

A3: Many this compound derivatives are amphiphilic, possessing a polar carbohydrate head and a non-polar alkyl tail. This can lead to challenges such as aggregation, gel formation, or micelle formation in certain solvents, which can complicate both chromatography and recrystallization.[2] In chromatography, this may manifest as broad or tailing peaks.[2] During recrystallization, it can lead to the formation of oils or amorphous precipitates instead of crystals.[5]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor peak shape (broadening or tailing) for the this compound derivative.

  • Possible Cause: Secondary interactions between the polar hydroxyl and amide groups of the analyte and active sites (residual silanols) on the silica-based stationary phase.[6] Aggregation of the amphiphilic molecules at high concentrations can also cause peak broadening.[2]

  • Troubleshooting Steps:

    • Modify the Mobile Phase:

      • Adjust pH: For basic derivatives, operating at a lower pH (e.g., 2.5-4) can protonate the analyte and reduce interactions with silanol (B1196071) groups.[6]

      • Add a Competitive Base: Introduce a small amount of an amine modifier like triethylamine (B128534) (TEA) to the mobile phase to block active silanol sites.[6]

    • Lower Sample Concentration: Dilute the sample to prevent on-column aggregation.[2]

    • Choose an Appropriate Column:

      • Use an end-capped column with low silanol activity.[6]

      • Consider a column with a different stationary phase, such as one with embedded polar groups or a phenyl-hexyl phase, which can offer different selectivity for polar compounds.[6]

      • For very polar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative to reversed-phase HPLC.[7][8]

Issue 2: Unexpected peaks in the chromatogram.

  • Possible Cause: Contamination from starting materials, byproducts, degradation products, or the HPLC system itself.[2]

  • Troubleshooting Steps:

    • Identify the Source:

      • Inject Standards: Analyze standards of your starting materials (e.g., D-glucono-1,5-lactone, amine) to compare their retention times with the unknown peaks.[2]

      • Perform a Blank Run: Inject the mobile phase without a sample to check for system contamination.[2]

    • Analyze for Degradation: Subject the purified sample to stress conditions (e.g., heat, acid, base) to see if any of the unknown peaks increase, which would indicate they are degradation products.[2]

Troubleshooting Logic for HPLC Peak Tailing

HPLC_Troubleshooting_Peak_Tailing start Peak Tailing Observed check_conc Is sample concentration high? start->check_conc dilute Dilute Sample check_conc->dilute Yes check_mobile_phase Modify Mobile Phase check_conc->check_mobile_phase No dilute->check_mobile_phase adjust_ph Adjust pH (e.g., 2.5-4 for basic compounds) check_mobile_phase->adjust_ph add_tea Add competitive base (e.g., TEA) check_mobile_phase->add_tea check_column Is column appropriate? adjust_ph->check_column add_tea->check_column end_capped Use end-capped column check_column->end_capped No alt_phase Try alternative stationary phase (e.g., embedded polar group) check_column->alt_phase No hilic Consider HILIC for very polar compounds check_column->hilic No end Improved Peak Shape check_column->end Yes end_capped->end alt_phase->end hilic->end

Caption: Troubleshooting logic for addressing peak tailing in HPLC.

Recrystallization

Issue 1: The compound "oils out" or forms an amorphous precipitate instead of crystals.

  • Possible Cause: The solution is too supersaturated, or the cooling rate is too fast, causing the compound to precipitate at a temperature above its melting point.[5] The presence of impurities can also inhibit crystal formation.[5]

  • Troubleshooting Steps:

    • Adjust Solvent and Concentration:

      • Re-heat the solution and add more of the "good" solvent to decrease the supersaturation level.[9]

      • If using a solvent-antisolvent system, ensure the antisolvent is added slowly at an elevated temperature.

    • Control Cooling Rate: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.

    • Enhance Purity: If oiling out persists, consider a preliminary purification step, such as a quick filtration through a small plug of silica (B1680970) gel, to remove impurities that may be hindering crystallization.[5]

Issue 2: No crystals form, even after the solution has cooled.

  • Possible Cause: The solution is not supersaturated (too much solvent was used), or nucleation has not been initiated.[5] Very pure compounds can sometimes be difficult to crystallize due to a lack of nucleation sites.[5]

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratch: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[9]

      • Seed: Add a seed crystal of the pure compound.[9]

    • Increase Concentration:

      • Slowly evaporate some of the solvent to increase the concentration of the this compound derivative.[5]

      • If using a solvent-antisolvent system, slowly add more of the "poor" solvent.

Workflow for Troubleshooting Recrystallization

Recrystallization_Troubleshooting cluster_oiling Troubleshooting 'Oiling Out' cluster_no_crystals Troubleshooting No Crystal Formation start Recrystallization Issue issue_type What is the issue? start->issue_type oiling_out Compound 'Oils Out' issue_type->oiling_out Oiling/Amorphous Solid no_crystals No Crystals Form issue_type->no_crystals Clear Solution reheat_add_solvent Re-heat and add more 'good' solvent oiling_out->reheat_add_solvent High Supersaturation? slow_cooling Allow to cool slowly oiling_out->slow_cooling Cooling too fast? pre_purify Pre-purify by another method (e.g., flash chromatography) oiling_out->pre_purify Impurities present? induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation Nucleation issue? increase_concentration Increase concentration (evaporate solvent/add antisolvent) no_crystals->increase_concentration Not supersaturated? end Successful Crystallization reheat_add_solvent->end slow_cooling->end pre_purify->end induce_nucleation->end increase_concentration->end

Caption: A workflow for troubleshooting common recrystallization problems.

Data Presentation

Table 1: Suggested Solvent Systems for Purification of this compound Derivatives

Purification MethodCompound PolarityRecommended Solvents/SystemsNotes
Recrystallization HighEthanol (B145695), Methanol (B129727), Water, Acetonitrile[1][10]Gluconamides are often soluble in hot polar solvents and less soluble when cold.
Low to MediumEthanol/Water, Methanol/Diethyl Ether, Acetone/Hexane[10]A solvent/antisolvent system can be effective.
Column Chromatography HighStationary Phase: Silica GelMobile Phase: Dichloromethane/Methanol or Ethyl Acetate/Methanol gradientA polar stationary phase with a less polar mobile phase, gradually increasing in polarity.
Low to MediumStationary Phase: Reversed-Phase C18Mobile Phase: Water/Acetonitrile or Water/Methanol gradientFor derivatives with longer alkyl chains or protecting groups.[11][12]

Table 2: Typical HPLC Parameters for Purity Analysis of this compound Derivatives

ParameterTypical Value/ConditionRationale
Column C18, 5 µm, 4.6 x 250 mmStandard for reversed-phase separation of moderately non-polar compounds.
Mobile Phase A: Water (with 0.1% Formic Acid or Acetic Acid)B: Acetonitrile or MethanolAcid modifier helps to improve peak shape by suppressing silanol interactions.
Gradient 5% to 95% B over 20-30 minutesA broad gradient is a good starting point for method development.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 210-220 nm or ELSD/CADAmide bonds have a weak UV absorbance at low wavelengths; ELSD or CAD is more universal for compounds lacking a strong chromophore.
Column Temperature 25-40 °CCan influence viscosity and selectivity.

Experimental Protocols

Protocol 1: Recrystallization of N-octyl-D-gluconamide
  • Dissolution: In a flask, dissolve the crude N-octyl-D-gluconamide in a minimal amount of hot ethanol (near boiling).

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography of a Protected this compound Derivative
  • Sample Preparation: Dissolve the crude protected this compound derivative in a minimal amount of the initial mobile phase solvent (e.g., dichloromethane).

  • Column Packing: Dry pack a silica gel column.

  • Equilibration: Equilibrate the column by passing several column volumes of the initial mobile phase (e.g., 100% dichloromethane) through the silica gel.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol or ethyl acetate) in a stepwise or linear gradient.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

References

Validation & Comparative

Gluconamide vs. Triton X-100: A Comparative Analysis of Non-Ionic Detergents for Life Sciences Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the selection and application of gluconamide and Triton X-100 detergents, supported by experimental data and protocols for optimal performance in membrane protein research and other biochemical applications.

In the realm of life sciences research, particularly in the fields of proteomics, structural biology, and drug development, the selection of an appropriate detergent is a critical determinant for the successful isolation, solubilization, and stabilization of proteins, especially challenging membrane proteins. Among the vast array of available surfactants, non-ionic detergents are favored for their mildness and ability to preserve the native structure and function of proteins. This guide provides a comprehensive comparative analysis of two prominent non-ionic detergents: the emerging carbohydrate-based gluconamides, specifically N-Hexyl-D-gluconamide, and the widely established polyoxyethylene-based Triton X-100.

Physicochemical Properties: A Head-to-Head Comparison

The utility of a detergent is fundamentally governed by its physicochemical properties. These parameters, including the Critical Micelle Concentration (CMC) and aggregation number, dictate the detergent's behavior in solution and its interaction with proteins and membranes.

PropertyThis compound (N-Hexyl-D-gluconamide)Triton X-100
Detergent Class Non-ionic, Carbohydrate-basedNon-ionic, Polyoxyethylene-based
Molecular Weight ~279.33 g/mol ~625 g/mol (average)[1]
Critical Micelle Concentration (CMC) Not explicitly found; estimated to be high (e.g., related short-chain glucosides ~20-25 mM)[2]0.2-0.9 mM[1]
Aggregation Number Data not available100-155[3]
Denaturing Potential Generally considered very mild[2]Mild, but can disrupt some protein-protein interactions[1]
UV Absorbance (280 nm) LowHigh (due to aromatic ring)[4]

Note: Specific experimental values for the CMC and aggregation number of N-Hexyl-D-gluconamide are not widely reported in the literature. The estimated high CMC suggests that it may be more easily removed by dialysis compared to detergents with low CMCs.

Performance in Membrane Protein Solubilization and Stabilization

The primary application for these detergents in the target audience's research is the extraction and stabilization of membrane proteins. The choice between this compound and Triton X-100 often depends on the specific protein of interest and the downstream application.

This compound (N-Hexyl-D-gluconamide): The Gentle Solubilizer

This compound-based detergents, with their carbohydrate headgroups, are recognized for their gentle solubilizing properties.[2] This makes them particularly suitable for sensitive and delicate membrane protein targets where preserving the native conformation and activity is paramount.[2] The shorter alkyl chain of N-Hexyl-D-gluconamide contributes to its milder nature.[5] However, the lack of extensive characterization necessitates an empirical approach to determine the optimal concentration for specific applications.[5]

Triton X-100: The Versatile Workhorse

Triton X-100 has a long-standing reputation as a versatile and effective detergent for general cell lysis and the extraction of membrane proteins for functional and structural studies.[1] Its non-ionic nature makes it less harsh than ionic detergents, often preserving protein-protein interactions and enzymatic function.[1] However, its efficacy and gentleness can be protein-dependent. For instance, while highly efficient at solubilizing some protein complexes, it has been shown to cause degradation of more labile components in certain cases.[1] A significant drawback of Triton X-100 is its strong absorbance in the UV region, which can interfere with protein quantification at 280 nm.[4]

Experimental Protocols

Reproducible experimental outcomes rely on well-defined protocols. Below are detailed methodologies for key experiments relevant to the comparison and application of these detergents.

Protocol 1: Small-Scale Membrane Protein Extraction for Detergent Screening

This protocol is designed to empirically test the solubilization efficiency of different detergents for a target membrane protein.

Materials:

  • Cell pellet expressing the target membrane protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail)

  • Solubilization Buffers: Lysis buffer supplemented with varying concentrations of N-Hexyl-D-gluconamide or Triton X-100 (e.g., 0.5%, 1%, 2% w/v)

  • Ultracentrifuge

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using an appropriate method (e.g., sonication, French press).

  • Membrane Isolation: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove unbroken cells and debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

  • Solubilization: Resuspend the membrane pellet in each of the different Solubilization Buffers to a final protein concentration of 5-10 mg/mL.

  • Incubate the suspensions with gentle agitation for 1-2 hours at 4°C.

  • Clarification: Centrifuge the samples at 100,000 x g for 1 hour at 4°C to pellet non-solubilized material.

  • Analysis: Carefully collect the supernatant containing the solubilized membrane proteins. Analyze the protein concentration and the amount of target protein in the supernatant (e.g., by SDS-PAGE and Western blotting) to determine the solubilization efficiency of each detergent.

Protocol 2: Thermal Shift Assay for Protein Stability Assessment

This assay, also known as differential scanning fluorimetry, is used to assess the stabilizing effect of a detergent on a purified membrane protein.

Materials:

  • Purified membrane protein in a specific detergent

  • SYPRO Orange dye (or similar fluorescent dye)

  • Real-time PCR instrument

  • 96-well PCR plates

Procedure:

  • Reaction Setup: In a 96-well PCR plate, prepare reactions containing the purified membrane protein at a suitable concentration (e.g., 1-5 µM), the detergent of interest (e.g., N-Hexyl-D-gluconamide or Triton X-100 at a concentration above its CMC), and SYPRO Orange dye (typically at a 1:1000 dilution).

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to increase the temperature from 25°C to 95°C with a slow ramp rate (e.g., 1°C/minute), acquiring fluorescence data at each temperature increment.

  • Data Analysis: As the protein unfolds, it exposes hydrophobic regions that bind to the SYPRO Orange dye, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded and is determined from the inflection point of the fluorescence curve. A higher Tm indicates greater protein stability in the presence of the detergent.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the described protocols.

MembraneProteinExtraction cluster_prep Membrane Preparation cluster_solubilization Solubilization & Analysis cell_pellet Cell Pellet lysis Cell Lysis cell_pellet->lysis low_speed_cent Low-Speed Centrifugation (10,000 x g) lysis->low_speed_cent ultracentrifugation Ultracentrifugation (100,000 x g) low_speed_cent->ultracentrifugation membrane_pellet Membrane Pellet ultracentrifugation->membrane_pellet resuspend Resuspend in Detergent Buffer membrane_pellet->resuspend incubation Incubation (1-2h at 4°C) resuspend->incubation solubilization_cent Ultracentrifugation (100,000 x g) incubation->solubilization_cent supernatant Supernatant (Solubilized Proteins) solubilization_cent->supernatant analysis Analysis (SDS-PAGE, Western Blot) supernatant->analysis

Caption: Workflow for membrane protein extraction and solubilization.

ThermalShiftAssay cluster_setup Assay Setup cluster_run Data Acquisition & Analysis protein Purified Protein mix Mix in PCR Plate protein->mix detergent Detergent Solution detergent->mix dye SYPRO Orange Dye dye->mix rtpcr Real-Time PCR Instrument (Temperature Ramp) mix->rtpcr fluorescence Measure Fluorescence rtpcr->fluorescence plot Plot Fluorescence vs. Temperature fluorescence->plot tm_determination Determine Melting Temperature (Tm) plot->tm_determination

Caption: Workflow for the thermal shift assay to assess protein stability.

Conclusion

The choice between this compound and Triton X-100 is not a one-size-fits-all decision and should be guided by the specific requirements of the research.

  • This compound (N-Hexyl-D-gluconamide) emerges as a promising milder alternative, particularly for delicate membrane proteins where maintaining structural and functional integrity is the highest priority. Its low UV absorbance is a distinct advantage for spectrophotometric protein quantification. However, the limited availability of comprehensive physicochemical data necessitates empirical optimization for each new application.

  • Triton X-100 remains a robust and versatile detergent for a wide range of applications, backed by a wealth of literature and well-established protocols. It is a reliable choice for initial solubilization screens and for proteins that are known to be stable in its presence. Researchers should be mindful of its potential to disrupt weaker protein-protein interactions and its interference with UV-based protein concentration measurements.

Ultimately, for novel or sensitive membrane proteins, a screening approach that includes both a well-characterized detergent like Triton X-100 and a milder alternative such as N-Hexyl-D-gluconamide is recommended to identify the optimal conditions for successful extraction and stabilization. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses, enabling researchers to make informed decisions for their specific experimental needs.

References

Head-to-head comparison of gluconamide and octyl glucoside for membrane protein research.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate detergent is a critical step in the successful isolation and characterization of membrane proteins. This guide provides a direct comparison of two non-ionic detergents, N-Octyl-D-gluconamide and n-octyl-β-D-glucoside (Octyl Glucoside), for membrane protein research. We present a summary of their physicochemical properties, hypothetical performance data for the purification of a model G-protein coupled receptor (GPCR), detailed experimental protocols, and visualizations to aid in understanding key workflows and signaling pathways.

At a Glance: Physicochemical Properties

A detergent's behavior in solution is dictated by its physicochemical properties, which in turn affect its interaction with membrane proteins. Here is a summary of the key properties of N-Octyl-D-gluconamide and Octyl Glucoside.

PropertyN-Octyl-D-gluconamiden-octyl-β-D-glucoside (Octyl Glucoside)Reference(s)
Molecular Weight ( g/mol ) ~307.38~292.37[1][2]
Critical Micelle Concentration (CMC) (mM) Data not readily available, but expected to be in a similar range to Octyl Glucoside~20-25[3][4]
Aggregation Number Data not readily available~84[3]
Micelle Molecular Weight (kDa) Data not readily available~25[5]
Dialyzable Yes (due to expected high CMC)Yes (due to high CMC)[3][4]
Chemical Structure Hydrophilic gluconamide headgroup and an octyl hydrophobic tailHydrophilic glucose headgroup and an octyl hydrophobic tail

Performance in GPCR Purification: A Comparative Analysis

To illustrate the potential differences in performance, we present a hypothetical dataset for the purification of a model GPCR, the Adenosine A2A Receptor (A2AR), using either N-Octyl-D-gluconamide or Octyl Glucoside.

ParameterN-Octyl-D-gluconamiden-octyl-β-D-glucoside (Octyl Glucoside)
Solubilization Efficiency (%) 8590
Purification Yield (mg/L of culture) 0.80.7
Purity (by SDS-PAGE) (%) >95>95
Thermostability (Tm, °C) 5248
Ligand Binding Affinity (Kd, nM) 1525

This data is hypothetical and intended for illustrative purposes. Actual results may vary depending on the specific membrane protein and experimental conditions.

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following are generalized protocols for the extraction and purification of a His-tagged membrane protein from E. coli and a thermal shift assay to assess protein stability.

Protocol 1: Membrane Protein Extraction and Purification

This protocol outlines the steps for solubilizing and purifying a His-tagged membrane protein.

Buffers and Reagents:

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme, DNase I.

  • Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% (w/v) detergent (N-Octyl-D-gluconamide or Octyl Glucoside), 10% glycerol.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 0.1% (w/v) detergent, 10% glycerol.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 0.05% (w/v) detergent, 10% glycerol.

  • SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% (w/v) detergent.

Procedure:

  • Cell Lysis and Membrane Preparation:

    • Resuspend the E. coli cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells using sonication on ice or by passing through a French press.

    • Remove unbroken cells and debris by centrifugation at 10,000 x g for 20 minutes at 4°C.[4]

    • Isolate the membrane fraction from the supernatant by ultracentrifugation at 100,000 x g for 1 hour at 4°C.[4]

  • Solubilization:

    • Resuspend the membrane pellet in Solubilization Buffer.

    • Incubate with gentle agitation for 1-2 hours at 4°C.

    • Clarify the solubilized sample by ultracentrifugation at 100,000 x g for 1 hour at 4°C to remove insoluble material.[4]

  • Purification:

    • Apply the supernatant containing the solubilized membrane protein to a pre-equilibrated Ni-NTA affinity chromatography column.

    • Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

    • Elute the target protein with Elution Buffer.

    • For further purification, subject the eluted protein to size-exclusion chromatography (SEC) using the SEC Buffer.

Protocol 2: Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay assesses the thermal stability of the purified membrane protein in the presence of the detergent.

Materials:

  • Purified membrane protein in SEC buffer.

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96-well qPCR plate.

  • Real-time PCR instrument.

Procedure:

  • Prepare a master mix containing the purified membrane protein (final concentration 0.1-0.2 mg/mL) and SYPRO Orange dye (final dilution 1:1000).

  • Aliquot 20 µL of the master mix into the wells of a 96-well qPCR plate.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument and increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.[4]

  • The melting temperature (Tm) is determined by fitting the resulting fluorescence curve. A higher Tm indicates greater protein stability.[4]

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) to illustrate a typical experimental workflow and a relevant signaling pathway.

Experimental_Workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_purification Purification cell_lysis Cell Lysis centrifugation1 Low-Speed Centrifugation (remove debris) cell_lysis->centrifugation1 ultracentrifugation1 Ultracentrifugation (isolate membranes) centrifugation1->ultracentrifugation1 solubilization Incubate with Detergent ultracentrifugation1->solubilization Membrane Pellet ultracentrifugation2 Ultracentrifugation (remove insoluble material) solubilization->ultracentrifugation2 affinity_chrom Affinity Chromatography (e.g., Ni-NTA) ultracentrifugation2->affinity_chrom Solubilized Protein sec Size-Exclusion Chromatography affinity_chrom->sec Analysis Analysis sec->Analysis Purified Protein

A generalized workflow for membrane protein extraction and purification.

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein G-Protein (αβγ) GDP-bound GPCR->G_protein 2. Activation G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP 3. GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma 3. Dissociation Effector Effector (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 5. Production Ligand Ligand Ligand->GPCR 1. Binding G_alpha_GTP->Effector 4. Modulation Cellular_Response Cellular Response Second_Messenger->Cellular_Response 6. Downstream Signaling

A simplified G-protein coupled receptor (GPCR) signaling pathway.

Concluding Remarks

Both N-Octyl-D-gluconamide and Octyl Glucoside are valuable tools for the extraction and stabilization of membrane proteins. The choice between them will depend on the specific protein of interest and the downstream application. While Octyl Glucoside is a well-established and widely used detergent, N-Octyl-D-gluconamide, with its amide linkage in the headgroup, may offer advantages in terms of protein stability for certain targets, as suggested by the hypothetical data. Empirical testing and optimization remain crucial for achieving the best results in membrane protein research.

References

A Comparative Guide to Enzyme Stabilization: Gluconamide vs. Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of gluconamide as a potential enzyme stabilizing agent against commonly used alternatives. While direct, extensive experimental data on this compound's efficacy in stabilizing a specific enzyme is not yet widely published, this document synthesizes available information on its chemical properties and interaction with proteins to offer a prospective comparison. The information is intended to guide researchers in designing experiments to validate its potential.

Introduction to Enzyme Stabilization

The stability of enzymes is a critical factor in various biotechnological and pharmaceutical applications. Stabilizing agents are often added to enzyme formulations to prevent denaturation and aggregation, thereby preserving their catalytic activity over time and under various stress conditions such as temperature fluctuations and changes in pH. This guide focuses on the potential of this compound as a stabilizer and compares it with established alternatives, providing a framework for its experimental validation.

Based on studies of its interaction with keratin, hydroxypropyl-l-gluconamide is thought to stabilize proteins through the formation of intermolecular hydrogen bonds and ionic interactions[1][2]. Similar to sugars like sucrose, it may also help in stabilizing the secondary structure of proteins[1][2].

Comparative Analysis of Stabilizers

To provide a clear comparison, the following table summarizes the potential properties of this compound against glycerol (B35011) and sucrose, two widely used enzyme stabilizers. The properties of this compound are inferred from its chemical structure and its known interactions with other proteins.

PropertyThis compound (Hypothesized)GlycerolSucrose
Primary Stabilization Mechanism Hydrogen bonding, ionic interactions, potential stabilization of secondary structures.Preferential hydration, enhances solvent viscosity, excluded volume effect.[3]Preferential exclusion, vitrification, water replacement.
Chemical Nature Amide derivative of gluconic acid.Polyol (sugar alcohol).Disaccharide.
Biocompatibility Generally considered biocompatible.High biocompatibility, widely used in formulations.High biocompatibility, common excipient.
Concentration for Optimal Effect To be determined experimentally.Typically used at 10-50% (v/v).Typically used at 5-20% (w/v).
Impact on Viscosity Likely to increase viscosity at higher concentrations.Significantly increases viscosity.Moderately increases viscosity.
Potential for Chemical Interaction Amide group may offer different interaction points compared to hydroxyls.Generally inert, but can be metabolized by some microorganisms.Can be hydrolyzed to glucose and fructose.

Experimental Protocols for Validation

To validate the efficacy of this compound as an enzyme stabilizer, a series of experiments should be conducted. Below are detailed methodologies for key experiments.

Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of this compound on the thermal denaturation temperature (Tm) of a model enzyme.

Methodology:

  • Sample Preparation: Prepare solutions of the target enzyme (e.g., Lysozyme at 1 mg/mL) in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0). Prepare separate formulations containing varying concentrations of this compound (e.g., 1%, 5%, 10%, 20% w/v). As controls, prepare enzyme solutions with equivalent concentrations of glycerol and a no-stabilizer control.

  • DSC Analysis:

    • Load the sample and a matching buffer reference into the DSC instrument.

    • Equilibrate the system at a starting temperature (e.g., 25°C).

    • Scan the temperature at a constant rate (e.g., 1°C/min) up to a final temperature where the protein is fully denatured (e.g., 95°C).

  • Data Analysis: The temperature at the peak of the endothermic transition is the melting temperature (Tm). A higher Tm in the presence of this compound compared to the control indicates stabilization.

Long-term Isothermal Stability Assessment

Objective: To evaluate the ability of this compound to preserve enzyme activity over time at a constant temperature.

Methodology:

  • Sample Preparation: Prepare enzyme formulations with and without this compound (and other control stabilizers) as described for the DSC experiment.

  • Incubation: Incubate the samples at a challenging temperature (e.g., 50°C) for an extended period (e.g., 24-48 hours).

  • Activity Assay: At regular time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw aliquots from each sample.

  • Enzyme Activity Measurement: Measure the enzymatic activity of each aliquot using a standard, validated assay for the specific enzyme. For example, for lysozyme, this could be a turbidimetric assay using Micrococcus lysodeikticus cells as a substrate.

  • Data Analysis: Plot the remaining enzyme activity as a percentage of the initial activity against time. A slower rate of activity loss for the this compound-containing sample indicates a stabilizing effect.

Aggregation Analysis using Dynamic Light Scattering (DLS)

Objective: To determine the effect of this compound on the prevention of protein aggregation.

Methodology:

  • Sample Preparation: Prepare enzyme formulations as described previously.

  • Thermal Stress: Subject the samples to thermal stress by incubating them at a temperature known to induce aggregation for a specific period.

  • DLS Measurement:

    • Transfer the samples to a DLS cuvette.

    • Measure the size distribution of particles in the solution.

  • Data Analysis: An increase in the average particle size or the appearance of larger aggregates in the control sample compared to the this compound-containing sample would indicate that this compound helps in preventing aggregation.

Visualizing Experimental Workflows and Logical Relationships

To aid in the understanding of the experimental design and the hypothesized mechanism, the following diagrams are provided.

Experimental_Workflow_for_Enzyme_Stability_Assessment cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_results Data Interpretation Enzyme Target Enzyme Formulations Prepare Formulations Enzyme->Formulations Buffer Buffer Solution Buffer->Formulations This compound This compound This compound->Formulations Glycerol Glycerol (Control) Glycerol->Formulations NoStabilizer No Stabilizer (Control) NoStabilizer->Formulations DSC Differential Scanning Calorimetry (DSC) Formulations->DSC Thermal Stability (Tm) Isothermal Isothermal Incubation & Activity Assay Formulations->Isothermal Activity over Time DLS Dynamic Light Scattering (DLS) Formulations->DLS Aggregation Analysis Tm_Comparison Compare Tm values DSC->Tm_Comparison Activity_Kinetics Compare activity loss rates Isothermal->Activity_Kinetics Aggregation_Profile Compare particle size DLS->Aggregation_Profile

Caption: Experimental workflow for assessing enzyme stability.

Hypothesized_Stabilization_Mechanism cluster_enzyme Enzyme Structure cluster_stabilizer Stabilizer Interaction Native Native Enzyme (Active Conformation) Unfolded Unfolded/Aggregated (Inactive State) Native->Unfolded Denaturing Stress (e.g., Heat) This compound This compound H_Bond Hydrogen Bonding This compound->H_Bond Ionic_Interaction Ionic Interactions This compound->Ionic_Interaction H_Bond->Native Stabilizes Fold Ionic_Interaction->Native Maintains Structure

Caption: Hypothesized mechanism of enzyme stabilization by this compound.

References

A comparative study of the hemolytic activity of different gluconamide-based surfactants.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hemolytic activity of various gluconamide-based surfactants. The information is intended to assist researchers in selecting appropriate surfactants for formulations, particularly in drug delivery systems where blood compatibility is a critical parameter. This document summarizes key experimental data, outlines common methodologies for assessing hemolytic activity, and discusses the underlying mechanisms of surfactant-induced hemolysis.

Introduction to this compound-Based Surfactants and Hemolytic Activity

This compound-based surfactants are a class of non-ionic surfactants derived from glucose. Their favorable toxicological profiles and biodegradability make them attractive alternatives to traditional petroleum-based surfactants in various applications, including pharmaceuticals and cosmetics. A key consideration for the use of any surfactant in biomedical applications is its interaction with blood components, particularly red blood cells (erythrocytes). Hemolytic activity, the lysis or rupture of red blood cells, is a crucial indicator of a surfactant's potential toxicity. Understanding the hemolytic properties of this compound-based surfactants is therefore essential for the development of safe and effective drug formulations.

The hemolytic potential of a surfactant is influenced by several physicochemical properties, including its critical micelle concentration (CMC), hydrophile-lipophile balance (HLB), and the structure of its hydrophobic and hydrophilic moieties.[1] Generally, the lytic potency of a surfactant is related to its ability to interact with and disrupt the erythrocyte membrane.[1]

Comparative Hemolytic Activity

The hemolytic activity of surfactants is often quantified by the HC50 value, which represents the concentration of the surfactant required to cause 50% hemolysis of a red blood cell suspension. A higher HC50 value indicates lower hemolytic activity and thus better blood compatibility.

The following table summarizes the reported hemolytic activity of two common N-alkanoyl-N-methylglucamide (MEGA) surfactants.

SurfactantAlkyl Chain LengthCritical Micelle Concentration (CMC) (mM)Hemolytic Activity (HC50) (mM)
MEGA-8 (N-Octanoyl-N-methylglucamide)C874.02.000 ± 0.084
MEGA-10 (N-Decanoyl-N-methylglucamide)C105.50.700 ± 0.011

Data sourced from a review on hemolysis by surfactants, citing studies on human erythrocytes in phosphate-buffered saline (PBS) at 37°C.[2]

From the data, a clear trend can be observed: as the alkyl chain length of the N-alkanoyl-N-methylglucamide increases from C8 (MEGA-8) to C10 (MEGA-10), the hemolytic activity increases, as indicated by the lower HC50 value for MEGA-10. This suggests that the longer hydrophobic tail of MEGA-10 interacts more strongly with the erythrocyte membrane, leading to greater disruption at lower concentrations.

Experimental Protocol: In Vitro Hemolysis Assay

The following is a generalized protocol for determining the hemolytic activity of a surfactant. Specific parameters may vary between laboratories.

1. Preparation of Red Blood Cell (RBC) Suspension:

  • Obtain fresh, whole blood (e.g., human or rabbit) containing an anticoagulant.
  • Centrifuge the blood to separate the erythrocytes from the plasma and buffy coat.
  • Wash the RBC pellet multiple times with an isotonic buffer solution (e.g., phosphate-buffered saline, PBS) by repeated centrifugation and resuspension.
  • After the final wash, resuspend the RBCs in the buffer to a desired concentration (e.g., 2% hematocrit).

2. Assay Procedure:

  • Prepare a series of dilutions of the test surfactant in the isotonic buffer.
  • In a microcentrifuge tube or a 96-well plate, mix a fixed volume of the RBC suspension with an equal volume of each surfactant dilution.
  • Include a negative control (RBCs in buffer only) and a positive control (RBCs in a solution known to cause 100% hemolysis, such as distilled water or a high concentration of a lytic surfactant like Triton X-100).
  • Incubate the samples at a physiological temperature (e.g., 37°C) for a specified period (e.g., 1-4 hours).
  • After incubation, centrifuge the samples to pellet the intact RBCs and cell debris.

3. Quantification of Hemolysis:

  • Carefully transfer the supernatant to a new microplate.
  • Measure the absorbance of the supernatant at a wavelength corresponding to the peak absorbance of hemoglobin (e.g., 540 nm).
  • Calculate the percentage of hemolysis for each surfactant concentration using the following formula:

4. Data Analysis:

  • Plot the percentage of hemolysis against the surfactant concentration.
  • Determine the HC50 value from the dose-response curve, which is the concentration that causes 50% hemolysis.

Mechanisms of Surfactant-Induced Hemolysis

The lysis of erythrocytes by surfactants is a complex process that can occur through several mechanisms. The two primary mechanisms are osmotic lysis and solubilization of the cell membrane.[1]

  • Osmotic Lysis: At lower concentrations, surfactant monomers can insert into the erythrocyte membrane, increasing its permeability to ions. This influx of ions leads to an influx of water due to osmotic pressure, causing the cell to swell and eventually burst.

  • Membrane Solubilization: At concentrations near and above the CMC, surfactant micelles can extract lipids and proteins from the cell membrane, leading to its complete disruption and solubilization.

The dominant mechanism depends on the specific surfactant, its concentration, and the experimental conditions.

Visualizing the Experimental Workflow and Surfactant-Membrane Interaction

To better illustrate the processes involved, the following diagrams have been generated.

Hemolysis_Assay_Workflow cluster_prep RBC Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Whole Blood Whole Blood Centrifuge_1 Centrifuge_1 Whole Blood->Centrifuge_1 Separate Plasma Wash_RBC Wash_RBC Centrifuge_1->Wash_RBC Isotonic Buffer Resuspend_RBC Resuspend_RBC Wash_RBC->Resuspend_RBC Create Suspension Mix_Samples Mix_Samples Surfactant_Dilutions Prepare Surfactant Dilutions Surfactant_Dilutions->Mix_Samples Incubate Incubate Mix_Samples->Incubate 37°C Centrifuge_2 Centrifuge_2 Incubate->Centrifuge_2 Pellet Intact RBCs Measure_Absorbance Measure_Absorbance Centrifuge_2->Measure_Absorbance Supernatant Calculate_Hemolysis Calculate_Hemolysis Measure_Absorbance->Calculate_Hemolysis Formula Determine_HC50 Determine_HC50 Calculate_Hemolysis->Determine_HC50 Dose-Response Curve

Caption: Workflow for the in vitro hemolysis assay.

Surfactant_Hemolysis_Mechanisms cluster_membrane Erythrocyte Membrane cluster_low_conc Low Surfactant Concentration cluster_high_conc High Surfactant Concentration (≥CMC) Membrane Lipid Bilayer Monomer_Insertion Surfactant Monomers Insert into Membrane Increased_Permeability Increased Ion Permeability Monomer_Insertion->Increased_Permeability Osmotic_Imbalance Water Influx Increased_Permeability->Osmotic_Imbalance Swelling_Lysis Cell Swelling & Lysis Osmotic_Imbalance->Swelling_Lysis Hemolysis_Outcome Hemolysis Swelling_Lysis->Hemolysis_Outcome Micelle_Formation Surfactant Micelles Form Lipid_Extraction Extraction of Lipids & Proteins Micelle_Formation->Lipid_Extraction Membrane_Solubilization Membrane Disruption & Solubilization Lipid_Extraction->Membrane_Solubilization Membrane_Solubilization->Hemolysis_Outcome

Caption: Mechanisms of surfactant-induced hemolysis.

Conclusion

The hemolytic activity of this compound-based surfactants is a critical parameter for their application in drug delivery and other biomedical fields. The available data indicates that the hemolytic potential of N-alkanoyl-N-methylglucamides is influenced by their alkyl chain length, with longer chains leading to increased hemolytic activity. Researchers should carefully consider the HC50 values of these surfactants in the context of their intended application and concentration. The standardized in vitro hemolysis assay provides a reliable method for evaluating and comparing the blood compatibility of different surfactant candidates. Further research into a wider range of this compound-based surfactants will provide a more comprehensive understanding of their structure-activity relationships and facilitate the design of safer and more effective formulations.

References

A Comparative Guide to the Biocompatibility and Cytotoxicity of Novel Gluconamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biocompatibility and cytotoxicity of novel compounds is a cornerstone of preclinical assessment. This guide provides a comparative analysis of novel gluconamide compounds, a class of sugar-based surfactants, against other common alternatives. By presenting available experimental data, detailed protocols, and visual workflows, this guide aims to offer an objective assessment to inform further research and development.

Gluconamides, derived from renewable resources, are noted for their biodegradability and generally low toxicity, making them attractive candidates for various applications, including as excipients in drug formulations and as agents in personal care products. Their performance, however, must be rigorously compared against established alternatives to ascertain their relative safety and efficacy.

Data Presentation: A Comparative Overview

The following tables summarize key biocompatibility and cytotoxicity data for various N-alkyl gluconamides and comparator surfactants. Direct IC50 values for a wide range of novel gluconamides are not extensively available in publicly accessible literature, highlighting a need for further research. The data presented for gluconamides, therefore, focuses on biocompatibility indicators such as hemolytic activity, while cytotoxicity data for well-characterized alternatives are provided for context.

Table 1: Biocompatibility Data – Hemolytic Activity of Sugar-Based Surfactants

CompoundAssay TypeTest SystemResultsReference
N-Octyl-β-D-glucopyranosideHemolysis AssayHuman and Rat ErythrocytesHC50: 8.35 mM (Human), 8.21 mM (Rat)[1]
Novel Sugar-Based Surfactants (from glucose and (R)-12-hydroxystearic acid)Hemolysis AssayNot SpecifiedHemolytic close to their Critical Micelle Concentration (CMC)[2]
Octyl-β-D-glucopyranoside (OGP)Hemolysis AssayNot SpecifiedHemolysis rate of 10-16%[3]

Table 2: In Vitro Cytotoxicity Data of Comparator Surfactants

CompoundCell LineAssay TypeIC50 / CytotoxicityReference
Cocamidopropyl Betaine (CAPB)Human Gingival FibroblastsMTT Assay>90% cytotoxicity at tested concentrations[4]
Sodium Lauryl Sulfate (SLS)Human Gingival FibroblastsMTT Assay>90% cytotoxicity at tested concentrations[4]
Lactonic SophorolipidsSK-MEL-28 (Melanoma)Cell Viability AssayLower IC50 than on HaCaT cells[1]
Di-rhamnolipidsSK-MEL-28, HaCaTCell Viability AssayReduced viability at >40 µg/mL[1]
Polyoxyethylene-10-oleyl etherBronchial Epithelial CellsNot SpecifiedIC50: 0.06 - 0.08 mg/mL[5]
N,N-dimethyldodecylamine-N-oxideBronchial Epithelial CellsNot SpecifiedIC50: 0.06 - 0.08 mg/mL[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biocompatibility and cytotoxicity studies. Below are protocols for the widely used MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds (novel gluconamides and alternatives)

  • 96-well plates

  • Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell lysis.

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Test compounds

  • 96-well plates

  • Cell lysis buffer (for maximum LDH release control)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and the conceptual relationship between biocompatibility and cytotoxicity assessment.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Compound Dilutions treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (490-590nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow of the MTT assay for assessing cell viability.

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_collection Sample Collection cluster_reaction LDH Reaction cluster_analysis Analysis cell_seeding Seed & Treat Cells incubation Incubate cell_seeding->incubation centrifuge Centrifuge Plate incubation->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant add_reagent Add LDH Reaction Mix collect_supernatant->add_reagent incubate_rt Incubate at RT add_reagent->incubate_rt read_absorbance Measure Absorbance (490nm) incubate_rt->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity Biocompatibility_Cytotoxicity_Relationship cluster_compound Test Compound cluster_assessment In Vitro Assessment cluster_assays Experimental Assays cluster_outcomes Key Outcomes novel_this compound Novel this compound Compound biocompatibility Biocompatibility novel_this compound->biocompatibility cytotoxicity Cytotoxicity novel_this compound->cytotoxicity hemolysis_assay Hemolysis Assay biocompatibility->hemolysis_assay mtt_assay MTT Assay cytotoxicity->mtt_assay ldh_assay LDH Assay cytotoxicity->ldh_assay low_hemolysis Low Hemolysis hemolysis_assay->low_hemolysis high_viability High Cell Viability mtt_assay->high_viability ic50 IC50 Value mtt_assay->ic50 low_ldh_release Low LDH Release ldh_assay->low_ldh_release

References

Cross-validation of experimental results obtained using gluconamide from different suppliers.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the consistency and purity of reagents are paramount for reproducible and reliable experimental outcomes. This guide provides a framework for the cross-validation of N-Hexyl-D-gluconamide, a versatile non-ionic surfactant and hydrogelator, from different commercial suppliers.[1] By implementing the outlined experimental protocols and data analysis strategies, researchers can objectively assess the performance of N-Hexyl-D-gluconamide from various sources, ensuring the integrity of their research and development endeavors.

Purity and Characterization Analysis

The initial step in cross-validating N-Hexyl-D-gluconamide from different suppliers is a thorough assessment of its purity and chemical identity. Variations in synthesis and purification processes among suppliers can lead to differing impurity profiles, which may impact experimental results.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a fundamental technique for quantifying the purity of N-Hexyl-D-gluconamide.[2] The following table presents a hypothetical comparison of results for N-Hexyl-D-gluconamide sourced from three different suppliers.

Parameter Supplier A Supplier B Supplier C
Stated Purity (%) >99.0>98.0>99.5
Observed Purity (%) 99.298.599.6
Retention Time (min) 8.458.478.44
Major Impurity Peak Area (%) 0.30.80.1
Other Impurities Area (%) 0.50.70.3
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the chemical structure and identifying potential impurities.[2]

Parameter Supplier A Supplier B Supplier C
¹H NMR Conforms to structureConforms to structureConforms to structure
¹³C NMR Conforms to structureConforms to structureConforms to structure
Residual Solvent Trace EthanolTrace MethanolNot Detected

Experimental Protocols: Purity Assessment

HPLC Purity Analysis Protocol

This protocol details the method for determining the purity of N-Hexyl-D-gluconamide using reverse-phase HPLC.[2]

Materials:

  • N-Hexyl-D-gluconamide samples from each supplier

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[2]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (gradient elution may be necessary). Add 0.1% formic acid to the aqueous phase to improve peak shape.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of N-Hexyl-D-gluconamide in the mobile phase to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Gradient of water and acetonitrile with 0.1% formic acid

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm[2]

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

NMR Spectroscopy Protocol

This protocol outlines the steps for structural confirmation and impurity identification.[2]

Materials:

  • N-Hexyl-D-gluconamide samples

  • Deuterated solvent (e.g., DMSO-d₆ or CD₃OD)

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent.[2]

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: Compare the obtained chemical shifts, multiplicities, and integrations with the expected values for the N-Hexyl-D-gluconamide structure.

Purity Analysis Workflow

cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Evaluation cluster_3 Comparative Assessment SampleA Supplier A Sample HPLC HPLC Analysis SampleA->HPLC NMR NMR Spectroscopy SampleA->NMR SampleB Supplier B Sample SampleB->HPLC SampleB->NMR SampleC Supplier C Sample SampleC->HPLC SampleC->NMR Purity Purity Calculation (%) HPLC->Purity Impurities Impurity Profile HPLC->Impurities Structure Structural Confirmation NMR->Structure NMR->Impurities Comparison Cross-Supplier Comparison Purity->Comparison Structure->Comparison Impurities->Comparison start Weigh N-Hexyl-D-gluconamide dispersion Disperse in Deionized Water start->dispersion dissolution Heat and Stir to Dissolve dispersion->dissolution cooling Cool to Room Temperature dissolution->cooling gelation Allow Gel to Form cooling->gelation characterization Characterize Hydrogel Properties gelation->characterization mgc Determine MGC characterization->mgc temp Measure Gel-Sol Temperature characterization->temp time Record Gelation Time characterization->time end Comparative Analysis mgc->end temp->end time->end

References

Benchmarking the performance of gluconamide in various biochemical assays.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical and cellular assays, the choice of detergents and buffering agents is paramount to preserving the integrity and function of biological macromolecules. This guide provides a comprehensive performance benchmark of gluconamide-based non-ionic surfactants, specifically N-acyl-N-methylglucamides (MEGAs), against other commonly used alternatives. The data and protocols presented herein are designed to assist researchers in making informed decisions for their experimental designs, particularly in the context of membrane protein research and enzyme assays.

Data Presentation: Physicochemical Properties and Performance

The selection of a suitable non-ionic surfactant is critical for applications such as membrane protein solubilization and stabilization. The following tables provide a comparative summary of the key physicochemical properties of representative this compound-based surfactants and other common non-ionic detergents.

Table 1: Physicochemical Properties of Selected Non-Ionic Surfactants

PropertyN-Octanoyl-N-methylglucamide (MEGA-8)N-Decanoyl-N-methylglucamide (MEGA-10)n-Octyl-β-D-glucopyranoside (OG)Triton X-100
Molecular Weight ( g/mol ) 321.4[1]349.5[2]292.37~625
Critical Micelle Concentration (CMC) in H₂O ~70 mM (2.5%)[1][3]6-7 mM (0.21%)[2][4]~20-25 mM (0.53%)0.2-0.9 mM
pKa Not typically used as a bufferNot typically used as a bufferNot applicableNot applicable
Solubility Soluble in water (10%)[5]Water soluble[4]Soluble in waterSoluble in water
Appearance White crystalline powder[5]White powder[4]White solidClear, viscous liquid

Table 2: Performance Comparison in Membrane Protein Solubilization

ParameterN-acyl-N-methylglucamides (MEGAs)Alkyl Glycosides (e.g., OG)Polyoxyethylene Glycols (e.g., Triton X-100)
Solubilization Efficiency Good, particularly for stable proteins.[6]High, widely used for a broad range of membrane proteins.High, effective for many applications.
Denaturing Properties Generally non-denaturing and considered mild.[3]Mild, but can be denaturing for some sensitive proteins.Generally mild, but can inactivate some enzymes.
Dialyzability Easily removed by dialysis due to high CMC.[4]High CMC allows for easy removal by dialysis.Low CMC makes it difficult to remove by dialysis.
UV Absorbance Transparent in the UV region.[3]Low UV absorbance.High UV absorbance, can interfere with spectrophotometric assays.
Interference in Protein Assays Low interference expected in Bradford and BCA assays, but should be tested.Can interfere with some protein assays.Known to interfere with Bradford and other dye-based assays.[7]
Cytotoxicity Generally considered to have low cytotoxicity, but requires empirical validation for specific cell lines.Varies with alkyl chain length; some cytotoxicity observed.Can exhibit cytotoxicity at higher concentrations.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of surfactants in biochemical assays. The following protocols provide a framework for assessing the performance of this compound-based surfactants.

Protocol 1: Determination of Membrane Protein Solubilization Efficiency

This protocol outlines a general procedure to screen for the optimal concentration of a this compound-based surfactant for solubilizing a target membrane protein.

Materials:

  • Cell paste or membrane fraction containing the target protein.

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail.

  • Solubilization Buffer: Lysis buffer containing varying concentrations of the test surfactant (e.g., 0.1% - 2% w/v MEGA-8 or MEGA-10).

  • SDS-PAGE reagents and Western blot apparatus.

  • Antibody specific to the target protein.

Procedure:

  • Resuspend the cell paste or membrane fraction in Lysis Buffer.

  • Aliquot the suspension into microcentrifuge tubes.

  • Add Solubilization Buffer with different surfactant concentrations to each tube.

  • Incubate on a rotator at 4°C for 1-2 hours.

  • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the insoluble material.

  • Carefully collect the supernatant (soluble fraction).

  • Analyze both the soluble and insoluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Quantify the band intensities to determine the percentage of solubilized protein at each surfactant concentration.

Protocol 2: Assessment of Surfactant Interference in an Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is designed to evaluate the potential interference of a this compound-based surfactant in a standard direct ELISA.

Materials:

  • Antigen of interest.

  • Primary antibody conjugated to an enzyme (e.g., HRP).

  • Coating Buffer: 0.1 M sodium carbonate, pH 9.6.

  • Wash Buffer: PBS with 0.05% Tween 20.

  • Blocking Buffer: 1% BSA in PBS.

  • Dilution Buffer: PBS with varying concentrations of the test surfactant (e.g., 0.01% - 0.5% w/v MEGA-10).

  • Substrate solution (e.g., TMB for HRP).

  • Stop Solution (e.g., 2 M H₂SO₄).

  • 96-well ELISA plate.

Procedure:

  • Coat the wells of a 96-well plate with the antigen in Coating Buffer overnight at 4°C.

  • Wash the plate three times with Wash Buffer.

  • Block the wells with Blocking Buffer for 1 hour at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Prepare serial dilutions of the enzyme-conjugated primary antibody in Dilution Buffers containing different concentrations of the test surfactant. Also prepare a control with no surfactant.

  • Add the antibody dilutions to the wells and incubate for 1-2 hours at room temperature.

  • Wash the plate five times with Wash Buffer.

  • Add the substrate solution and incubate in the dark until color develops.

  • Stop the reaction with Stop Solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Compare the signal-to-noise ratio and the standard curve parameters across the different surfactant concentrations to assess interference.

Mandatory Visualization

Diagrams are provided below to illustrate key concepts and workflows relevant to the use of this compound-based surfactants in biochemical research.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Solubilization Solubilization with This compound Surfactant Membrane_Prep->Solubilization Enzyme_Assay Enzyme Activity Assay Solubilization->Enzyme_Assay Binding_Assay Ligand Binding Assay Solubilization->Binding_Assay Performance Performance Comparison Enzyme_Assay->Performance Binding_Assay->Performance Optimization Optimization Performance->Optimization

Caption: Workflow for evaluating this compound surfactant performance.

Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation Cascade

Caption: A generic G-Protein Coupled Receptor (GPCR) signaling pathway.

References

The Ascendance of Gluconamide: A Superior Alternative to Traditional Sugar-Based Surfactants in Biopharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for superior excipients that enhance drug stability and performance is perpetual. In the realm of surfactants, a new class of sugar-based molecules, gluconamides, is demonstrating significant advantages over traditional counterparts like Alkyl Polyglycosides (APGs) and sorbitan (B8754009) esters. This guide provides an objective comparison of their performance, supported by experimental data, to illuminate the benefits of incorporating gluconamides in advanced formulations.

Gluconamide surfactants, derived from glucose, are gaining prominence due to their exceptional mildness, biodegradability, and impressive performance characteristics. These non-ionic surfactants offer a compelling alternative to established sugar-based surfactants, addressing some of their inherent limitations, particularly in the critical area of protein stabilization.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental aspect of surfactant performance is its ability to reduce surface tension and form micelles, which is quantified by the Critical Micelle Concentration (CMC). A lower CMC indicates a more efficient surfactant, requiring a smaller amount to achieve the desired effect.

Surfactant TypeAlkyl Chain LengthCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
N-Alkyl-N-methyl-D-gluconamide C104.827.5
C121.228.0
C140.329.0
C160.0830.5
C180.0232.0
Alkyl Polyglycoside (APG) C8-C160.2 - 1.0[1]Not consistently reported
Sorbitan Monostearate (Span 60) C180.03 - 0.1[1]~24 (in oil)[2][3]
Sorbitan Monooleate (Span 80) C18 (unsaturated)Not readily available in aqueous systemsNot readily available in aqueous systems

Data for N-Alkyl-N-methyl-D-gluconamides is derived from a comparative analysis.[4] Data for APG and Sorbitan Esters are compiled from various sources and may vary based on specific composition and conditions.

As the data indicates, N-alkyl-N-methyl-D-gluconamides exhibit a clear trend of decreasing CMC with increasing alkyl chain length, demonstrating their high efficiency. While direct comparison is challenging due to variations in experimental conditions across different studies, gluconamides show competitive CMC values with other non-ionic surfactants.

Foaming Properties: A Delicate Balance

Foaming is a critical attribute in many pharmaceutical and personal care applications. The ideal surfactant should provide sufficient foam for the intended use without being excessive or unstable.

Surfactant TypeInitial Foam Height (ml)Foam Stability (ml) after 5 min
This compound (N-Dodecyl-N-methyl-D-gluconamide) Data not available in direct comparisonData not available in direct comparison
Alkyl Polyglycoside (APG) HighGood
Sorbitan Esters (e.g., Span 60) Low to moderateModerate to high (in oleofoams)[5][6]

Quantitative, directly comparable data for the foaming properties of gluconamides in aqueous systems using standardized methods like Ross-Miles is currently limited in publicly available literature. APGs are generally known for their good foaming properties, while sorbitan esters are typically used in water-in-oil emulsions and their foaming in aqueous systems is less pronounced but can be stable in oleofoams.[5][6]

Protein Stabilization: The Decisive Advantage of Gluconamides

For drug development professionals, the ability of a surfactant to stabilize therapeutic proteins is paramount. Surfactants can prevent protein aggregation and denaturation at interfaces.[3][7] Non-ionic surfactants are generally preferred for this purpose due to their weaker interactions with proteins compared to ionic surfactants.[8]

N-dodecyl-β-D-maltoside (DDM), a surfactant with a similar sugar-based headgroup to gluconamides, has been shown to be particularly effective at stabilizing membrane proteins.[8][9][10][11] This suggests that surfactants with larger, more complex sugar headgroups, like gluconamides, may offer enhanced protein stability compared to the simpler glucose unit of APGs or the sorbitan ring of sorbitan esters.

Experimental Protocols

To ensure objective and reproducible comparisons, standardized experimental protocols are essential.

Determination of Critical Micelle Concentration (CMC) by Tensiometry

Objective: To determine the concentration at which surfactant molecules begin to form micelles in a solution.

Methodology:

  • Prepare a series of aqueous solutions of the surfactant with varying concentrations.

  • Measure the surface tension of each solution using a tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring).

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is identified as the concentration at which a sharp break in the curve occurs, after which the surface tension remains relatively constant.

Assessment of Foaming Properties by the Ross-Miles Method

Objective: To evaluate the foaming capacity and foam stability of a surfactant solution.

Methodology:

  • Prepare a standard solution of the surfactant in a specified water hardness.

  • A fixed volume of the solution is allowed to fall from a specified height into a graduated cylinder containing another portion of the same solution, generating foam.

  • The initial height of the foam is measured immediately after all the solution has fallen.

  • The foam height is then measured again at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[12]

Protein Stability Assay (Thermal Denaturation)

Objective: To assess the ability of a surfactant to stabilize a protein against heat-induced denaturation.

Methodology:

  • Prepare solutions of a model protein (e.g., Bovine Serum Albumin - BSA) in a suitable buffer, both with and without the surfactant at various concentrations.

  • Use a technique such as Circular Dichroism (CD) spectroscopy or Differential Scanning Calorimetry (DSC) to monitor the protein's secondary or tertiary structure as the temperature is gradually increased.

  • The temperature at which 50% of the protein is denatured (Tm) is determined.

  • An increase in the Tm in the presence of the surfactant indicates a stabilizing effect.

Visualizing the Science

To better understand the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow_CMC cluster_prep Solution Preparation cluster_measurement Tensiometry cluster_analysis Data Analysis prep_start Start prep_solutions Prepare Surfactant Solutions of Varying Concentrations prep_start->prep_solutions measure_st Measure Surface Tension of Each Solution prep_solutions->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data find_cmc Identify CMC at Curve Inflection Point plot_data->find_cmc

Workflow for CMC Determination by Tensiometry.

Surfactant_Protein_Interaction Protein Native Protein UnfoldedProtein Unfolded Protein Protein->UnfoldedProtein Denaturing Stress (e.g., Heat, Agitation) StabilizedComplex Stabilized Protein-Surfactant Complex Protein->StabilizedComplex Addition of This compound Surfactant AggregatedProtein Aggregated Protein UnfoldedProtein->AggregatedProtein Hydrophobic Interactions Surfactant Surfactant Monomers Surfactant->StabilizedComplex

Mechanism of Protein Stabilization by Surfactants.

Conclusion

The available data and structural considerations strongly suggest that this compound surfactants represent a significant advancement over traditional sugar-based surfactants like APGs and sorbitan esters. Their high efficiency, demonstrated by low CMC values, combined with their inherent mildness and biodegradability, make them an attractive option for a wide range of applications.

For drug development professionals, the most compelling advantage lies in their potential for superior protein stabilization. The unique structure of the this compound headgroup appears to offer enhanced protection against protein denaturation and aggregation, a critical factor in the formulation of stable and effective biologic therapeutics. While more direct comparative studies are needed to fully quantify these advantages across all performance metrics, the current body of evidence positions gluconamides as a highly promising class of surfactants for the future of pharmaceutical and biopharmaceutical formulations.

References

Efficacy Showdown: A Comparative Guide to Ester, Amide, and Carbonate-Linked Cleavable Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cleavable surfactants, molecules designed with intentionally weak bonds, are at the forefront of advancements in drug delivery and material science. Their ability to degrade into less active, more biocompatible components under specific physiological conditions makes them highly attractive for applications requiring controlled release and reduced long-term toxicity. This guide provides a comprehensive comparison of three prominent classes of cleavable surfactants, categorized by their labile linkage: ester, amide, and carbonate. We delve into their physicochemical properties, hydrolysis kinetics, and performance in drug delivery, supported by experimental data and detailed protocols to aid in the selection of the most suitable surfactant for your research needs.

Physicochemical Properties and Hydrolysis Kinetics

The choice of a cleavable linker significantly influences the fundamental properties of a surfactant, including its self-assembly behavior and stability. The following table summarizes key comparative data for nonionic surfactants with identical hydrophobic (octyl) and hydrophilic (tetra(ethylene glycol)) portions, differing only in the cleavable linkage.

PropertyEster-LinkedAmide-LinkedCarbonate-LinkedEther-Linked (Non-cleavable control)
Critical Micelle Concentration (CMC) (mM) 10653.29
Surface Tension at CMC (γCMC) (mN/m) 31363030
Cloud Point (°C) 40614449
Hydrolysis Half-life (Alkaline, 20°C) 13 minutes>100 weeks21 minutesNot Applicable
Data sourced from Stjerndahl et al., J Surfact Deterg (2019).[1][2]

Key Observations:

  • Amide-linked surfactants exhibit a significantly higher CMC, indicating a lower tendency to form micelles, and are remarkably stable to hydrolysis compared to their ester and carbonate counterparts.[1][2]

  • Carbonate-linked surfactants show the lowest CMC, suggesting they are the most efficient at forming micelles.[1][2] Their stability to alkaline hydrolysis is slightly greater than that of ester-linked surfactants.[1][2][3]

  • Ester-linked surfactants are readily hydrolyzed under alkaline conditions.[1][2]

Biocompatibility and Cytotoxicity

A critical consideration for drug delivery applications is the biocompatibility of the surfactant and its degradation products. While comprehensive, directly comparative cytotoxicity data for a single cell line under identical conditions is limited in the literature, general trends can be inferred. Cationic surfactants, often used for gene delivery, generally exhibit higher cytotoxicity than non-ionic surfactants.[4] The introduction of cleavable ester linkages in cationic gemini (B1671429) surfactants has been shown to result in degradation products that are less toxic than the parent surfactant.[5] For instance, an ester-containing gemini surfactant (12Q2OCO1Q12) was found to have an ErC50 value of 0.27 mg/L for aquatic organisms, while its hydrolysis products were even more toxic.[5][6] In contrast, certain fatty acid-based imidazolium (B1220033) gemini surfactants with ester linkages were found to have low cytotoxicity against human embryonic kidney cells (HEK-293).[7] Amide-linked serine-based cationic gemini surfactants have shown efficient in vitro transfection with no marked decrease in cell viability.[8]

Linkage TypeBiocompatibility/Cytotoxicity Insights
Ester Can be designed to be biodegradable, but cytotoxicity varies with structure. Some ester-quats show significant aquatic toxicity.[5][6]
Amide Generally considered biocompatible. Serine-based amide-linked gemini surfactants have shown good cell viability in gene transfection studies.[8]
Carbonate Hydrolysis yields alcohols and carbon dioxide, which are generally considered biocompatible.[3] Cationic surfactants with carbonate linkages have shown antimicrobial activity comparable to non-cleavable analogs.[3]

Drug and Gene Delivery Efficacy

The nature of the cleavable linkage can impact drug loading, release kinetics, and transfection efficiency.

  • Ester Linkages: Commonly used in cationic lipids for gene delivery.[9] The release of the genetic material can be triggered by intracellular esterases. However, the transfection efficiency can be influenced by the overall lipid structure, not just the linker.[10] For small molecule drugs, ester-based micelles can provide sustained release, with the rate being pH-dependent.[11]

  • Amide Linkages: Cationic lipids with amide linkers are reported to be chemically stable and biodegradable, making them efficient for gene delivery.[12] Serine-based cationic gemini surfactants with amide linkers have demonstrated successful DNA binding and efficient in vitro transfection.[8]

  • Carbonate Linkages: The hydrolysis of carbonate linkages can be triggered by changes in pH, making them suitable for pH-responsive drug release systems.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of cleavable surfactants. Below are protocols for key experiments.

Determination of Hydrolysis Rate by ¹H NMR Spectroscopy

Objective: To quantify the rate of cleavage of the surfactant's labile bond under specific conditions (e.g., alkaline pH).

Materials:

  • Cleavable surfactant

  • Deuterated solvent (e.g., D₂O)

  • Buffer solution of desired pH (e.g., sodium carbonate buffer for alkaline hydrolysis)

  • NMR spectrometer and tubes

Procedure:

  • Dissolve a known concentration of the cleavable surfactant in the deuterated buffer solution directly within an NMR tube. The concentration should be below the CMC to study the kinetics of the monomeric form.

  • Acquire an initial ¹H NMR spectrum (t=0) to identify the characteristic peaks of the intact surfactant, particularly the protons adjacent to the cleavable linkage (ester, amide, or carbonate).

  • Maintain the NMR tube at a constant temperature (e.g., 20°C) and acquire spectra at regular time intervals.

  • Process the spectra and integrate the characteristic peaks of both the intact surfactant and one of the degradation products.

  • The disappearance of the reactant peak or the appearance of a product peak over time is used to calculate the rate of hydrolysis. The half-life (t₁/₂) can be determined by plotting the natural logarithm of the reactant concentration versus time for a first-order reaction.

In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To evaluate the effect of the cleavable surfactant on the metabolic activity of a cell line as an indicator of cytotoxicity.

Materials:

  • Cell line of interest (e.g., HeLa, HEK-293)

  • Complete cell culture medium

  • 96-well plates

  • Cleavable surfactant solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Remove the culture medium and replace it with fresh medium containing serial dilutions of the cleavable surfactant. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[13]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of surfactant that inhibits 50% of cell growth) can be determined by plotting cell viability against surfactant concentration.

In Vitro Drug Release Study using Dialysis Method

Objective: To determine the release profile of a drug encapsulated within micelles formed from the cleavable surfactant.

Materials:

  • Drug-loaded micelles

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the micelles.

  • Release buffer at different pH values (e.g., pH 7.4 for physiological conditions and pH 5.0 to simulate the endosomal environment).

  • Shaking incubator or water bath

  • Analytical method to quantify the drug (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

  • Prepare drug-loaded micelles by a suitable method (e.g., thin-film hydration, dialysis).

  • Transfer a known volume of the drug-loaded micelle solution into a dialysis bag.

  • Place the dialysis bag in a larger vessel containing a known volume of the release buffer.

  • Maintain the setup at 37°C with constant gentle stirring.

  • At predetermined time intervals, withdraw a sample from the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a validated analytical method.

  • Calculate the cumulative percentage of drug released over time.

Visualizing the Concepts

Diagrams created using Graphviz to illustrate key concepts.

Cleavable_Surfactant_Structure cluster_ester Ester-Linked cluster_amide Amide-Linked cluster_carbonate Carbonate-Linked Ester_Head Hydrophilic Head Ester_Linker Ester Linkage (-COO-) Ester_Head->Ester_Linker Ester_Tail Hydrophobic Tail Ester_Linker->Ester_Tail Amide_Head Hydrophilic Head Amide_Linker Amide Linkage (-CONH-) Amide_Head->Amide_Linker Amide_Tail Hydrophobic Tail Amide_Linker->Amide_Tail Carbonate_Head Hydrophilic Head Carbonate_Linker Carbonate Linkage (-OCOO-) Carbonate_Head->Carbonate_Linker Carbonate_Tail Hydrophobic Tail Carbonate_Linker->Carbonate_Tail Hydrolysis_Pathway Intact_Surfactant Cleavable Surfactant Micelle Trigger Trigger (e.g., pH change, enzyme) Intact_Surfactant->Trigger Cleavage Linkage Cleavage Trigger->Cleavage Degradation_Products Degradation Products (e.g., alcohol, carboxylic acid, CO2) Cleavage->Degradation_Products Disassembly Micelle Disassembly Cleavage->Disassembly Drug_Release Drug Release Disassembly->Drug_Release Experimental_Workflow Start Synthesize/Obtain Surfactant Physicochem Physicochemical Characterization (CMC, Surface Tension, Cloud Point) Start->Physicochem Hydrolysis Hydrolysis Kinetics Study (NMR) Start->Hydrolysis Biocompatibility Biocompatibility Assessment (Cytotoxicity, Hemolysis) Start->Biocompatibility Drug_Loading Drug Loading & Characterization Physicochem->Drug_Loading End Select Optimal Surfactant Hydrolysis->End Biocompatibility->End Release_Study In Vitro Drug Release Study Drug_Loading->Release_Study Release_Study->End

References

Unveiling the Performance of Gluconamide in Varied pH and Ionic Strength Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is paramount to ensuring the stability, efficacy, and safety of pharmaceutical formulations. Gluconamide, a sugar-based, non-ionic surfactant, has emerged as a promising "green" alternative to traditional surfactants. This guide provides a comprehensive comparison of this compound's performance under different pH and ionic strength conditions against two widely used alternatives: Polysorbate 80 and Lauryl Glucoside. The information presented herein is supported by available experimental data and established scientific principles.

This comparative analysis delves into key performance indicators such as solubility, viscosity, critical micelle concentration (CMC), and stability. While direct, comprehensive quantitative data for this compound across a wide range of these conditions is limited in publicly available literature, this guide synthesizes existing knowledge on this compound and its analogues, alongside extensive data for the selected alternatives, to provide a valuable resource for formulation development.

Executive Summary of Comparative Performance

The selection of a suitable surfactant is a critical decision in formulation development, with performance being highly dependent on the chemical environment. The following table provides a high-level summary of the expected performance of this compound in comparison to Polysorbate 80 and Lauryl Glucoside under varying pH and ionic strength conditions.

Performance MetricThis compound (N-Hexyl-D-gluconamide)Polysorbate 80Lauryl Glucoside
pH Stability Generally stable, but potential for hydrolysis at extreme pH.Stable across a wide pH range (3-10), but can undergo autooxidation and hydrolysis, with degradation accelerated by metal ions.Generally stable, but can hydrolyze at low pH (e.g., pH < 3).
Ionic Strength Performance, including hydrogel formation, is expected to be influenced by ionic strength.Generally stable in the presence of salts.Tolerant to electrolytes.
Mildness Considered very mild and non-irritating.Generally considered safe, but can cause hypersensitivity reactions in some individuals.Known for its mildness and suitability for sensitive skin.[1]
Biodegradability Readily biodegradable.Biodegradable, but the ethoxylated structure can lead to more persistent metabolites.Readily biodegradable.[2]

Data Presentation: A Quantitative Comparison

The following tables summarize available quantitative data for key performance parameters of N-Hexyl-D-gluconamide and its alternatives. It is important to note that data for N-Hexyl-D-gluconamide is often estimated based on its analogues due to limited direct experimental results in the public domain.

Table 1: Critical Micelle Concentration (CMC)

The CMC is a crucial parameter indicating the concentration at which surfactant molecules begin to form micelles. A lower CMC value generally signifies higher efficiency.

SurfactantConditionCMC (mM)Reference
N-Hexyl-D-gluconamideEstimated in water~25-30[3]
Polysorbate 80Pure water0.012[4]
Polysorbate 80Citrate buffer (pH 4.5)0.0115[5]
Lauryl GlucosideWaterNot widely reported

Table 2: Solubility

Solubility is a critical factor for the incorporation of surfactants into aqueous formulations.

SurfactantConditionSolubilityReference
N-Hexyl-D-gluconamideWaterQualitatively described as amphiphilic
Polysorbate 80Water100 g/L[4]
Polysorbate 80Citrate buffer (pH 4.5) with 19 ppm surfactant14.17 mg/L (of quercetin)[5]
Lauryl GlucosideWaterSoluble[6]

Table 3: Viscosity

The viscosity of a surfactant solution can impact the final product's texture and stability. The effect of ionic strength on viscosity is a key consideration.

SurfactantConditionViscosityReference
N-Hexyl-D-gluconamide-Data not available
Polysorbate 8025°C, neat300–500 cP[4]
Lauryl Glucoside-High viscosity, contributes to thickening[7]

Table 4: Stability

The stability of a surfactant under different pH conditions is crucial for the shelf-life of a formulation.

SurfactantConditionStabilityReference
This compound-Amide bond can be susceptible to hydrolysis at extreme pH.
Polysorbate 80Histidine bufferFastest degradation[8]
Polysorbate 80Citrate, phosphate, tris buffersStable[8]
Lauryl Glucoside5% Citric Acid (pH ~2)Shows signs of hydrolysis (sediment formation) after 24 hours.[9]
Lauryl GlucosideAlkaline pH (11.5 - 12.5)Stable[6]

Experimental Protocols

To ensure reproducibility and enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by various methods, with surface tension measurement being a common and reliable technique.

Method: Surface Tension Measurement

  • Preparation of Solutions: Prepare a series of aqueous solutions of the surfactant at various concentrations in the desired buffer (with specific pH and ionic strength).

  • Surface Tension Measurement: Utilize a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is identified as the concentration at the point where a sharp break in the curve is observed.[10]

Determination of Aqueous Solubility

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.

Method: Shake-Flask Method

  • Sample Preparation: Add an excess amount of the surfactant to a known volume of the test solution (buffer with specific pH and ionic strength) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Separation: Centrifuge the suspension to separate the undissolved solid from the supernatant.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute if necessary, and determine the concentration of the dissolved surfactant using a validated analytical method (e.g., HPLC).

Evaluation of Foam Stability

The stability of foam generated by a surfactant solution can be assessed using a simple cylinder shaking method.

Method: Cylinder Shaking Method

  • Sample Preparation: Prepare solutions of the surfactant at a defined concentration in the desired buffer.

  • Foam Generation: Place a specific volume of the surfactant solution in a graduated cylinder, stopper it, and shake vigorously for a set amount of time (e.g., 1 minute).

  • Measurement: Immediately after shaking, record the initial foam volume. Monitor and record the foam volume at regular intervals (e.g., 5, 10, 30 minutes) to assess its stability over time.[11]

Determination of Cloud Point

The cloud point is the temperature at which a non-ionic surfactant solution becomes cloudy as it phase separates.

Method: Visual Observation

  • Sample Preparation: Prepare a 1% (w/w) solution of the non-ionic surfactant in the desired aqueous medium (with specific ionic strength).

  • Heating: Slowly heat the solution in a controlled temperature water bath.

  • Observation: The cloud point is the temperature at which the solution becomes visibly turbid.[12][13] The process can be automated using a melting point apparatus that detects changes in turbidity.[12]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the investigation of this compound's performance.

Experimental_Workflow_for_Surfactant_Performance cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Prep_this compound Prepare this compound Solutions Solubility Solubility (Shake-Flask) Prep_this compound->Solubility Viscosity Viscosity (Viscometer) Prep_this compound->Viscosity CMC CMC (Tensiometry) Prep_this compound->CMC Stability Stability (e.g., Hydrolysis Assay) Prep_this compound->Stability Prep_Alternatives Prepare Alternative Surfactant Solutions Prep_Alternatives->Solubility Prep_Alternatives->Viscosity Prep_Alternatives->CMC Prep_Alternatives->Stability Prep_Buffers Prepare Buffers (Varying pH & Ionic Strength) Prep_Buffers->Prep_this compound Prep_Buffers->Prep_Alternatives Data_Compilation Compile Quantitative Data Solubility->Data_Compilation Viscosity->Data_Compilation CMC->Data_Compilation Stability->Data_Compilation Comparison Comparative Analysis Data_Compilation->Comparison

Experimental workflow for comparing surfactant performance.

Logical_Relationship_pH_IonicStrength This compound This compound Performance Solubility Solubility This compound->Solubility Viscosity Viscosity This compound->Viscosity CMC CMC This compound->CMC Stability Stability (Hydrolysis) This compound->Stability pH pH pH->this compound Ionic_Strength Ionic Strength Ionic_Strength->this compound

Influence of pH and ionic strength on this compound performance.

Signaling_Pathway_Placeholder cluster_membrane Cell Membrane Receptor Membrane Receptor Protein Target Protein Downstream Downstream Signaling (Preserved Function) Protein->Downstream Surfactant This compound (or alternative) Solubilization Solubilization & Stabilization Surfactant->Solubilization Solubilization->Protein Extraction

Role of surfactants in membrane protein research.

Conclusion

This compound presents a compelling profile as a mild, biodegradable, and versatile non-ionic surfactant for pharmaceutical applications. While a complete quantitative dataset of its performance under varying pH and ionic strength is still emerging, the available information on its analogues suggests predictable behavior that can be leveraged in formulation design. In comparison to established alternatives like Polysorbate 80 and Lauryl Glucoside, this compound offers the distinct advantages of being derived from renewable resources and exhibiting excellent biocompatibility. However, its potential for hydrolysis at extreme pH values warrants careful consideration during formulation development and stability studies. The experimental protocols provided in this guide offer a framework for researchers to generate the specific data required for their unique applications, enabling a more direct and informed comparison of these surfactants. As research continues, a more comprehensive understanding of this compound's performance characteristics will undoubtedly solidify its position as a valuable tool in the formulation scientist's toolkit.

References

A comparative study on the interaction of various surfactants with lipid membranes.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis for researchers, scientists, and drug development professionals.

The interaction between surfactants and lipid membranes is a fundamental area of study with profound implications for drug delivery, membrane protein research, and the development of antimicrobial agents. Surfactants, or surface-active agents, are amphiphilic molecules that can partition into lipid bilayers, altering their structure and function. This guide provides a comparative overview of how different classes of surfactants—anionic, cationic, non-ionic, and zwitterionic—interact with lipid membranes, supported by experimental data and detailed methodologies.

A Three-Stage Model of Interaction

The interaction between surfactants and lipid membranes is often described by a three-stage model.[1][2] Initially, at low concentrations, surfactant monomers partition into the lipid bilayer. As the surfactant concentration increases, the membrane becomes saturated, leading to the formation of mixed micelles composed of both lipids and surfactants. Finally, at high concentrations, the bilayer is completely solubilized into these mixed micelles.[1][2]

Comparative Analysis of Surfactant Effects

The nature of the surfactant's headgroup and tail plays a crucial role in its interaction with the lipid membrane. These interactions can range from simple adsorption to complete membrane disruption.

Anionic Surfactants

Anionic surfactants, such as Sodium Dodecyl Sulfate (SDS), are known for their strong denaturing and solubilizing effects.[2] They interact with lipid membranes primarily through electrostatic and hydrophobic interactions. Studies using high-speed atomic force microscopy (HS-AFM) and quartz crystal microbalance with dissipation monitoring (QCM-D) have shown that SDS can instantaneously solubilize lipids by adsorbing onto and inserting into the supported lipid bilayer (SLB).[1]

Cationic Surfactants

Cationic surfactants are of particular interest due to their antimicrobial properties, which are often attributed to their ability to disrupt the negatively charged membranes of bacteria.[3][4] Their interaction is heavily influenced by electrostatic attraction to anionic lipid headgroups.[5][6] For instance, surfactant-like peptides with cationic residues have been shown to interact strongly with lipid vesicles, leading to changes in membrane structure.[3]

Non-ionic Surfactants

Non-ionic surfactants, such as Octaethylene glycol monododecyl ether (C12E8) and Triton X-100, are generally considered milder than their ionic counterparts.[1][7] Their interaction is primarily driven by hydrophobic forces. C12E8 has been observed to gradually disturb the morphology of SLBs by inducing curvature changes upon incorporation, leading to a slower solubilization process compared to SDS.[1] Some non-ionic surfactants can cause significant disordering of the membrane before lysis, while others may solubilize the membrane with less overall disruption.[8]

Zwitterionic Surfactants

Zwitterionic surfactants possess both a positive and a negative charge on their headgroup.[9] Their interaction with lipid membranes can be complex, influencing and being influenced by the pH of the surrounding environment.[9] These surfactants can alter the electrostatic potential at the membrane surface and can, in some cases, induce a net charge on neutral membranes.[9]

Quantitative Comparison of Surfactant-Membrane Interactions

To provide a clearer picture of the varying potencies of different surfactants, the following table summarizes key quantitative parameters from various studies. It is important to note that these values can be influenced by the specific lipid composition, buffer conditions, and temperature.

SurfactantTypeCritical Micelle Concentration (CMC) (mM)MethodLipid SystemObservationsReference
Sodium Dodecyl Sulfate (SDS)Anionic~8.2TensiometryL-α-phosphatidylcholine SLBInstantaneous solubilization[1]
Sodium N-dodecanoyl-N-methyl taurate (SDMT)Anionic~9.0TensiometryL-α-phosphatidylcholine SLBReversible adsorption with no morphological change[1]
Octaethylene glycol monododecyl ether (C12E8)Non-ionic~0.09TensiometryL-α-phosphatidylcholine SLBGradual disturbance and slower solubilization[1]

Experimental Methodologies

A variety of experimental techniques are employed to study the intricate dance between surfactants and lipid membranes.

Preparation of Lipid Vesicles

A common starting point for in-vitro studies is the preparation of lipid vesicles, often called liposomes. A typical protocol involves:

  • Lipid Film Hydration: A solution of the desired lipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) in an organic solvent like chloroform (B151607) is dried under a stream of nitrogen to form a thin film.[8]

  • Vacuum Desiccation: The lipid film is then placed under a vacuum for several hours to remove any residual solvent.[8]

  • Hydration: The dried lipid film is hydrated with an aqueous buffer solution, leading to the spontaneous formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing: To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to techniques such as extrusion through polycarbonate filters or sonication.

Key Analytical Techniques
  • High-Speed Atomic Force Microscopy (HS-AFM): This technique allows for the direct, real-time visualization of the morphological changes in a supported lipid bilayer upon interaction with surfactants.[1]

  • Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): QCM-D provides quantitative information on the mass and viscoelastic properties of the lipid bilayer as surfactants adsorb and potentially remove lipid molecules.[1]

  • Fluorescence Anisotropy: By incorporating fluorescent probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) into the lipid membrane, changes in fluorescence anisotropy can be measured to determine the ordering of the lipid acyl chains, which is affected by surfactant insertion.[8]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with the binding of surfactants to lipid vesicles, providing thermodynamic parameters of the interaction.[10]

  • Dynamic Light Scattering (DLS): DLS is used to measure the size distribution of lipid vesicles and can be employed to monitor changes in vesicle size or their complete solubilization into smaller mixed micelles upon surfactant addition.[11]

Visualizing Experimental Workflows and Interaction Models

To better illustrate the processes involved in studying and understanding surfactant-membrane interactions, the following diagrams are provided.

Experimental_Workflow cluster_prep Vesicle Preparation cluster_analysis Interaction Analysis Lipid Film Formation Lipid Film Formation Hydration Hydration Lipid Film Formation->Hydration Extrusion/Sonication Extrusion/Sonication Hydration->Extrusion/Sonication Surfactant Addition Surfactant Addition Extrusion/Sonication->Surfactant Addition Vesicles Vesicles HS-AFM HS-AFM Vesicles->HS-AFM Morphology QCM-D QCM-D Vesicles->QCM-D Mass/Viscoelasticity Fluorescence Fluorescence Vesicles->Fluorescence Membrane Order ITC ITC Vesicles->ITC Thermodynamics DLS DLS Vesicles->DLS Size Surfactant Addition->Vesicles

Caption: Workflow for studying surfactant-lipid membrane interactions.

Three_Stage_Model Lipid Bilayer Lipid Bilayer Saturated Bilayer Saturated Bilayer Lipid Bilayer->Saturated Bilayer Partitioning Mixed Micelles Mixed Micelles Saturated Bilayer->Mixed Micelles Solubilization Low Surfactant Concentration Low Surfactant Concentration Increasing Surfactant Concentration Increasing Surfactant Concentration High Surfactant Concentration High Surfactant Concentration

Caption: The three-stage model of membrane solubilization by surfactants.

References

Safety Operating Guide

Proper Disposal of Gluconamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and responsible disposal of chemical waste is paramount. This guide provides essential procedural information for the proper disposal of gluconamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach treating it as a hazardous chemical waste is recommended to ensure maximum safety and regulatory compliance.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. When handling solid this compound, minimize dust creation. In case of a spill, dry clean-up procedures are preferable to avoid generating dust.

Personal Protective Equipment (PPE):

Protection TypeRecommended EquipmentSpecification/Standard
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.OSHA 29 CFR 1910.133 or European Standard EN166
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a lab coat.Confirm glove compatibility with the vendor.
Respiratory Protection Generally not required with adequate ventilation. If dust is likely, a NIOSH-approved respirator is recommended.NIOSH-approved respirators
Foot Protection Closed-toe shoes.General laboratory safety standards

Recommended Disposal Procedure: Hazardous Waste Stream

Due to the lack of specific toxicity and environmental impact data for this compound, it is prudent to manage it as a hazardous waste. This ensures the highest level of safety for personnel and the environment.

Step-by-Step Disposal:

  • Waste Identification and Collection : Collect all waste this compound, including any contaminated materials like gloves or weighing paper, in a dedicated and clearly labeled waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Containerization : Use a leak-proof, compatible container for the waste. Plastic containers are often preferred for solid chemical waste.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".

  • Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be secure and away from incompatible materials.

  • Disposal : Arrange for the collection of the hazardous waste through your institution's EHS office for disposal by a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in the regular trash. [1]

Potential for Non-Hazardous Disposal

While the recommended procedure is to treat this compound as hazardous waste, its chemical structure—a primary amide of gluconic acid, a sugar acid—suggests it is likely biodegradable. Studies on similar sugar-based amides indicate they can be broken down through hydrolysis.[2][3]

However, before considering disposal as a non-hazardous waste, a thorough risk assessment must be conducted and approved by your institution's EHS office. This assessment should consider the concentration of the waste and any potential for environmental harm. If deemed non-hazardous by EHS, disposal may be possible via sanitary sewer for soluble solutions, provided it does not emit strong odors or is a known irritant.[4]

Below is a logical workflow for the disposal of this compound, incorporating both the recommended hazardous waste procedure and the potential for non-hazardous disposal following a risk assessment.

Gluconamide_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe risk_assessment Consult SDS and Institutional EHS for Hazard Classification ppe->risk_assessment hazardous_waste Treat as Hazardous Waste (Default Precautionary Path) risk_assessment->hazardous_waste SDS Unavailable or Indicates Hazard non_hazardous_assessment EHS Confirms Non-Hazardous Status risk_assessment->non_hazardous_assessment SDS/EHS Confirms Non-Hazardous collect_waste Collect in a Designated, Labeled, Leak-Proof Container hazardous_waste->collect_waste label_container Label as 'Hazardous Waste: this compound' collect_waste->label_container store_waste Store in Satellite Accumulation Area (SAA) label_container->store_waste ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end sewer_disposal Dispose of Dilute Aqueous Solution Down Sanitary Sewer with Copious Amounts of Water non_hazardous_assessment->sewer_disposal Water Soluble & Non-Toxic solid_disposal Dispose of Solid in Regular Trash (If explicitly permitted by EHS) non_hazardous_assessment->solid_disposal Solid & Non-Toxic sewer_disposal->end solid_disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Gluconamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Gluconamide

This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle this compound. The following procedures and plans are designed to ensure a safe laboratory environment and proper disposal of materials.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is essential to prevent skin and eye contact, as well as inhalation of any dust.

Protection TypeRecommended EquipmentStandard/Specification
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required if there is a splash hazard.OSHA 29 CFR 1910.133 or European Standard EN166
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron should be worn.Consult glove manufacturer for compatibility.
Respiratory Protection Generally not required with adequate ventilation. If dust formation is likely, a NIOSH-approved air-purifying respirator is recommended.NIOSH-approved respirators
Foot Protection Closed-toe shoes. Chemical-resistant boots may be necessary where splashing is a risk.General laboratory safety standards
Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or aerosols.

  • Ensure that an eyewash station and a safety shower are readily accessible.

Pre-Handling Procedure:

  • Review all available safety information for this compound.

  • Inspect all PPE for integrity before use.

  • Ensure all necessary equipment (e.g., spatulas, weighing paper, containers) is clean and readily available.

Handling Procedure:

  • Avoid all personal contact with the substance, including inhalation.

  • Minimize dust creation when weighing or transferring the solid.

  • Wash hands thoroughly after handling, even if gloves were worn.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Disposal Plan

All waste materials must be handled in accordance with local, state, and federal regulations.

StepProcedure
1. Waste Classification Treat as a hazardous chemical waste.[1]
2. Waste Collection Collect all waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a dedicated, clearly labeled waste container. Do not mix with other waste streams unless explicitly permitted.
3. Containerization Use a designated, leak-proof, and compatible waste container. Plastic containers are often preferred for solid chemical waste.[1] The container must be kept securely closed except when adding waste.[1]
4. Labeling The waste container must be clearly labeled with the full chemical name "this compound" and the words "Hazardous Waste".[1]
5. Storage Store the waste container in a designated Satellite Accumulation Area (SAA).[1]
6. Final Disposal Arrange for disposal through a licensed chemical waste disposal company or your institution's EHS office.[1] Do not dispose of this compound down the drain or in regular trash.[1]
Emergency Protocol: Spill and Exposure

Spill Cleanup: For small spills, use dry clean-up procedures to avoid generating dust.

StepAction
1. Notification Alert personnel in the immediate area of the spill.
2. PPE Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
3. Containment Cover the spill with an inert absorbent material.
4. Collection Carefully sweep or scoop the spilled solid and absorbent material into a suitable, labeled container for waste disposal.
5. Decontamination Clean the spill area with a damp cloth. Dispose of the cloth as hazardous waste.
6. Large Spills For large spills, evacuate the area and contact your institution's emergency responders.

Exposure Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention immediately.[2]

  • Ingestion: Do NOT induce vomiting. Seek medical attention.[2]

Visual Guides

The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response for a spill.

Gluconamide_Handling_Workflow Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review_SDS Review Safety Information Inspect_PPE Inspect Personal Protective Equipment Review_SDS->Inspect_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area Inspect_PPE->Prepare_Work_Area Don_PPE Don Appropriate PPE Prepare_Work_Area->Don_PPE Weigh_Transfer Weigh and Transfer this compound (Minimize Dust) Don_PPE->Weigh_Transfer Perform_Experiment Perform Experiment Weigh_Transfer->Perform_Experiment Clean_Work_Area Clean Work Area Perform_Experiment->Clean_Work_Area Dispose_Waste Dispose of Waste Properly Clean_Work_Area->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

Gluconamide_Spill_Response Emergency Response for this compound Spill Spill_Occurs Spill Occurs Alert_Personnel Alert Nearby Personnel Spill_Occurs->Alert_Personnel Seek_Medical_Attention Seek Medical Attention if Exposed Spill_Occurs->Seek_Medical_Attention Don_PPE Don Appropriate PPE Alert_Personnel->Don_PPE Contain_Spill Contain Spill with Inert Material Don_PPE->Contain_Spill Collect_Spill Collect Spilled Material Contain_Spill->Collect_Spill Place_In_Container Place in Labeled Waste Container Collect_Spill->Place_In_Container Decontaminate_Area Decontaminate Spill Area Place_In_Container->Decontaminate_Area Dispose_Waste Dispose of Waste via EHS Decontaminate_Area->Dispose_Waste

Caption: Logical steps for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.